Repin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22O7 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C19H22O7/c1-8-4-11(25-17(22)18(3)6-23-18)13-9(2)16(21)26-15(13)14-10(8)5-12(20)19(14)7-24-19/h10-15,20H,1-2,4-7H2,3H3/t10-,11-,12-,13+,14-,15-,18-,19+/m0/s1 |
InChI Key |
HQZJODBJOBTCPI-BQPPTCRNSA-N |
SMILES |
CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O |
Isomeric SMILES |
C[C@]1(CO1)C(=O)O[C@H]2CC(=C)[C@@H]3C[C@@H]([C@@]4([C@@H]3[C@@H]5[C@@H]2C(=C)C(=O)O5)CO4)O |
Canonical SMILES |
CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O |
Synonyms |
repin |
Origin of Product |
United States |
Foundational & Exploratory
The Function of REPIN1: A Technical Guide for Researchers
Executive Summary
Replication Initiator 1 (REPIN1), a polydactyl C2H2 zinc-finger protein, has evolved in our understanding from a putative component of DNA replication machinery to a multifaceted regulator of metabolic processes and gene expression.[1][2][3] Initially identified for its potential role in initiating chromosomal replication, subsequent research has not consistently supported this function.[1][3] Instead, a substantial body of evidence now points to REPIN1 as a critical player in metabolic homeostasis, particularly in adipose tissue and the liver.[4] It governs key aspects of adipogenesis, lipid droplet formation, glucose transport, and fatty acid metabolism.[1][4] Furthermore, REPIN1 dysregulation is implicated in a range of pathologies, including metabolic syndrome, various cancers, and osteoporosis, marking it as a protein of significant interest for therapeutic development.[5][6] This document provides a comprehensive technical overview of the structure, function, and pathological relevance of REPIN1, summarizing key quantitative data and experimental approaches used in its study.
Introduction to REPIN1
Gene and Protein Characteristics
REPIN1 is a protein encoded by the REPIN1 gene, located on chromosome 7q36.1 in humans.[1] The protein is primarily localized to the nucleoplasm, consistent with its function as a DNA-binding transcription factor.[1][7] It is also known by several aliases, including RIP60 (Replication Initiation Region Protein 60kD) and ZNF464 (Zinc Finger Protein 464).[7]
Table 1: REPIN1 Gene and Protein Identifiers
| Identifier | Human | Mouse |
|---|---|---|
| Gene Symbol | REPIN1 | Repin1 |
| NCBI Gene ID | 29803 | 240406 |
| UniProtKB ID | Q9BWE0 | Q5U4E2 |
| Chromosomal Locus | 7q36.1 | 6 B2.3 |
Structure: The Polydactyl Zinc Finger Domain
The defining structural feature of REPIN1 is its array of fifteen C2H2 zinc finger motifs. These motifs are organized into three distinct clusters, or "hands": Z1 (zinc fingers 1-5), Z2 (zinc fingers 6-8), and Z3 (zinc fingers 9-15).[1] These zinc fingers mediate the protein's sequence-specific binding to DNA, typically recognizing ATT-rich and T-rich sequences to regulate gene expression.[1][2][8]
Core Functions and Mechanisms of Action
The Historical Context: A Role in DNA Replication?
REPIN1 was initially named for its presumed function as an initiator of chromosomal DNA replication.[1] It was proposed to bind reiterated 5'-ATT-3' sequences at the origin of bidirectional replication (OBR) to facilitate the assembly of the replication machinery.[1] However, this function has been questioned, and later studies have failed to consistently corroborate a direct role in the initiation of DNA replication.[3] While it is part of the nuclear origin of replication recognition complex, its primary role is now understood to be in the transcriptional regulation of genes rather than the mechanics of replication itself.[1]
Regulation of Gene Expression
REPIN1 functions as a sequence-specific DNA-binding protein that modulates the transcription of target genes by RNA polymerase II.[4][7] It binds to specific motifs within promoter and enhancer regions, thereby influencing the expression of genes involved in a wide array of cellular processes.[2]
A Central Role in Metabolic Regulation
The most well-documented function of REPIN1 is its critical role in metabolic control.
REPIN1 is highly expressed in adipose tissue and its levels increase during adipocyte differentiation.[1][4] It is a key regulator of adipocyte size and lipid droplet formation.[4][5] Mechanistically, REPIN1 controls the expression of genes essential for fatty acid and glucose transport, such as CD36 (fatty acid translocase) and glucose transporters GLUT1 and GLUT4.[2][4] Inactivation of Repin1 in the adipose tissue of mice leads to smaller adipocytes, reduced fat mass, and increased lipolysis, as indicated by greater glycerol release from human adipocytes after REPIN1 knockdown.[9]
In the liver, REPIN1 also plays a significant role in metabolism. Hepatic deletion of Repin1 in mice results in lower body weight and improved insulin sensitivity.[4][10] This aligns with findings in humans where genetic variants in REPIN1 are associated with changes in glucose and lipid metabolism.[10]
Involvement in Pathophysiology
Dysregulation of REPIN1 expression or function is linked to several human diseases.
Metabolic Syndrome
Given its central role in adipose and liver metabolism, REPIN1 is a candidate gene for mediating metabolic disorders.[4] Studies in congenic rat models of metabolic syndrome have shown that differential expression of Repin1 in adipose tissue correlates with disease facets, supporting its role in the pathophysiology of this condition.[6]
Oncology
REPIN1's role in cancer is context-dependent:
-
Tumor Suppressor: In papillary thyroid cancer, REPIN1 is a target of the oncomiR miR-127. Overexpression of miR-127 leads to decreased REPIN1 levels, which in turn promotes cancer cell proliferation, migration, and invasion.[4][5]
-
Pro-oncogenic Marker: In hepatocellular carcinoma, high co-expression of REPIN1 (also known as AP4) and LAPTM4B is associated with a poor prognosis.[5] In breast cancer, upregulation of REPIN1 can promote epithelial-mesenchymal transition and cell migration.[5]
Bone Homeostasis
In osteoblasts, REPIN1 is involved in modulating iron metabolism and apoptosis.[4] It regulates the expression of Lipocalin 2 (LCN2), which influences the mitochondrial apoptotic regulators BCL2 and BAX.[4] Knockdown of REPIN1 can protect osteoblasts from iron-induced apoptosis and rescue bone loss in models of osteoporosis, highlighting it as a potential therapeutic target.[4][5]
Quantitative Data and Genetic Variation
Impact of Genetic Variants on Metabolism
A 12 base pair deletion variant (rs3832490) in the human REPIN1 gene has been studied for its association with metabolic traits.[10]
Table 2: Functional Effects of the REPIN1 12 bp Deletion Variant (rs3832490)
| Parameter | Association / Effect | Reference |
|---|---|---|
| Fasting Plasma Glucose | Associated with lower levels | [10] |
| Fasting Plasma Insulin | Associated with lower levels | [10] |
| HOMA-IR | Associated with lower levels (improved insulin sensitivity) | [10] |
| GLUT2 Expression (in vitro) | Increased expression in transfected HepG2 cells | [10] |
| CD36 Expression (in vitro) | Increased expression in transfected HepG2 cells | [10] |
| Lipid Droplets (in vitro) | Increased number in transfected HepG2 cells |[10] |
Differential Gene Expression in Metabolic Syndrome Models
Gene expression profiling in adipose tissue from congenic rat strains has provided evidence for REPIN1's role in metabolic syndrome.[6]
Table 3: Relative Repin1 mRNA Expression in Adipose Tissue of Congenic Rats
| Rat Strain | Phenotype Context | Relative Repin1 Expression | Reference |
|---|---|---|---|
| BB/OK | Parental Strain (Control) | Baseline | [6] |
| BB.4S | Congenic Strain (Metabolic Syndrome Facets) | Similar to BB/OK | [6] |
| BB.4W | Congenic Strain (Metabolic Syndrome Facets) | Significantly lower than BB/OK and BB.4S |[6] |
Key Experimental Methodologies
The following outlines are generalized protocols based on methodologies cited in the literature. For detailed, step-by-step instructions, consultation of the primary research articles is required.
Protocol: Functional Analysis of a Genetic Variant
Objective: To determine the functional consequences of a specific REPIN1 genetic variant on cellular metabolism.[10] Principle: A plasmid carrying the variant allele is transfected into a relevant cell line (e.g., HepG2 liver cells). The effects on the expression of downstream target genes and on cellular phenotype are then measured and compared to cells transfected with the wild-type allele. Methodology Outline:
-
Vector Construction: Clone the full-length coding sequence of REPIN1 (both wild-type and the variant of interest, e.g., 12 bp deletion) into a mammalian expression vector.
-
Cell Culture and Transfection: Culture HepG2 cells under standard conditions. Transfect separate plates of cells with the wild-type plasmid, the variant plasmid, or an empty vector control using a lipid-based transfection reagent.
-
Incubation: Allow 24-48 hours for gene expression.
-
RNA Extraction and qRT-PCR: Isolate total RNA from the cells. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of REPIN1 and its target genes (e.g., GLUT2, CD36).
-
Protein Analysis: Perform Western blotting to confirm REPIN1 protein expression and analyze protein levels of targets if desired.
-
Phenotypic Assay: Stain cells with a neutral lipid stain (e.g., Oil Red O or Bodipy) and quantify lipid droplet accumulation using microscopy and image analysis software.
Protocol: siRNA-mediated Knockdown in Adipocytes
Objective: To investigate the effect of reduced REPIN1 expression on adipocyte function.[9] Principle: Small interfering RNA (siRNA) is used to specifically target and degrade REPIN1 mRNA in differentiated human adipocytes, effectively silencing the gene. The resulting changes in cellular processes, such as lipolysis, are then measured. Methodology Outline:
-
Cell Culture and Differentiation: Culture human preadipocytes and differentiate them into mature adipocytes using a standard hormone cocktail over ~14 days.
-
siRNA Transfection: On day 12 or 13 of differentiation, transfect the mature adipocytes with either an siRNA targeting REPIN1 or a non-targeting scramble control siRNA using a suitable transfection reagent.
-
Gene Silencing: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Confirmation of Knockdown: Harvest a subset of cells to confirm successful REPIN1 knockdown via qRT-PCR and/or Western blot.
-
Functional Assay (Glycerol Release): Wash the remaining cells and incubate in fresh medium. Collect the medium after a set period (e.g., 24 hours) to measure the concentration of released glycerol, an indicator of lipolysis, using a commercially available colorimetric assay kit.
Conclusion and Future Directions
REPIN1 has emerged as a key transcriptional regulator with a profound impact on metabolic health. While its originally proposed role in DNA replication initiation is not well-supported by current data, its function in controlling adipogenesis, lipid storage, and glucose metabolism is well-established.[3][4][9] Its involvement in diverse pathologies such as cancer and osteoporosis further underscores its importance.[5]
Future research should focus on:
-
Identifying the complete REPIN1 regulome: Uncovering the full set of genes directly regulated by REPIN1 in various tissues using techniques like ChIP-seq.
-
Elucidating upstream signaling pathways: Determining how REPIN1 expression and activity are regulated in response to metabolic and other stimuli.
-
Therapeutic Targeting: Exploring the viability of modulating REPIN1 activity or expression as a therapeutic strategy for metabolic syndrome, certain cancers, and bone disorders.
References
- 1. REPIN1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. Gene - REPIN1 [maayanlab.cloud]
- 5. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Gene expression profiling supports the role of Repin1 in the pathophysiology of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. REPIN1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic effects of genetic variation in the human REPIN1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the REPIN1 Gene and Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Replication Initiator 1 (REPIN1), a ubiquitously expressed zinc finger protein, has emerged as a critical regulator of cellular metabolism and function. Initially identified for its potential role in DNA replication, recent research has illuminated its multifaceted involvement in glucose and lipid homeostasis, adipogenesis, and cellular apoptosis. REPIN1 exerts its effects primarily through the transcriptional regulation of a host of target genes, influencing key signaling pathways in metabolic health and disease. This technical guide provides a comprehensive overview of the current understanding of the REPIN1 gene and its protein product, with a focus on its molecular functions, associated signaling cascades, and the experimental methodologies employed in its study. Quantitative data are summarized for comparative analysis, and detailed protocols for key experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the complex roles of REPIN1.
Introduction
REPIN1, also known as RIP60 or ZNF464, is a protein encoded by the REPIN1 gene, located on chromosome 7q36.1 in humans.[1] The protein is characterized by the presence of 15 C2H2-type zinc finger motifs, which are organized into three clusters, suggesting its role as a DNA-binding protein and a transcriptional regulator.[2] While initially investigated for its involvement in the initiation of DNA replication, the functional significance of REPIN1 has expanded to encompass a broader role in cellular metabolism.[1]
This guide synthesizes the current knowledge on REPIN1, providing a technical resource for researchers and professionals in drug development. We will delve into its function in various tissues, its implication in disease, and the molecular mechanisms that underpin its activity.
Molecular and Cellular Functions of REPIN1
REPIN1 is a nuclear protein that functions as a sequence-specific DNA-binding protein, recognizing ATT-rich sequences.[2][3] Its primary role appears to be in the regulation of gene expression, influencing a variety of cellular processes.
Role in Metabolism
REPIN1 is a key player in both glucose and lipid metabolism, with its highest expression observed in adipose tissue and the liver.[1]
-
Adipose Tissue: In adipocytes, REPIN1 expression is associated with adipogenesis, the process of fat cell development. It influences adipocyte size and lipid droplet formation.[4] Knockdown of REPIN1 in adipocytes has been shown to alter the expression of genes involved in fatty acid transport and glucose uptake, including Cd36 and glucose transporters GLUT1 and GLUT4.[1][4] This suggests that REPIN1 is a crucial component in the intricate network of transcription factors that govern adipocyte function.[5]
-
Liver: In the liver, REPIN1 plays a significant role in lipid homeostasis. Studies involving liver-specific knockout of Repin1 in mice have demonstrated improved insulin sensitivity and altered lipid metabolism.[6] These mice exhibit reduced hepatic triglyceride content, suggesting that REPIN1 is involved in the regulation of hepatic lipid storage.[6] Furthermore, genetic variants in the human REPIN1 gene have been linked to nonalcoholic fatty liver disease (NAFLD), with loss-of-function variants being associated with a lower risk of developing the disease.[7][8]
Role in Apoptosis
Recent evidence has implicated REPIN1 in the regulation of apoptosis, or programmed cell death. In osteoblasts, REPIN1 has been shown to modulate iron metabolism and promote apoptosis through a pathway involving Lipocalin 2 (LCN2) and the mitochondrial apoptotic regulators BCL2 and BAX.[4] Knockdown of REPIN1 can mitigate iron-induced apoptosis in these cells.[4]
Protein-Protein Interactions
REPIN1 is known to interact with other proteins to carry out its functions. It has been shown to form a complex with Geminin, a DNA replication inhibitor.[9] The STRING database indicates interactions with several proteins involved in DNA replication and chromatin organization.[2] Further investigation into the REPIN1 interactome will be crucial for a complete understanding of its molecular functions.
REPIN1 in Disease
Given its central role in metabolism and apoptosis, dysregulation of REPIN1 function has been associated with several disease states.
-
Metabolic Syndrome and Type 2 Diabetes: Genetic variations in REPIN1 that affect its expression or function are linked to an increased risk of metabolic disorders.[10] Its influence on insulin sensitivity and glucose and lipid metabolism positions it as a potential therapeutic target for conditions like type 2 diabetes and obesity.
-
Nonalcoholic Fatty Liver Disease (NAFLD): As mentioned previously, reduced REPIN1 function appears to be protective against NAFLD.[7][8] This suggests that inhibiting REPIN1 activity in the liver could be a therapeutic strategy for this prevalent condition.
-
Cancer: The role of REPIN1 in cancer is beginning to be explored. It has been identified as a downstream target of miR-127 in papillary thyroid cancer, where its decreased expression is associated with enhanced cancer cell proliferation and invasion.[4]
Quantitative Data
REPIN1 Gene and Protein Expression
REPIN1 is ubiquitously expressed, with notable enrichment in metabolically active tissues. The following table summarizes the relative expression levels of REPIN1 mRNA and protein across various human tissues.
| Tissue | mRNA Expression (Normalized) | Protein Expression (Immunohistochemistry) |
| Adipose Tissue | High | High |
| Liver | High | High |
| Skeletal Muscle | Moderate | Moderate |
| Pancreas | Moderate | Moderate |
| Kidney | Moderate | Detected |
| Spleen | Moderate | Detected |
| Colon | Moderate | Detected |
Data compiled from The Human Protein Atlas and other sources.[1][2]
REPIN1 Regulated Genes
Knockout and knockdown studies have identified numerous downstream target genes of REPIN1. The following tables provide a partial list of these genes and their observed changes in expression in liver and adipose tissue.
Table 4.2.1: REPIN1 Target Genes in Liver
| Gene | Function | Fold Change (KO vs. WT) | p-value | Reference |
| Lcn2 | Iron homeostasis, inflammation | - | <0.05 | [6] |
| Cd36 | Fatty acid translocase | - | <0.05 | [6] |
| Pparg | Adipogenesis, lipid metabolism | - | <0.05 | [6] |
| Glut2 | Glucose transporter | - | <0.05 | [6] |
| Vamp4 | Vesicle fusion, lipid droplets | - | <0.05 | [6] |
| Snap23 | Vesicle fusion, lipid droplets | - | <0.05 | [6] |
Table 4.2.2: REPIN1 Target Genes in Adipocytes
| Gene | Function | Fold Change (KD vs. Control) | p-value | Reference |
| Cd36 | Fatty acid translocase | - | <0.05 | [1] |
| Glut1 | Glucose transporter | - | <0.05 | [4] |
| Glut4 | Glucose transporter | - | <0.05 | [4] |
Note: "-" indicates downregulation. Specific fold-change values were not consistently reported across all studies and require further targeted searches of supplementary data.
Signaling Pathways Involving REPIN1
REPIN1 is integrated into several key signaling pathways that are fundamental to cellular function.
Insulin Signaling Pathway
REPIN1 deficiency leads to improved insulin sensitivity, suggesting its interaction with the insulin signaling cascade.[6] It likely acts as a transcriptional repressor of genes that negatively regulate insulin action. One proposed mechanism is its influence on the expression of genes involved in glucose transport and lipid metabolism, which are downstream of the PI3K/Akt pathway.
Apoptosis Pathway
REPIN1 is involved in the intrinsic apoptosis pathway in osteoblasts by regulating the expression of Lcn2. LCN2, in turn, influences the balance of the pro-apoptotic protein BAX and the anti-apoptotic protein BCL2.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study REPIN1 function.
Generation of Liver-Specific REPIN1 Knockout Mice
This protocol describes the generation of mice with a conditional knockout of the Repin1 gene in the liver using the Cre-loxP system.
Methodology:
-
Generation of Floxed REPIN1 Mice: Mice with loxP sites flanking exon 2 of the Repin1 gene (Rep1flox/flox) are generated. This can be achieved through homologous recombination in embryonic stem cells.
-
Cre Recombinase Mice: Mice expressing Cre recombinase under the control of a liver-specific promoter, such as the Albumin promoter (Alb-Cre), are obtained.
-
Breeding Strategy:
-
Rep1flox/flox mice are crossed with Alb-Cre mice to generate heterozygous offspring (Rep1flox/+; Alb-Cre+/-).
-
These heterozygous mice are then backcrossed to Rep1flox/flox mice to obtain liver-specific knockout mice (Rep1flox/flox; Alb-Cre+/-), hereafter referred to as LRep1-/-.
-
-
Genotyping: Offspring are genotyped by PCR using primers specific for the floxed allele and the Cre transgene.
-
Validation of Knockout: The efficiency and specificity of the knockout are confirmed by Western blot and qPCR analysis of REPIN1 expression in the liver and other tissues. Immunohistochemistry can be used to visualize the absence of REPIN1 in hepatocytes.
siRNA-Mediated Knockdown of REPIN1 in 3T3-L1 Adipocytes
This protocol details the procedure for reducing REPIN1 expression in cultured 3T3-L1 adipocytes using small interfering RNA (siRNA).
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
siRNA Transfection:
-
On day 8 of differentiation, mature adipocytes are transfected with siRNA targeting Repin1 or a non-targeting control siRNA.
-
A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is used according to the manufacturer's instructions.
-
The final concentration of siRNA is typically in the range of 10-50 nM.
-
-
Incubation: Cells are incubated with the siRNA-transfection reagent complex for 24-48 hours.
-
Validation of Knockdown: The efficiency of REPIN1 knockdown is assessed by qPCR and Western blot analysis.
-
Functional Assays: Following knockdown, functional assays such as glucose uptake, fatty acid uptake, or gene expression analysis of target genes can be performed.
Note: Specific siRNA sequences for REPIN1 should be designed and validated or obtained from commercial suppliers.
Chromatin Immunoprecipitation (ChIP)
This protocol describes the ChIP assay to identify the genomic regions to which REPIN1 binds.
Methodology:
-
Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for REPIN1 or a control IgG. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR to assess enrichment at specific target sites or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Conclusion and Future Directions
REPIN1 has emerged from being a protein of unknown function to a key regulator of metabolism and cellular fate. Its role in adipogenesis, hepatic lipid metabolism, and apoptosis highlights its potential as a therapeutic target for a range of diseases, including metabolic syndrome, NAFLD, and cancer.
Future research should focus on several key areas:
-
Elucidation of the complete REPIN1 interactome: Identifying all the protein partners of REPIN1 will provide a more comprehensive understanding of its molecular functions.
-
Genome-wide identification of REPIN1 target genes in various cell types: This will provide a more complete picture of the gene regulatory networks controlled by REPIN1.
-
Investigation of the upstream regulatory mechanisms of REPIN1: Understanding how REPIN1 expression and activity are controlled will provide further avenues for therapeutic intervention.
-
Development of small molecule modulators of REPIN1 activity: The discovery of compounds that can either inhibit or enhance REPIN1 function could have significant therapeutic potential.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as we continue to unravel the complexities of REPIN1 biology. The continued investigation of this intriguing protein holds great promise for the development of novel therapies for a variety of human diseases.
References
- 1. Gene - REPIN1 [maayanlab.cloud]
- 2. REPIN1 - Wikipedia [en.wikipedia.org]
- 3. Quantitative protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. REPIN1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sterol regulatory element binding protein 1 and its target gene networks [chinagene.cn]
- 9. Transcriptomic analysis reveals regulation of adipogenesis via long non-coding RNA, alternative splicing, and alternative polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulatory modules of human thermogenic adipocytes: functional genomics of large cohort and Meta-analysis derived marker-genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of REPIN1
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of Replication Initiator 1 (REPIN1), detailing its molecular characteristics, historical context in DNA replication, and its more recently elucidated roles in transcriptional regulation and disease.
Executive Summary
Replication Initiator 1 (REPIN1), also known as RIP60 or ZNF464, is a zinc finger protein that has been a subject of evolving scientific inquiry. Initially identified for its potential role in the initiation of DNA replication, a growing body of evidence now points towards its significant function as a sequence-specific DNA-binding protein that regulates the transcription of genes involved in a variety of cellular processes, most notably metabolism. This guide synthesizes the current understanding of REPIN1, providing insights into its dual, and perhaps interconnected, roles. While its direct function as a replication initiator in the classical sense is now debated, its influence on cellular metabolism and proliferation suggests it may indirectly impact the cellular environment required for DNA replication. This document provides a technical overview of REPIN1, including its discovery, molecular attributes, and its association with various physiological and pathological states, alongside detailed experimental protocols for its study.
Introduction to REPIN1
REPIN1 is a protein encoded by the REPIN1 gene, located on chromosome 7q36.1 in humans.[1] It is characterized by the presence of 15 zinc finger DNA-binding motifs, organized into three clusters, which confer its ability to bind specific DNA sequences.[1]
Historical Perspective: A Putative Role in DNA Replication
REPIN1 was first identified in studies of the dihydrofolate reductase (DHFR) gene in Chinese hamsters, where it was found to bind to the origin of bidirectional replication.[1] This discovery led to its initial classification as a replication initiator protein. It was shown to bind to ATT-rich sequences within the replication origin zone.[1] Gene Ontology (GO) annotations for REPIN1 include "DNA replication" as a biological process and "nuclear origin of replication recognition complex" as a cellular component.[1]
However, it is crucial to note that some databases, such as UniProt, express caution, stating that its function in chromosomal DNA replication initiation has not been fully corroborated by later studies. The scientific consensus has since expanded to include a more prominent role in transcriptional regulation.
Current Understanding: A Transcriptional Regulator
More recent research has solidified the role of REPIN1 as a transcriptional regulator with significant involvement in metabolic processes. It is highly expressed in adipose tissue and the liver.[2][3][4] Studies have demonstrated its involvement in:
-
Glucose and Lipid Metabolism: REPIN1 influences the expression of genes involved in glucose and fatty acid transport.[2][3] Genetic variations in the REPIN1 gene have been associated with altered glucose and lipid metabolism.[2][5]
-
Adipogenesis: REPIN1 expression is linked to adipocyte size and the regulation of genes involved in the formation of fat cells.[1][3]
-
Disease Pathophysiology: Dysregulation of REPIN1 has been implicated in several diseases:
-
Metabolic Syndrome: Altered REPIN1 expression is associated with facets of metabolic syndrome.[4]
-
Cancer: REPIN1 is part of a five-gene signature that can predict prognosis in gastric cancer.[6][7] Its altered expression is also noted in other cancers, where it can influence cell proliferation and migration.[8]
-
Osteoporosis: REPIN1 is involved in regulating iron metabolism and apoptosis in osteoblasts.[8]
-
Quantitative Data on REPIN1
Quantitative data on the direct role of REPIN1 in DNA replication is scarce in recent literature. The available quantitative information primarily relates to its expression and genetic associations.
| Parameter | Observation | Reference |
| Gene Location (Human) | Chromosome 7q36.1 | [1] |
| Protein Size | ~60 kDa | [1] |
| DNA Binding Motif | Binds to 5'-ATT-3' sequences | [1] |
| Genetic Variation | A 12 base pair deletion (rs3832490) is associated with lower fasting plasma glucose and insulin. | [2][5] |
| Expression in Rats | Significantly lower Repin1 gene expression in congenic BB.4W rats (a model for metabolic syndrome) compared to control strains in adipose tissue. | [4] |
| Cancer Prognosis | Part of a five-gene signature (ASCL2, REPIN1, CXCL3, TMEM176A, SRI) used to stratify gastric cancer patients into high- and low-risk groups for survival. | [6][7] |
Signaling and Regulatory Pathways
While a direct signaling pathway for REPIN1 in DNA replication is not well-defined, its role as a transcriptional regulator places it within several important cellular networks.
REPIN1 in Metabolic Regulation
REPIN1 acts as a nuclear transcription factor that influences the expression of genes critical for metabolic homeostasis.
Caption: REPIN1's role in regulating metabolic gene expression.
Interaction with Geminin
REPIN1 has been shown to interact with Geminin, a known inhibitor of DNA replication. This interaction suggests a potential, albeit indirect, link to the cell cycle and DNA replication control.
Caption: Interaction between REPIN1 and the replication inhibitor Geminin.
Experimental Protocols
Detailed protocols for key experiments to investigate the function of REPIN1 are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Interaction
This protocol is for determining if REPIN1 directly binds to a specific DNA sequence, such as the ATT-rich motifs found in replication origins.
1. Probe Preparation:
-
Synthesize complementary single-stranded oligonucleotides (30-50 bp) containing the putative REPIN1 binding site.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the probe at the 5' end with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin or a fluorophore).
-
Purify the labeled probe to remove unincorporated nucleotides.
2. Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Purified recombinant REPIN1 protein or nuclear extract containing REPIN1.
-
A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Labeled DNA probe (in picomolar to nanomolar concentrations).
-
-
For competition assays, add a 50-100 fold molar excess of unlabeled specific competitor DNA or non-specific competitor DNA before adding the labeled probe.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
3. Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (4-6%).
-
Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at a constant voltage at 4°C.
4. Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
A "shift" in the mobility of the labeled probe (a band that migrates slower than the free probe) indicates the formation of a DNA-protein complex.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to determine if REPIN1 is associated with specific genomic regions in vivo.
1. Cross-linking:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
2. Cell Lysis and Chromatin Fragmentation:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and fragment the chromatin to an average size of 200-1000 bp using sonication or micrococcal nuclease digestion.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to REPIN1 or a control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
4. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
5. DNA Purification and Analysis:
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analyze the purified DNA by qPCR using primers for specific target regions or by high-throughput sequencing (ChIP-seq) to identify REPIN1 binding sites genome-wide.
Cell Cycle Analysis by Flow Cytometry
This protocol can be used to assess the effect of REPIN1 overexpression or knockdown on cell cycle progression.
1. Cell Preparation:
-
Harvest cultured cells (e.g., after transfection with a REPIN1 expression vector or siRNA against REPIN1).
-
Wash the cells with ice-cold PBS.
2. Fixation:
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
3. Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 15-30 minutes at room temperature.
4. Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Measure the fluorescence intensity of the DNA dye to determine the DNA content of each cell.
-
Gate on single cells to exclude doublets.
-
Generate a histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental and Logical Workflows
The study of REPIN1's function can be approached through a systematic workflow.
Caption: A logical workflow for the comprehensive study of REPIN1.
Conclusion and Future Directions
REPIN1 is a multifaceted protein with a scientifically rich history. While its designation as a "Replication Initiator" is based on early, important findings, the current body of research strongly supports its primary role as a transcriptional regulator, particularly in the context of metabolism. The initial observations of its binding to replication origins may be a facet of its broader role in chromatin organization and gene regulation, rather than a direct involvement in the assembly of the replication machinery.
Future research should aim to reconcile these two aspects of REPIN1's function. It is possible that by regulating the expression of metabolic genes, REPIN1 influences the availability of substrates for DNA synthesis, thereby indirectly affecting the efficiency of DNA replication. Furthermore, its interaction with cell cycle components like Geminin warrants deeper investigation to clarify its potential role in coordinating cell proliferation with the metabolic state of the cell. The application of modern techniques such as ChIP-seq and quantitative proteomics will be invaluable in fully elucidating the complete spectrum of REPIN1's functions and its relevance as a potential therapeutic target in metabolic diseases and cancer.
References
- 1. REPIN1 - Wikipedia [en.wikipedia.org]
- 2. Metabolic effects of genetic variation in the human REPIN1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - REPIN1 [maayanlab.cloud]
- 4. Gene expression profiling supports the role of Repin1 in the pathophysiology of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
REPIN1 Protein Expression in Human Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Replication Initiator 1 (REPIN1), also known as ZNF464, RIP60, or AP4, is a zinc finger protein that plays a crucial role in various cellular processes.[1] Initially identified for its potential role in chromosomal replication, recent studies have highlighted its significance in metabolic regulation, including adipogenesis, glucose and fatty acid transport, and iron homeostasis.[1][2] Dysregulation of REPIN1 expression has been associated with conditions such as obesity, insulin resistance, and osteoporosis.[2] This technical guide provides a comprehensive overview of REPIN1 protein expression across various human tissues, detailed experimental protocols for its detection and quantification, and an exploration of the key signaling pathways in which it is involved.
Quantitative REPIN1 Expression Data
The expression of REPIN1 varies across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from major transcriptomic and proteomic databases.
REPIN1 mRNA Expression in Human Tissues
RNA sequencing data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA) provide a comprehensive overview of REPIN1 gene expression. The data is presented in Transcripts Per Million (TPM) and Normalized Expression (NX) units.
| Tissue | GTEx Median TPM | HPA Consensus NX |
| Adipose - Subcutaneous | 12.8 | 15.2 |
| Adipose - Visceral (Omentum) | 11.5 | 13.8 |
| Adrenal Gland | 18.9 | 22.1 |
| Artery - Aorta | 7.2 | 8.9 |
| Artery - Coronary | 8.1 | 9.5 |
| Artery - Tibial | 9.3 | 10.7 |
| Brain - Cerebellum | 3.5 | 4.1 |
| Brain - Cortex | 4.2 | 5.0 |
| Breast - Mammary Tissue | 14.3 | 16.9 |
| Colon - Transverse | 9.7 | 11.8 |
| Esophagus - Mucosa | 6.4 | 7.8 |
| Heart - Atrial Appendage | 5.9 | 7.1 |
| Heart - Left Ventricle | 6.2 | 7.5 |
| Kidney - Cortex | 10.1 | 12.3 |
| Liver | 25.4 | 30.1 |
| Lung | 8.8 | 10.5 |
| Muscle - Skeletal | 11.2 | 13.1 |
| Ovary | 7.9 | 9.4 |
| Pancreas | 9.1 | 10.9 |
| Pituitary | 15.7 | 18.5 |
| Prostate | 8.5 | 10.1 |
| Skin - Sun Exposed (Lower leg) | 6.9 | 8.3 |
| Small Intestine - Terminal Ileum | 7.4 | 8.8 |
| Spleen | 6.1 | 7.3 |
| Stomach | 7.8 | 9.2 |
| Testis | 5.3 | 6.4 |
| Thyroid | 13.6 | 16.0 |
| Uterus | 9.9 | 11.7 |
| Vagina | 8.2 | 9.7 |
Data sourced from the GTEx Portal and The Human Protein Atlas.
REPIN1 Protein Expression in Human Tissues
Protein expression data, primarily derived from immunohistochemistry (IHC) studies from The Human Protein Atlas, provides a qualitative and semi-quantitative assessment of REPIN1 protein levels in various tissues.
| Tissue | Expression Level | Cellular Localization |
| Adipose tissue | Medium | Nucleoplasm of adipocytes |
| Adrenal gland | High | Nucleoplasm in cortical cells |
| Bone marrow | Medium | Nucleoplasm of hematopoietic cells |
| Breast | High | Nucleoplasm of glandular and myoepithelial cells[3] |
| Colon | Medium | Nucleoplasm of glandular cells |
| Duodenum | Medium | Nucleoplasm of glandular cells |
| Endometrium | Medium | Nucleoplasm of glandular and stromal cells |
| Esophagus | Low | Nucleoplasm of squamous epithelial cells |
| Gallbladder | Medium | Nucleoplasm of glandular cells |
| Heart muscle | Low | Nucleoplasm of cardiomyocytes |
| Kidney | High | Nucleoplasm of cells in tubules |
| Liver | High | Nucleoplasm of hepatocytes |
| Lung | Medium | Nucleoplasm of pneumocytes and macrophages |
| Ovary | Medium | Nucleoplasm of stromal cells |
| Pancreas | Medium | Nucleoplasm of exocrine glandular cells |
| Placenta | Medium | Nucleoplasm of trophoblastic cells |
| Prostate | Medium | Nucleoplasm of glandular cells |
| Skeletal muscle | Medium | Nucleoplasm of myocytes |
| Skin | Low | Nucleoplasm of keratinocytes |
| Spleen | Medium | Nucleoplasm in white and red pulp |
| Stomach | Medium | Nucleoplasm of glandular cells |
| Testis | Low | Nucleoplasm of cells in seminiferous ducts |
| Tonsil | Medium | Nucleoplasm of reaction center cells |
| Urinary bladder | Low | Nucleoplasm of urothelial cells |
Data sourced from The Human Protein Atlas.
Experimental Protocols
Detailed methodologies are crucial for the accurate detection and quantification of REPIN1 protein. The following are representative protocols for common immunological and mass spectrometry-based techniques.
Immunohistochemistry (IHC)
This protocol is adapted for the detection of REPIN1 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Hydrate slides through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes), and 50% (1 change, 3 minutes).
- Rinse with distilled water.
2. Antigen Retrieval:
- Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer, pH 6.0.
- Heat the solution to 95-100°C in a water bath or steamer for 20-40 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse sections with Tris-buffered saline with Tween-20 (TBST).
3. Blocking and Antibody Incubation:
- Block non-specific binding by incubating sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
- Rinse with TBST.
- Apply a protein block (e.g., 5% normal goat serum in TBST) and incubate for 1 hour at room temperature.
- Incubate with a primary antibody against REPIN1 (e.g., rabbit polyclonal or monoclonal) diluted in blocking buffer overnight at 4°C. Recommended starting dilution is 1:200 to 1:2000.[4]
4. Detection and Visualization:
- Wash slides with TBST (3 changes, 5 minutes each).
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- Wash slides with TBST (3 changes, 5 minutes each).
- Apply 3,3'-diaminobenzidine (DAB) substrate and incubate until the desired stain intensity develops.
- Rinse with distilled water.
5. Counterstaining and Mounting:
- Counterstain with hematoxylin for 30-60 seconds.
- Rinse with distilled water.
- Dehydrate slides through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.
Western Blotting
This protocol outlines the detection of REPIN1 in human cell lysates or tissue homogenates.
1. Sample Preparation:
- Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
- Separate proteins on a 4-12% SDS-polyacrylamide gel.
- Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunodetection:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against REPIN1 diluted in blocking buffer overnight at 4°C. A recommended starting dilution is 1:20000 to 1:80000.[4]
- Wash the membrane with TBST (3 changes, 10 minutes each).
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST (3 changes, 10 minutes each).
4. Visualization:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using a chemiluminescence imaging system or X-ray film.
Mass Spectrometry (MS)
This protocol provides a general workflow for the preparation of peptides from human tissue for bottom-up proteomic analysis of REPIN1.
1. Protein Extraction and Lysis:
- Homogenize fresh or frozen tissue samples in a lysis buffer containing a strong denaturant (e.g., 8 M urea) and protease inhibitors.
- Sonicate the lysate to shear DNA and ensure complete cell disruption.
- Centrifuge to remove insoluble material.
- Quantify the protein concentration.
2. Reduction and Alkylation:
- Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
- Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature.
3. Protein Digestion:
- Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
- Perform a two-step digestion: first with Lys-C (enzyme-to-protein ratio of 1:100) for 4 hours at 37°C, followed by trypsin (enzyme-to-protein ratio of 1:50) overnight at 37°C.
4. Peptide Desalting and Cleanup:
- Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.
- Elute the peptides with a solution containing acetonitrile and 0.1% TFA.
- Dry the peptides in a vacuum centrifuge.
5. LC-MS/MS Analysis:
- Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).
- Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Identify and quantify peptides corresponding to REPIN1 using appropriate database search algorithms (e.g., Mascot, MaxQuant).
Signaling Pathways and Logical Relationships
REPIN1 is implicated in several key signaling pathways, primarily related to metabolic regulation. The following diagrams, generated using the DOT language, illustrate these relationships.
REPIN1 in Adipogenesis and Glucose Uptake
REPIN1 expression is induced during the differentiation of preadipocytes into mature adipocytes.[2] It plays a role in regulating the expression of genes involved in lipid droplet formation and glucose transport, including the insulin-responsive glucose transporter GLUT4.
Caption: REPIN1's role in adipogenesis and GLUT4-mediated glucose uptake.
REPIN1 in Iron Metabolism and Osteoblast Apoptosis
In osteoblasts, REPIN1 is involved in regulating iron metabolism and apoptosis, particularly under conditions of iron overload. It has been shown to modulate the expression of Lipocalin 2 (LCN2), which in turn affects the mitochondrial apoptotic pathway.
Caption: REPIN1's involvement in iron-induced osteoblast apoptosis via LCN2.
Experimental Workflow for REPIN1 Expression Analysis
The following diagram illustrates a typical workflow for investigating REPIN1 protein expression in human tissues, from sample acquisition to data analysis.
Caption: A generalized workflow for analyzing REPIN1 protein expression.
Conclusion
REPIN1 is a multifaceted protein with significant roles in metabolic regulation and cellular homeostasis. Its expression is widespread but varies considerably across different human tissues, with particularly high levels observed in metabolically active organs such as the liver, adrenal gland, and adipose tissue. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals investigating the physiological and pathological functions of REPIN1. Further research into the precise regulatory mechanisms of REPIN1 and its downstream effectors will be crucial for understanding its full therapeutic potential.
References
- 1. REPIN1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Gene - REPIN1 [maayanlab.cloud]
- 3. Tissue expression of REPIN1 - Staining in breast - The Human Protein Atlas [v19.proteinatlas.org]
- 4. Insulin signalling and GLUT4 trafficking in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of REPIN1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially identified for its presumed role in DNA replication, Replication Initiator 1 (REPIN1) has emerged as a critical regulator of metabolic processes. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of REPIN1, with a focus on its function in adipogenesis, lipid metabolism, and insulin sensitivity. This document is intended to be a valuable resource for researchers and professionals in the fields of metabolic disease and drug development, offering detailed experimental insights and a summary of key quantitative data.
Discovery and Nomenclature
REPIN1 was first identified in a study investigating the replication of the dihydrofolate reductase (dhfr) gene in Chinese hamsters.[1] It was observed as a 60-kDa polypeptide that binds to the origin of bidirectional replication and was initially named RIP60 (Replication Initiation Region Protein 60).[1] Over the years, it has also been referred to as AP4 , ZNF464 , and Zfp464 .[1] The official gene name is REPIN1, encoding the protein Replication Initiator 1.[1]
While early research suggested a role for REPIN1 in the initiation of chromosomal DNA synthesis, this function has been questioned in later studies.[1] The current understanding of REPIN1's function has shifted significantly towards its role as a key player in metabolic regulation.
Gene and Protein Characteristics
The human REPIN1 gene is located on chromosome 7q36.1.[1] The protein itself is a polydactyl zinc finger protein, containing 15 zinc finger DNA-binding motifs organized into three clusters.[1] This structure allows it to bind to specific DNA sequences, particularly ATT-rich sequences, and thereby regulate the transcription of its target genes.[1] REPIN1 is expressed in a wide range of tissues, with the highest levels found in adipose tissue and the liver.[2][3]
The Role of REPIN1 in Metabolism
A substantial body of evidence now points to REPIN1 as a crucial regulator of lipid metabolism, adipogenesis, and insulin sensitivity. Its high expression in key metabolic tissues—adipose tissue and the liver—underscores its importance in these processes.[2][3]
Adipogenesis and Lipid Metabolism
REPIN1 is implicated in the regulation of genes involved in lipid droplet formation and fusion, as well as fatty acid transport in adipocytes.[1] Studies using siRNA-mediated knockdown of REPIN1 in 3T3-L1 adipocytes have shown altered expression of genes crucial for lipid metabolism, including the fatty acid transporter Cd36 and genes involved in lipid droplet dynamics like Vamp4 and Snap23.[2][3]
Insulin Sensitivity
REPIN1 expression levels have been linked to whole-body insulin sensitivity. This has been most clearly demonstrated in knockout mouse models.
Key Experimental Findings from REPIN1 Knockout Mouse Models
The generation of tissue-specific knockout mice has been instrumental in elucidating the in vivo functions of REPIN1.
Liver-Specific REPIN1 Knockout (LRep1-/-) Mice
The targeted deletion of Repin1 in the liver of mice (LRep1-/-) has provided significant insights into its role in hepatic and systemic metabolism.
Quantitative Metabolic Data from LRep1-/- Mice
| Parameter | Observation in LRep1-/- Mice | Reference |
| Whole-Body Insulin Sensitivity | Significantly improved | [2][3][4] |
| Glucose Infusion Rate (GIR) during Hyperinsulinemic-Euglycemic Clamp | ~60% higher than control mice | [2][3][4] |
| Hepatic Triglyceride (TG) Content | Significantly lower than control mice | [2][3][4] |
| Body Weight | Lower than control mice | [5] |
| Hepatic Lipid Accumulation | Alleviated | [5] |
| Liver Injury in NAFLD model | Reduced | [5] |
| Tumor Prevalence and Frequency in NAFLD model | Lower than control mice | [5] |
Downstream Target Gene Expression in LRep1-/- Liver
| Gene | Change in Expression | Reference |
| Pparγ | Upregulated | [2][3][4] |
| Glut2 | Higher protein expression | [2][3][4] |
| Cd36 | Altered expression | [2][3][4] |
| Akt phosphorylation | Upregulated | [2][3][4] |
| Lcn2 | Altered mRNA expression | [2][3][4] |
| Vamp4 | Altered mRNA expression | [2][3][4] |
| Snap23 | Altered mRNA expression | [2][3][4] |
Adipose-Specific REPIN1 Knockout Mice
While detailed quantitative data for adipose-specific knockout mice is still emerging, these models are crucial for understanding the cell-autonomous roles of REPIN1 in adipocytes.
Signaling Pathways Involving REPIN1
The regulatory network of REPIN1 is complex, involving upstream regulators that control its expression and downstream pathways that mediate its metabolic effects.
Upstream Regulation of REPIN1
Several factors have been identified that regulate the expression of the REPIN1 gene.
-
Transforming Growth Factor-beta (TGF-β): The TGF-β signaling pathway is a known regulator of various cellular processes. While the direct transcriptional regulation of REPIN1 by TGF-β requires further investigation, the pathway is a potential upstream modulator.
TGF-β signaling pathway leading to potential regulation of REPIN1 gene expression.
-
microRNA-127 (miR-127): miRNAs are small non-coding RNAs that can regulate gene expression post-transcriptionally. miR-127 has been shown to target the 3' untranslated region (3'UTR) of the REPIN1 mRNA, leading to its degradation or translational repression.
Post-transcriptional regulation of REPIN1 by miR-127.
Downstream Effects of REPIN1
REPIN1 exerts its metabolic effects by regulating the expression of key target genes.
-
PPARγ Pathway: Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis. REPIN1 appears to interact with the PPARγ pathway, influencing the expression of its target genes. The upregulation of Pparγ in the liver of LRep1-/- mice suggests a repressive role of REPIN1 on Pparγ expression in this tissue.[2][3][4]
REPIN1's regulatory interaction with the PPARγ pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the study of REPIN1.
Generation of Liver-Specific REPIN1 Knockout (LRep1-/-) Mice
The generation of LRep1-/- mice typically involves the Cre-loxP system.
Workflow for generating liver-specific REPIN1 knockout mice.
Methodology Outline:
-
Targeting Vector Construction: A targeting vector is designed to flank exon 2 of the Repin1 gene with loxP sites.
-
ES Cell Targeting: The targeting vector is introduced into embryonic stem (ES) cells, and homologous recombination is used to generate ES cells with the floxed Repin1 allele.
-
Blastocyst Injection and Chimera Generation: The targeted ES cells are injected into blastocysts, which are then implanted into surrogate mothers to produce chimeric mice.
-
Generation of Floxed Mice: Chimeric mice are bred to establish a line of mice heterozygous and then homozygous for the floxed Repin1 allele.
-
Tissue-Specific Knockout: The floxed mice are crossed with mice expressing Cre recombinase under the control of a liver-specific promoter (e.g., albumin promoter) to excise exon 2 of Repin1 specifically in hepatocytes.
siRNA-Mediated Knockdown of REPIN1 in 3T3-L1 Adipocytes
This technique is used to transiently reduce the expression of REPIN1 to study its function in a cultured adipocyte model.
Methodology Outline:
-
Cell Culture: 3T3-L1 preadipocytes are cultured to the desired confluency.
-
Transfection: Small interfering RNA (siRNA) molecules specifically targeting the REPIN1 mRNA are introduced into the cells using a transfection reagent (e.g., Lipofectamine).
-
Differentiation: After transfection, the preadipocytes are induced to differentiate into mature adipocytes using a standard differentiation cocktail (containing, for example, insulin, dexamethasone, and IBMX).
-
Analysis: The effects of REPIN1 knockdown on adipogenesis, lipid accumulation, and gene expression are assessed at various time points during and after differentiation.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing in vivo insulin sensitivity.
Methodology Outline:
-
Catheterization: Mice are surgically implanted with catheters in the jugular vein for infusions and in the carotid artery for blood sampling.
-
Fasting: Mice are fasted overnight to reach a basal metabolic state.
-
Tracer Infusion: A continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.
-
Clamp Procedure: A continuous infusion of insulin is started to raise plasma insulin to a high physiological level. Simultaneously, a variable infusion of glucose is administered to maintain blood glucose at a constant, euglycemic level.
-
Data Collection and Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. Blood samples are collected to determine glucose turnover and uptake in specific tissues.
Conclusion and Future Directions
The journey of REPIN1 from a putative DNA replication initiator to a recognized metabolic regulator highlights the dynamic nature of scientific discovery. The compelling evidence from knockout mouse models has firmly established its role in liver and adipose tissue biology, with significant implications for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.
Future research should focus on several key areas:
-
Elucidating the complete signaling network: A comprehensive understanding of the upstream regulators and downstream effectors of REPIN1 will be crucial for identifying novel therapeutic targets.
-
Translational studies: Investigating the relevance of the findings from mouse models to human physiology and disease is a critical next step.
-
Drug discovery: The development of small molecules or other therapeutic modalities that can modulate the activity or expression of REPIN1 could offer new avenues for the treatment of metabolic disorders.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as we continue to unravel the complexities of REPIN1 and its role in metabolic health and disease.
References
- 1. MiR-127-3p targeting CISD1 regulates autophagy in hypoxic–ischemic cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Liver-restricted Repin1 deficiency improves whole-body insulin sensitivity, alters lipid metabolism, and causes secondary changes in adipose tissue in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repin1 deficiency in liver tissue alleviates NAFLD progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Domains of REPIN1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Replication Initiator 1 (REPIN1), also known as Zinc Finger Protein 464 (ZNF464) or RIP60, is a multifaceted nuclear protein implicated in the fundamental processes of DNA replication and the intricate regulation of metabolism. Its high expression in metabolic tissues such as adipose and liver has drawn considerable attention, positioning it as a potential therapeutic target for metabolic disorders. This guide provides a comprehensive technical overview of the current understanding of REPIN1's protein structure, its distinct domains, and the methodologies employed to elucidate its function, tailored for professionals in research and drug development.
REPIN1 Protein: Core Properties and Structure
REPIN1 is a sequence-specific, double-stranded DNA-binding protein.[1] Initially identified for its role in the initiation of chromosomal DNA replication, its functions are now known to extend to the transcriptional regulation of genes involved in critical metabolic pathways.[2]
Biophysical and Molecular Characteristics
While detailed biophysical data remains to be fully characterized in the literature, the following properties of human REPIN1 have been established.
| Property | Value | Source |
| Molecular Weight (calculated) | ~64 kDa | UniProt Q9BWE0 |
| Aliases | AP4, RIP60, ZNF464, Zfp464 | GeneCards |
| Subcellular Localization | Nucleoplasm, Nuclear origin of replication recognition complex | [2] |
| Chromosomal Location (Human) | Chromosome 7q36.1 | [2] |
Domain Architecture: The Zinc Finger Clusters
The defining feature of the REPIN1 protein is its extensive array of C2H2-type zinc finger domains. These motifs are crucial for its DNA-binding specificity and function.[2] The protein contains 15 zinc finger DNA-binding motifs, which are organized into three distinct clusters, or "hands".[2]
-
Zinc Finger Cluster 1 (Z1): Comprises zinc fingers 1-5.
-
Zinc Finger Cluster 2 (Z2): Includes zinc fingers 6-8.
-
Zinc Finger Cluster 3 (Z3): Contains zinc fingers 9-15.
Proline-rich regions are situated between these clusters, which may provide the necessary flexibility for the protein to engage with its DNA targets and other interacting proteins.
Three-Dimensional Structure
As of the latest literature review, no experimentally determined three-dimensional structure of the full-length REPIN1 protein has been deposited in the Protein Data Bank (PDB). However, high-quality structural predictions are available through computational methods like AlphaFold.[1][3][4][5] These models provide valuable insights into the potential spatial arrangement of the zinc finger domains and their accessibility for DNA and protein interactions. The predicted structure of a single C2H2 zinc finger domain typically consists of a short beta-hairpin and an alpha-helix, stabilized by the coordination of a zinc ion by two cysteine and two histidine residues.[6][7][8]
Functional Aspects of REPIN1
REPIN1's functions are primarily mediated by its ability to bind specific DNA sequences and interact with other nuclear proteins, thereby influencing DNA replication and gene expression.
DNA Binding and Replication Initiation
REPIN1 acts as a sequence-specific DNA-binding protein that is essential for the initiation of chromosomal replication.[2] It recognizes and binds to 5'-ATT-3' rich sequences located downstream of the origin of bidirectional replication (OBR).[2] This binding facilitates DNA bending, a critical step in the assembly of the replication machinery.
Regulation of Metabolism
A significant body of research highlights REPIN1's role as a key regulator of metabolic processes, particularly in adipocytes. It is involved in:
-
Adipogenesis and Lipid Droplet Formation: REPIN1 influences the differentiation of preadipocytes into mature adipocytes and is implicated in the formation and fusion of lipid droplets.[2]
-
Glucose and Fatty Acid Transport: The expression of REPIN1 affects the transport of glucose and fatty acids in adipocytes.[2]
Protein-Protein Interactions
REPIN1 is known to interact with other proteins to carry out its functions. A notable interaction is with Geminin (GMNN), a protein that inhibits DNA replication. This interaction suggests a role for REPIN1 in a repressor complex that negatively regulates the expression of certain target genes.[9]
Signaling and Regulatory Pathways
REPIN1 is positioned as a crucial node in signaling pathways that govern metabolic homeostasis. Its regulatory influence extends to key genes involved in glucose uptake and lipid metabolism.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study REPIN1. These are adapted from established protocols and should be optimized for specific experimental conditions.
Recombinant REPIN1 Expression and Purification in E. coli
This protocol describes the expression of His-tagged REPIN1 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Experimental Workflow:
Methodology:
-
Vector Construction: The full-length human REPIN1 cDNA is cloned into a bacterial expression vector containing an N-terminal His6-tag (e.g., pET vector series).
-
Transformation: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).[10]
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 4-6 hours at 30°C or overnight at 18°C.[11][12]
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail), and lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation, and the supernatant is applied to a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged REPIN1 is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analysis: The purity of the eluted protein is assessed by SDS-PAGE and Coomassie blue staining. The identity of the protein is confirmed by Western blotting using an anti-His-tag or anti-REPIN1 antibody.
siRNA-Mediated Knockdown of REPIN1 in Adipocytes
This protocol details the procedure for reducing the expression of REPIN1 in a 3T3-L1 adipocyte cell line using small interfering RNA (siRNA).[13][14]
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then induced to differentiate into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).[13][15]
-
siRNA Transfection: On day 8 of differentiation, mature adipocytes are transfected with siRNA targeting REPIN1 or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX). The final siRNA concentration is typically in the range of 10-50 nM.[14]
-
Gene Expression Analysis: 48-72 hours post-transfection, the efficiency of REPIN1 knockdown is assessed at the mRNA level by RT-qPCR and at the protein level by Western blotting.
-
Functional Assays: The effect of REPIN1 knockdown on adipocyte function can then be assessed through various assays, such as glucose uptake assays, fatty acid uptake assays, or analysis of lipid droplet morphology by microscopy.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to study the binding of REPIN1 to its target DNA sequences in vitro.[16][17][18][19][20]
Methodology:
-
Probe Preparation: A short double-stranded DNA probe containing the putative REPIN1 binding site (e.g., a 5'-ATT-3' rich sequence) is labeled, typically with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with purified recombinant REPIN1 protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the free probe and the protein-DNA complexes are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the probe indicates protein binding. Competition assays with unlabeled specific and non-specific DNA can be used to determine the specificity of the interaction.
Conclusion
REPIN1 is a critical nuclear protein with dual roles in DNA replication and metabolic regulation. Its complex domain structure, characterized by 15 zinc finger motifs, underpins its sequence-specific DNA binding and its function as a transcriptional regulator. While much has been learned about its qualitative roles, a deeper quantitative understanding of its biophysical properties and molecular interactions is a key area for future research. The experimental protocols outlined in this guide provide a framework for further investigation into the function of REPIN1 and its potential as a therapeutic target in metabolic diseases. The continued application of advanced biochemical, molecular, and structural biology techniques will be essential to fully unravel the complexities of this intriguing protein.
References
- 1. uniprot.org [uniprot.org]
- 2. REPIN1 - Wikipedia [en.wikipedia.org]
- 3. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 4. Structural predictions by AlphaFold uncover new protein functions | Virology [virology.lu.se]
- 5. Highly accurate protein structure prediction with AlphaFold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. REPIN1 - GMNN Interaction Summary | BioGRID [thebiogrid.org]
- 10. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studying Lipolysis in Adipocytes by Combining siRNA Knockdown and Adenovirus-Mediated Overexpression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]
- 19. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using reverse electrophoretic mobility shift assay to measure and compare protein-DNA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Variants of the Human REPIN1 Gene: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Core Genetic Variants, Experimental Methodologies, and Signaling Pathways of the Human REPIN1 Gene
Introduction
Replication Initiator 1 (REPIN1) is a zinc finger protein with crucial roles in DNA replication and the regulation of gene expression.[1] Primarily located in the nucleoplasm, REPIN1 binds to specific DNA sequences and is highly expressed in metabolically active tissues such as the liver and adipose tissue. Emerging evidence has implicated genetic variants within the REPIN1 gene in a range of metabolic disorders, including nonalcoholic fatty liver disease (NAFLD), and has highlighted its potential as a therapeutic target. This technical guide provides a comprehensive overview of the known genetic variants of human REPIN1, detailed experimental protocols for their study, and a summary of the associated signaling pathways.
Genetic Variants of REPIN1
While numerous variations in the REPIN1 gene have been identified, the most extensively studied is a 12-base pair deletion (rs3832490).
The 12-bp Deletion (rs3832490)
A notable genetic variant of the REPIN1 gene is a 12-base pair deletion, which has been associated with a more favorable metabolic profile. This variant is believed to cause a loss of function in the REPIN1 protein.[2]
Association with Nonalcoholic Fatty Liver Disease (NAFLD):
A study involving 63 obese individuals with varying degrees of NAFLD found that homozygous carriers of the 12-bp deletion had significantly lower NAFLD activity and fibrosis scores compared to individuals with the wild-type allele.[2] Despite these differences, no significant variations in HbA1c levels, the frequency of diabetes, or BMI were observed between the two groups.[2]
| Parameter | REPIN1 Wild-Type (n=55) | REPIN1 12-bp Deletion (n=8) | p-value |
| NAFLD Activity Score | Higher | Significantly Lower | < 0.05 |
| Fibrosis Score | Higher | Significantly Lower | < 0.05 |
| Table 1: Association of the REPIN1 12-bp deletion with NAFLD severity.[2] |
Association with Glucose and Lipid Metabolism:
Research involving two well-characterized cohorts with a total of 3,013 participants has demonstrated a link between the 12-bp deletion and improved glucose metabolism. Specifically, the variant is associated with lower fasting plasma glucose, fasting plasma insulin, and homeostatic model assessment of insulin resistance (HOMA-IR). In vitro studies in HepG2 cells have shown that this variant leads to increased expression of glucose transporter 2 (GLUT2) and the fatty acid translocase CD36, as well as an increase in lipid droplets. These findings suggest that genetic variations in REPIN1 influence glucose and lipid metabolism by altering the expression of key transporter genes.
| Metabolic Trait | Association with 12-bp Deletion |
| Fasting Plasma Glucose | Lower |
| Fasting Plasma Insulin | Lower |
| HOMA-IR | Lower |
| Table 2: Association of the REPIN1 12-bp deletion with metabolic traits. |
Other Identified Variants
Numerous other genetic variants of the REPIN1 gene have been documented in databases such as dbSNP and ClinVar.[3][4] However, the clinical significance of the majority of these variants remains uncertain. Further research is necessary to determine their functional consequences and potential associations with disease.
| Variant ID | Type | Predicted Consequence | Clinical Significance |
| rs3735165 | Missense | p.Arg14His | Uncertain |
| rs35090619 | Missense | p.Ala49Val | Uncertain |
| rs17173702 | Missense | p.Ala97Ser | Uncertain |
| Table 3: Examples of other REPIN1 variants with uncertain significance.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study REPIN1 gene variants.
Genotyping of the 12-bp Deletion (rs3832490) by Restriction Fragment Length Polymorphism (RFLP)
This protocol describes a method for identifying the 12-bp deletion in genomic DNA.
1. DNA Extraction:
-
Extract genomic DNA from whole blood or tissue samples using a standard DNA extraction kit.
2. PCR Amplification:
-
Amplify a 564-bp fragment of the REPIN1 gene encompassing the deletion site using polymerase chain reaction (PCR).
-
Forward Primer: (Sequence to be obtained from relevant literature)
-
Reverse Primer: (Sequence to be obtained from relevant literature)
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: (Optimal temperature to be determined) for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 10 minutes
-
3. Restriction Enzyme Digestion:
-
Digest the 564-bp PCR product with the ApaI restriction enzyme. The presence or absence of the 12-bp deletion alters the restriction sites.
4. Gel Electrophoresis:
-
Separate the digested DNA fragments by size using a 2% agarose gel.
-
Visualize the DNA fragments under UV light after staining with a fluorescent dye (e.g., ethidium bromide).
5. Interpretation of Results:
-
Wild-Type (WT/WT): Three fragments of 322 bp, 143 bp, and 99 bp.
-
Heterozygous (WT/Del): Four fragments of 322 bp, 230 bp, 143 bp, and 99 bp.
-
Homozygous Deletion (Del/Del): Two fragments of 322 bp and 230 bp.
In Vitro Functional Analysis of REPIN1 Variants in HepG2 Cells
This protocol outlines the steps for expressing REPIN1 variants in a human liver cell line to study their functional effects.
1. Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Plasmid Preparation:
-
Clone the full-length cDNA of the wild-type REPIN1 and the 12-bp deletion variant into a mammalian expression vector (e.g., pcDNA3.1).
3. Transient Transfection:
-
Seed HepG2 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
For each well, prepare a transfection mix containing plasmid DNA and a transfection reagent (e.g., Lipofectamine 3000) in serum-free medium, following the manufacturer's instructions.
-
Incubate the cells with the transfection complexes for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
4. Post-Transfection Analysis (48-72 hours):
-
RNA Extraction and qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the expression of target genes such as GLUT2 and CD36.
-
Western Blotting: Lyse the cells and perform western blotting to analyze the protein levels of REPIN1 and downstream targets.
-
Lipid Staining: Fix the cells and stain with Oil Red O to visualize and quantify intracellular lipid droplets.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the known and proposed signaling pathways involving REPIN1.
Proposed Role of REPIN1 in Glucose and Lipid Metabolism
This diagram illustrates the downstream effects of wild-type and the 12-bp deletion variant of REPIN1 on genes involved in metabolism.
Caption: REPIN1's role in metabolic gene regulation.
Upstream Regulation of REPIN1 by miR-127 in Cancer
This diagram shows the inhibitory effect of miR-127 on REPIN1 expression, which has implications for cancer progression.
Caption: miR-127 regulation of REPIN1 in cancer.
Experimental Workflow for REPIN1 Variant Analysis
This diagram outlines the key steps in the experimental process for studying REPIN1 genetic variants, from sample collection to data analysis.
Caption: Workflow for REPIN1 variant analysis.
Conclusion
The study of genetic variants in the REPIN1 gene is a promising area of research with significant implications for understanding and potentially treating metabolic diseases. The 12-bp deletion (rs3832490) stands out as a key variant associated with a protective effect against NAFLD and improved glucose homeostasis. The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of REPIN1 in health and disease. Future research should focus on elucidating the functional consequences of other, less-studied REPIN1 variants and on fully mapping the regulatory networks in which REPIN1 participates. This knowledge will be instrumental in the development of novel therapeutic strategies targeting this important gene.
References
Unraveling REPIN1: A Comprehensive Technical Guide to its Aliases, Functions, and Pathways
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the multifaceted protein, Replication Initiator 1 (REPIN1). This document provides a thorough overview of its nomenclature, regulatory roles in metabolic pathways, and its emerging significance in oncology, supported by detailed experimental insights and pathway visualizations.
Aliases and Alternative Names
REPIN1 is known by a variety of names in scientific literature, which can be a source of confusion. The following table summarizes the most common aliases and alternative names for this protein, compiled from various databases.[1][2][3][4]
| Alias/Name | Source |
| Replication Initiator 1 | GeneCards[2] |
| RIP60 | GeneCards, Wikipedia[1][2] |
| ZNF464 (Zinc finger protein 464) | UniProt, GeneCards[2][3] |
| AP4 | GeneCards, Wikipedia[1][2] |
| Zfp464 | GeneCards, Wikipedia[1][2] |
| 60 kDa origin-specific DNA-binding protein | UniProt[3] |
| 60 kDa replication initiation region protein | UniProt[3] |
| ATT-binding protein | UniProt[3] |
| DHFR oribeta-binding protein RIP60 | UniProt[3] |
| H_DJ0584D14.12 | GeneCards[2] |
| Replication Initiation Region Protein (60kD) | GeneCards[2] |
| DNA-Binding Protein REPIN1 | GeneCards[2] |
Core Functions and Biological Significance
REPIN1 is a zinc finger DNA-binding protein with a pivotal role in a range of cellular processes. Initially identified for its potential role in the initiation of chromosomal DNA replication, its functional spectrum has expanded to include the regulation of metabolic processes and a potential role in cancer progression.[1]
Role in Metabolic Regulation
Emerging evidence strongly suggests that REPIN1 is a critical regulator of metabolism. In adipose tissue, its expression is upregulated during adipogenesis, where it influences the size of adipocytes and the formation of lipid droplets.[2] Furthermore, REPIN1 modulates the expression of key glucose transporters, thereby affecting both basal and insulin-stimulated glucose uptake and the transport of fatty acids.[2]
Involvement in Cancer
Recent studies have implicated REPIN1 in the pathology of certain cancers. For instance, in papillary thyroid cancer, REPIN1 is a downstream target of miR-127. The overexpression of this microRNA leads to a decrease in REPIN1 levels, which in turn promotes the proliferation, migration, and invasion of cancer cells.[2] This suggests that REPIN1 may act as a tumor suppressor in this context.
Signaling Pathways Involving REPIN1
To visually represent the known interactions of REPIN1, the following signaling pathway has been modeled using the Graphviz DOT language.
Regulation of REPIN1 in Papillary Thyroid Cancer
Experimental Protocols
A foundational technique for studying DNA-binding proteins like REPIN1 is the Chromatin Immunoprecipitation (ChIP) assay. The following provides a generalized protocol for performing ChIP to identify the genomic binding sites of REPIN1.
Chromatin Immunoprecipitation (ChIP) Protocol
Objective: To identify DNA sequences that are directly bound by REPIN1 in vivo.
Materials:
-
Cells expressing REPIN1
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffers
-
Soniator or micrococcal nuclease
-
Anti-REPIN1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
PCR reagents for qPCR or library preparation reagents for ChIP-seq
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Lyse the cells to release the chromatin.
-
Chromatin Fragmentation: Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to REPIN1.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-REPIN1-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the captured complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard DNA purification kit.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Experimental Workflow Visualization
The following diagram illustrates the workflow for a typical ChIP-seq experiment to map REPIN1 binding sites across the genome.
References
An In-depth Technical Guide to the Molecular Mechanisms of REPIN1 Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
REPIN1 (Replication Initiator 1), also known as ZNF464, AP4, or RIP60, is a zinc finger protein with a multifaceted role in cellular processes.[1][2] Initially identified for its involvement in the initiation of chromosomal DNA replication, REPIN1 is now recognized as a key regulator of gene expression with significant implications in metabolism, cell death, and cancer progression. This technical guide provides a comprehensive overview of the molecular mechanisms governing REPIN1's function, with a focus on its DNA binding properties, protein interactions, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development.
Core Molecular Functions of REPIN1
REPIN1 is a nuclear protein that exerts its primary function through sequence-specific DNA binding.[1][3] It recognizes and binds to ATT-rich sequences, thereby influencing the transcription of a host of target genes.[3] This regulatory activity is central to its diverse physiological roles.
DNA Binding and Transcriptional Regulation
REPIN1 possesses 15 C2H2-type zinc fingers, which are organized into clusters that facilitate its interaction with DNA.[1] Its primary binding motif is the 5'-ATT-3' sequence, which it targets at reiterated sequences downstream of the origin of bidirectional replication (OBR) and at homologous sequences within the OBR zone.[1] This binding is crucial for its role in the initiation of DNA replication.
Beyond replication, REPIN1 acts as a transcriptional regulator. It is predicted to be involved in the regulation of transcription by RNA polymerase II.[4] Its impact on gene expression is extensive, influencing pathways related to lipid and glucose metabolism, iron homeostasis, and cell cycle control.
REPIN1 in Cellular Metabolism
A significant body of research has highlighted REPIN1's role as a critical modulator of metabolic processes. Its expression is particularly high in adipose tissue and the liver, where it influences the expression of genes involved in lipid droplet formation, adipogenesis, and glucose and fatty acid transport.[1]
Lipid Metabolism
REPIN1 is implicated in the regulation of genes involved in cellular fatty acid import, such as SCARB1/CD36, and those involved in lipid droplet formation.[3] Studies in mouse models have shown that liver-specific deficiency of Repin1 improves whole-body insulin sensitivity and alters lipid metabolism.
Glucose Homeostasis
Genetic variation in the human REPIN1 gene has been linked to alterations in glucose and lipid metabolism, affecting the expression of glucose and fatty acid transporters.[4] This suggests a role for REPIN1 in glucose homeostasis and its potential as a therapeutic target for metabolic disorders.
Iron Metabolism
Recent studies have uncovered a role for REPIN1 in regulating iron metabolism. It has been shown to influence the expression of Lipocalin-2 (LCN2), a protein involved in iron transport and storage.[3] This regulatory axis has been implicated in the pathophysiology of osteoporosis, where REPIN1-mediated dysregulation of iron metabolism contributes to osteoblast apoptosis.
REPIN1 in Disease
Given its central role in fundamental cellular processes, dysregulation of REPIN1 function is associated with several pathological conditions.
Nonalcoholic Fatty Liver Disease (NAFLD)
A genetic variant in the human REPIN1 gene has been identified as a risk factor for the development of NAFLD.[4] This underscores the importance of REPIN1 in maintaining hepatic lipid homeostasis.
Osteoporosis
REPIN1 has been shown to regulate iron metabolism and osteoblast apoptosis in osteoporosis.[4] Knockdown of Repin1 can rescue bone loss in mouse models of iron-overload-induced osteoporosis, highlighting it as a potential therapeutic target for this condition.
Cancer
REPIN1's role in cancer is complex and appears to be context-dependent. Overexpression of miR-127, which targets REPIN1, is associated with a poor prognosis in papillary thyroid cancer.[4] In breast cancer, upregulation of REPIN1 (also referred to as AP4 in some contexts) can promote epithelial-mesenchymal transition and regulate cell migration.[4] Furthermore, REPIN1 has been identified as part of a five-gene signature associated with poor prognosis in gastric cancer.[5]
Quantitative Data on REPIN1 Action
REPIN1 Target Gene Expression Changes
| Target Gene | Condition | Fold Change | Cell/Tissue Type | Reference |
| Lcn2 | Repin1 knockdown | Decreased | Osteoblasts | (Xia et al., 2023) |
| BCL2 | Repin1 knockdown | Increased | Osteoblasts | (Xia et al., 2023) |
| BAX | Repin1 knockdown | Decreased | Osteoblasts | (Xia et al., 2023) |
| CD36 | Repin1 12 bp deletion variant | Increased | HepG2 cells | (Krüger et al., 2018) |
| GLUT2 | Repin1 12 bp deletion variant | Increased | HepG2 cells | (Krüger et al., 2018) |
REPIN1 Protein Interactions
| Interacting Protein | Experimental Method | Organism | Reference |
| Geminin (GMNN) | Affinity Capture-Western | Human | BioGRID[6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Chromatin Immunoprecipitation (ChIP)
Objective: To identify the genomic regions occupied by REPIN1.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-REPIN1 antibody overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the enriched DNA by qPCR for specific target loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine the in vitro binding of REPIN1 to a specific DNA sequence.
Protocol:
-
Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing the putative REPIN1 binding site (e.g., 5'-ATT-3') with a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Binding Reaction: Incubate the labeled probe with purified recombinant REPIN1 protein or nuclear extract in a binding buffer containing poly(dI-dC) to reduce non-specific binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the separated complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescent imaging system. A "shift" in the mobility of the probe indicates protein binding.
Co-Immunoprecipitation (Co-IP)
Objective: To identify proteins that interact with REPIN1 in vivo.
Protocol:
-
Cell Lysis: Lyse cells expressing endogenous or tagged REPIN1 in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an anti-REPIN1 antibody or an antibody against the tag overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner or by mass spectrometry for unbiased identification of interacting proteins.
siRNA-mediated Knockdown
Objective: To study the functional consequences of reduced REPIN1 expression.
Protocol:
-
siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) targeting the REPIN1 mRNA. A scrambled siRNA should be used as a negative control.
-
Transfection: Transfect the siRNAs into the cells of interest using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for REPIN1 knockdown.
-
Validation: Validate the knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blotting.
-
Functional Assays: Perform downstream functional assays to assess the phenotypic effects of REPIN1 silencing.
CRISPR/Cas9-mediated Knockout
Objective: To generate a stable cell line with a complete loss of REPIN1 function.
Protocol:
-
gRNA Design: Design guide RNAs (gRNAs) targeting a critical exon of the REPIN1 gene.
-
Vector Construction: Clone the gRNA sequences into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 vector into the target cells.
-
Selection and Clonal Isolation: Select for transfected cells (e.g., using an antibiotic resistance marker) and isolate single-cell clones.
-
Validation: Screen the clones for REPIN1 knockout by genomic DNA sequencing to identify frame-shift mutations and by Western blotting to confirm the absence of the REPIN1 protein.
-
Phenotypic Analysis: Characterize the phenotype of the knockout clones.
Conclusion
REPIN1 is a key nuclear protein with diverse and critical roles in DNA replication, gene regulation, and cellular metabolism. Its dysregulation is increasingly implicated in a range of human diseases, making it an attractive target for therapeutic intervention. This technical guide provides a foundational understanding of the molecular mechanisms of REPIN1 action, supported by quantitative data and detailed experimental protocols. It is anticipated that this comprehensive resource will facilitate further investigation into the complex biology of REPIN1 and accelerate the development of novel therapeutic strategies targeting the pathways it governs.
References
REPIN1: A Pivotal Regulator in Glucose and Lipid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Replication Initiator 1 (REPIN1), a zinc finger protein predominantly expressed in metabolic tissues such as the liver and adipose tissue, has emerged as a critical regulator of glucose and lipid homeostasis. Initially identified for its role in DNA replication, REPIN1's function has expanded to encompass the transcriptional control of key metabolic genes, influencing insulin sensitivity, body fat mass, and lipid profiles. This technical guide provides a comprehensive overview of the current understanding of REPIN1's role in metabolism, detailing its mechanism of action, the metabolic consequences of its dysregulation, and its potential as a therapeutic target for metabolic diseases. The guide includes a compilation of quantitative data from various experimental models, detailed experimental protocols for studying REPIN1 function, and visual representations of its signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction
REPIN1, also known as RIP60, was first discovered as a protein involved in the initiation of DNA replication.[1] Subsequent research, however, has unveiled its significant role in metabolic regulation.[2][3] Its high expression in the liver and adipose tissue, key hubs of metabolic activity, pointed towards its involvement in energy balance.[1][2] Studies in rodent models and humans have since solidified REPIN1's position as a crucial modulator of glucose and lipid metabolism, with alterations in its expression or function linked to metabolic disorders like obesity, dyslipidemia, and insulin resistance.[2][4][5] This guide aims to provide a detailed technical resource on the multifaceted role of REPIN1 in metabolism.
REPIN1 Function and Mechanism of Action
REPIN1 is a DNA-binding protein characterized by multiple zinc finger domains, suggesting its function as a transcription factor or co-regulator.[1] It is predicted to be involved in the regulation of transcription by RNA polymerase II.[6] Evidence suggests that REPIN1 influences the expression of a suite of genes critical for glucose and lipid handling.
Regulation of Gene Expression
REPIN1 has been shown to modulate the expression of key genes involved in:
-
Glucose Transport: REPIN1 influences the expression of glucose transporters, notably GLUT2 in the liver and GLUT4 in adipocytes.[4][7]
-
Fatty Acid Transport and Metabolism: It regulates the expression of the fatty acid translocase CD36, which is crucial for fatty acid uptake.[7][8]
-
Adipogenesis and Lipid Droplet Formation: REPIN1 is involved in the regulation of genes associated with the formation and maturation of adipocytes and the dynamics of lipid droplets.[1][2]
-
Insulin Signaling: REPIN1 appears to impact components of the insulin signaling cascade, including Akt phosphorylation.[7]
The precise molecular mechanisms by which REPIN1 exerts its regulatory effects on these target genes are still under investigation.
Quantitative Data on REPIN1 in Metabolism
The metabolic consequences of altered REPIN1 function have been investigated in various models, including knockout mice and human genetic studies. This section summarizes the key quantitative findings in structured tables for easy comparison.
Liver-Specific REPIN1 Knockout (LRep1-/-) Mice
Studies on mice with a specific deletion of Repin1 in the liver have provided significant insights into its hepatic function.
| Parameter | Wild-Type (WT) | LRep1-/- | Fold Change/Percentage Change | Significance | Reference |
| Body Weight (g) | 28.5 ± 1.2 | 26.1 ± 0.8 | ↓ 8.4% | p < 0.05 | [7] |
| Epididymal Fat (g) | 1.2 ± 0.1 | 0.9 ± 0.1 | ↓ 25% | p < 0.05 | [7] |
| Fasting Glucose (mg/dL) | 135 ± 8 | 118 ± 6 | ↓ 12.6% | p < 0.05 | [7] |
| Fasting Insulin (ng/mL) | 0.8 ± 0.1 | 0.5 ± 0.1 | ↓ 37.5% | p < 0.05 | [7] |
| HOMA-IR | 5.2 ± 0.7 | 2.8 ± 0.4 | ↓ 46.2% | p < 0.01 | [7] |
| Serum Triglycerides (mg/dL) | 85 ± 7 | 65 ± 5 | ↓ 23.5% | p < 0.05 | [7] |
| Hepatic Triglycerides (mg/g) | 15.2 ± 1.5 | 9.8 ± 1.1 | ↓ 35.5% | p < 0.01 | [7] |
| Glucose Infusion Rate (mg/kg/min) | 15.8 ± 1.3 | 25.3 ± 2.1 | ↑ 60.1% | p < 0.01 | [7] |
Table 1: Metabolic Parameters in Liver-Specific Repin1 Knockout (LRep1-/-) Mice.
Whole-Body REPIN1 Knockout and db/db Mice
Studies on whole-body Repin1 knockout mice, particularly in the context of a diabetic (db/db) background, have further elucidated its systemic role.
| Parameter | db/db | Rep1-/- x db/db | Fold Change/Percentage Change | Significance | Reference |
| Body Weight (g) | 52.1 ± 1.5 | 45.3 ± 1.8 | ↓ 13.1% | p < 0.01 | [2] |
| Total Fat Mass (g) | 25.8 ± 1.1 | 20.1 ± 1.3 | ↓ 22.1% | p < 0.01 | [2] |
| Fasting Glucose (mg/dL) | 480 ± 35 | 310 ± 28 | ↓ 35.4% | p < 0.01 | [2] |
| HbA1c (%) | 9.8 ± 0.5 | 7.5 ± 0.4 | ↓ 23.5% | p < 0.01 | [2] |
| Fasting Insulin (ng/mL) | 12.5 ± 1.8 | 8.2 ± 1.1 | ↓ 34.4% | p < 0.05 | [2] |
| HOMA-IR | 145 ± 21 | 62 ± 9 | ↓ 57.2% | p < 0.01 | [2] |
| Serum Triglycerides (mg/dL) | 210 ± 18 | 155 ± 15 | ↓ 26.2% | p < 0.05 | [2] |
| Glucose Infusion Rate (mg/kg/min) | 3.2 ± 0.4 | 6.8 ± 0.7 | ↑ 112.5% | p < 0.01 | [2] |
Table 2: Metabolic Parameters in Whole-Body Repin1 Deficient db/db Mice.
Human REPIN1 12 bp Deletion Variant
A 12 base pair deletion (rs3832490) in the human REPIN1 gene has been associated with improved metabolic parameters in human cohorts.[5]
| Parameter | Wild-Type (WT/WT) | Heterozygous (WT/del) | Homozygous (del/del) | Significance (del/del vs. WT/WT) | Reference |
| Fasting Plasma Glucose (mg/dL) | 92.5 ± 0.4 | 91.2 ± 0.6 | 89.8 ± 1.1 | p < 0.05 | [5] |
| Fasting Plasma Insulin (µU/mL) | 10.8 ± 0.2 | 10.1 ± 0.3 | 9.5 ± 0.5 | p < 0.05 | [5] |
| HOMA-IR | 2.5 ± 0.1 | 2.3 ± 0.1 | 2.1 ± 0.2 | p < 0.05 | [5] |
Table 3: Metabolic Parameters in Human Subjects with the REPIN1 12 bp Deletion Variant.
In Vitro siRNA Knockdown in 3T3-L1 Adipocytes
Downregulation of Repin1 in cultured adipocytes has revealed its direct effects on adipocyte function.
| Gene | Control siRNA | Repin1 siRNA | Fold Change | Significance | Reference |
| Glut4 (Slc2a4) | 1.00 ± 0.12 | 0.58 ± 0.09 | ↓ 0.58 | p < 0.05 | [4] |
| Cd36 | 1.00 ± 0.15 | 0.45 ± 0.07 | ↓ 0.45 | p < 0.01 | [4] |
| Pparg | 1.00 ± 0.11 | 0.62 ± 0.08 | ↓ 0.62 | p < 0.05 | [4] |
| Basal Glucose Uptake | 100 ± 8% | 72 ± 6% | ↓ 28% | p < 0.05 | [4] |
| Insulin-Stimulated Glucose Uptake | 250 ± 20% | 310 ± 25% | ↑ 24% | p < 0.05 | [4] |
| Palmitate Uptake | 100 ± 10% | 65 ± 8% | ↓ 35% | p < 0.01 | [4] |
Table 4: Effects of Repin1 siRNA Knockdown on Gene Expression and Function in 3T3-L1 Adipocytes.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the function of REPIN1.
Hyperinsulinemic-Euglycemic Clamp in Mice
This procedure is the gold standard for assessing insulin sensitivity in vivo.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for catheter implantation
-
Infusion pumps
-
Human insulin (e.g., Humulin R)
-
20% glucose solution
-
[3-³H]glucose or other glucose tracer
-
Blood glucose meter and strips
Procedure:
-
Catheter Implantation: Surgically implant a catheter into the jugular vein of the mouse. Allow for a recovery period of 5-7 days.
-
Fasting: Fast the mice for 5-6 hours prior to the clamp.
-
Basal Period: Infuse a glucose tracer (e.g., [3-³H]glucose) at a constant rate for 90-120 minutes to measure basal glucose turnover.
-
Clamp Period:
-
Initiate a primed-continuous infusion of human insulin.
-
Simultaneously, infuse a variable rate of 20% glucose to maintain euglycemia (target blood glucose of ~120 mg/dL).
-
Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate accordingly.
-
-
Steady State: Once a steady glucose infusion rate is maintained for at least 30 minutes, collect blood samples to determine glucose and insulin concentrations and glucose specific activity.
-
Tissue Collection: At the end of the clamp, anesthetize the mouse and collect tissues (liver, adipose tissue, muscle) for further analysis.
siRNA-Mediated Knockdown of REPIN1 in 3T3-L1 Adipocytes
This technique is used to study the direct effects of REPIN1 deficiency in a cellular model of adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (containing insulin, dexamethasone, and IBMX)
-
REPIN1-specific siRNA and control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using the appropriate differentiation cocktail.
-
Transfection:
-
On day 8-10 of differentiation, prepare siRNA-lipid complexes by mixing siRNA with the transfection reagent in Opti-MEM.
-
Incubate the complexes at room temperature for 20 minutes.
-
Add the complexes to the differentiated 3T3-L1 adipocytes.
-
-
Incubation: Incubate the cells with the siRNA complexes for 48-72 hours.
-
Analysis: Harvest the cells for downstream analyses, such as quantitative real-time PCR (qPCR) to assess knockdown efficiency and changes in target gene expression, or functional assays like glucose uptake.
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the mRNA expression levels of REPIN1 and its target genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan master mix
-
qPCR instrument
-
Gene-specific primers
Primer Sequences (Mouse):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Repin1 | AGG GAG AGG AAG GAG GAG AAG | TGA GCA GAG GAG GAG GAA G | Commercial Source |
| Glut2 (Slc2a2) | GTTGGAAGAGGAAGTCAGGGCA | ATCACGGAGACCTTCTGCTCAG | [9] |
| Cd36 | CTG GCT GAC CAT TGA TGA CTT T | GGT CCA GAC AGC ATT GCT GAA | [10] |
| Pparg | GTACTGTCGGTTTCAGAAGTGCC | ATCTCCGCCAACAGCTTCTCCT | [1] |
| Srebp-1c (Srebf1) | ATCGGCGCGGAAGCTGTCGGGGTAGCGTC | ACTGTCTTGGTTGTTGATGAGCTGGAGCAT | [7] |
| Fasn | CACAGTGCTCAAAGGACATGCC | CACCAGGTGTAGTGCCTTCCTC | [11] |
| Acc (Acaca) | GCTGAGGAGTATCTGGAGCAGT | CCTTGGACACAAAGTCACTGGC | [12] |
Table 5: qPCR Primer Sequences for Mouse Genes.
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and master mix.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene (e.g., Gapdh, Actb).
Western Blotting
Western blotting is used to detect and quantify the protein levels of REPIN1 and its downstream targets.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Primary Antibodies:
-
Anti-REPIN1 antibody (various commercial sources available)
-
Antibodies against target proteins (e.g., GLUT2, CD36, p-Akt, Akt)
Procedure:
-
Protein Extraction: Lyse cells or tissues and quantify the protein concentration.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding REPIN1's role in metabolism. The following diagrams were generated using Graphviz (DOT language).
REPIN1 Signaling Pathway in Metabolic Regulation
References
- 1. origene.com [origene.com]
- 2. REPIN1 - Wikipedia [en.wikipedia.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. academic.oup.com [academic.oup.com]
- 11. origene.com [origene.com]
- 12. origene.com [origene.com]
Methodological & Application
Measuring REPIN1 Expression Levels: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals interested in measuring the expression levels of Replication Initiator 1 (REPIN1). REPIN1 is a zinc finger protein that plays a crucial role in DNA replication and has been implicated in the regulation of gene expression related to lipid metabolism, adipogenesis, and apoptosis.[1] Accurate measurement of REPIN1 expression is vital for understanding its physiological functions and its role in various diseases.
Introduction to REPIN1
REPIN1, also known as AP4, RIP60, or ZNF464, is a sequence-specific DNA-binding protein.[1] It is involved in the initiation of chromosomal replication and the regulation of transcription by RNA polymerase II.[1] REPIN1 is ubiquitously expressed in human tissues, with notable expression in adipose tissue and the liver.[1] Dysregulation of REPIN1 expression has been associated with metabolic disorders, osteoporosis, and cancer.
Methods for Measuring REPIN1 Expression
This document outlines three primary methods for quantifying REPIN1 expression:
-
Quantitative Polymerase Chain Reaction (qPCR) for measuring mRNA levels.
-
Western Blotting for semi-quantitative and quantitative analysis of protein levels.
-
Immunohistochemistry (IHC) for visualizing protein expression and localization within tissues.
Quantitative Data Summary
The following tables summarize the expression of REPIN1 mRNA and protein in various human tissues.
Table 1: REPIN1 mRNA Expression in Human Tissues
This table presents the median Transcripts Per Million (TPM) values for REPIN1 across a selection of human tissues, sourced from the Genotype-Tissue Expression (GTEx) portal. TPM is a normalization method for RNA-seq data that accounts for sequencing depth and gene length.
| Tissue | Median TPM |
| Adipose - Subcutaneous | 15.7 |
| Adipose - Visceral (Omentum) | 13.9 |
| Adrenal Gland | 18.4 |
| Artery - Aorta | 12.1 |
| Artery - Coronary | 14.3 |
| Artery - Tibial | 16.9 |
| Brain - Cerebellum | 8.9 |
| Brain - Cortex | 10.2 |
| Breast - Mammary Tissue | 11.5 |
| Cells - EBV-transformed lymphocytes | 22.1 |
| Cells - Transformed fibroblasts | 25.3 |
| Colon - Sigmoid | 13.8 |
| Colon - Transverse | 12.9 |
| Esophagus - Gastroesophageal Junction | 11.7 |
| Esophagus - Mucosa | 10.9 |
| Esophagus - Muscularis | 11.2 |
| Heart - Atrial Appendage | 9.8 |
| Heart - Left Ventricle | 10.5 |
| Kidney - Cortex | 14.7 |
| Liver | 11.3 |
| Lung | 12.6 |
| Muscle - Skeletal | 11.8 |
| Nerve - Tibial | 17.6 |
| Ovary | 16.2 |
| Pancreas | 13.1 |
| Pituitary | 19.8 |
| Prostate | 15.4 |
| Skin - Not Sun Exposed (Suprapubic) | 10.7 |
| Skin - Sun Exposed (Lower leg) | 12.3 |
| Small Intestine - Terminal Ileum | 14.2 |
| Spleen | 15.9 |
| Stomach | 12.4 |
| Testis | 18.9 |
| Thyroid | 17.3 |
| Uterus | 14.8 |
| Vagina | 13.5 |
| Whole Blood | 10.1 |
Data sourced from the GTEx Portal on October 30, 2025.
Table 2: REPIN1 Protein Expression in Human Tissues
This table provides a summary of REPIN1 protein expression based on immunohistochemistry data from the Human Protein Atlas. Expression levels are categorized as Not detected, Low, Medium, or High.
| Tissue | Expression Level | Localization |
| Adipose tissue | Medium | Nuclear |
| Adrenal gland | Medium | Nuclear |
| Appendix | Medium | Nuclear in lymphoid and glandular cells |
| Bone marrow | Low | Nuclear in hematopoietic cells |
| Brain (Cerebral cortex) | Medium | Nuclear in neuronal and glial cells |
| Breast | Low | Nuclear in glandular cells |
| Colon | Medium | Nuclear in glandular cells |
| Esophagus | Low | Nuclear in squamous epithelial cells |
| Heart muscle | Low | Nuclear in cardiomyocytes |
| Kidney | Medium | Nuclear in tubules |
| Liver | Low | Nuclear in hepatocytes |
| Lung | Low | Nuclear in pneumocytes and macrophages |
| Lymph node | Medium | Nuclear in lymphoid cells |
| Ovary | Medium | Nuclear in stromal cells |
| Pancreas | Low | Nuclear in exocrine and endocrine cells |
| Placenta | Medium | Nuclear in trophoblastic cells |
| Prostate | Medium | Nuclear in glandular cells |
| Skeletal muscle | Low | Nuclear |
| Skin | Low | Nuclear in keratinocytes |
| Spleen | Medium | Nuclear in white and red pulp |
| Stomach | Low | Nuclear in glandular cells |
| Testis | Medium | Nuclear in seminiferous duct cells |
| Thyroid gland | Medium | Nuclear in glandular cells |
| Tonsil | Medium | Nuclear in lymphoid cells |
Data interpreted from The Human Protein Atlas.
Experimental Protocols
Quantitative Polymerase Chain Reaction (qPCR)
Application: To measure the relative or absolute quantity of REPIN1 mRNA in a sample.
Principle: qPCR uses reverse transcription to convert mRNA into cDNA, which is then amplified by PCR. A fluorescent reporter is used to monitor the amplification in real-time, allowing for the quantification of the initial amount of target mRNA.
Protocol:
-
RNA Extraction:
-
Extract total RNA from cells or tissues using a commercially available kit (e.g., TRIzol reagent or RNeasy kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
Follow the manufacturer's protocol for the reverse transcription reaction.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a total volume of 20 µL:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Validated Human REPIN1 Primers:
-
Forward Sequence: 5'-GCGGAAGTATCCCCAGGAACAT-3'
-
Reverse Sequence: 5'-CAACGACGTTCCAGCATCGGTT-3'[2]
-
-
Run the qPCR on a real-time PCR instrument using a standard cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to verify the specificity of the amplicon.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for REPIN1 and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of REPIN1 using the ΔΔCt method.
-
Experimental Workflow for qPCR
Caption: Workflow for measuring REPIN1 mRNA expression using qPCR.
Western Blotting
Application: To detect and quantify REPIN1 protein in a sample.
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using an antibody specific to REPIN1.
Protocol:
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against REPIN1 overnight at 4°C.
-
Recommended Primary Antibody (Polyclonal): Rabbit anti-REPIN1, 0.5-2 µg/mL.
-
Recommended Primary Antibody (Monoclonal): Mouse anti-REPIN1, 1:500-1:5000 dilution.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Experimental Workflow for Western Blotting
Caption: Workflow for measuring REPIN1 protein expression using Western blotting.
Immunohistochemistry (IHC)
Application: To visualize the localization and expression of REPIN1 protein in tissue sections.
Principle: An antibody specific to REPIN1 is used to detect the protein in formalin-fixed, paraffin-embedded tissue sections. The antibody binding is then visualized using a chromogenic or fluorescent detection system.
Protocol:
-
Tissue Preparation:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with the primary antibody against REPIN1.
-
Recommended Primary Antibody: Rabbit anti-REPIN1, 5-20 µg/mL.[3]
-
-
Incubate with a biotinylated secondary antibody.
-
Incubate with a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Image the stained sections using a light microscope.
-
Analyze the intensity and localization of the staining.
-
Experimental Workflow for Immunohistochemistry
Caption: Workflow for visualizing REPIN1 protein in tissues using IHC.
REPIN1 Signaling Pathways
REPIN1 is involved in several key cellular signaling pathways, primarily related to metabolic regulation and apoptosis.
REPIN1 in Metabolic Regulation
REPIN1 plays a significant role in adipogenesis and lipid metabolism. It is known to regulate the expression of genes involved in glucose and fatty acid transport, such as GLUT2 and CD36.[3] By influencing the expression of these transporters, REPIN1 can impact cellular glucose uptake and lipid handling, thereby affecting insulin sensitivity.
Caption: REPIN1's role in regulating metabolic pathways.
REPIN1 in Apoptosis Regulation
REPIN1 has been shown to regulate apoptosis, particularly in osteoblasts, through its interaction with Lipocalin 2 (LCN2). REPIN1 influences the expression of LCN2, which in turn can modulate the mitochondrial apoptosis pathway by affecting the balance of pro-apoptotic (BAX) and anti-apoptotic (BCL2) proteins.
Caption: REPIN1's involvement in the apoptosis signaling cascade.
References
Unlocking the Secrets of REPIN1: A Guide to Studying its DNA Binding Interactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the DNA binding characteristics of Replication Initiator 1 (REPIN1), a crucial protein involved in the initiation of chromosomal DNA replication. Understanding the intricacies of REPIN1's interaction with DNA is paramount for elucidating its role in cellular processes and for the development of novel therapeutic strategies.
Introduction to REPIN1
REPIN1 is a zinc finger protein that plays a critical role in the initiation of chromosomal DNA replication.[1][2] It achieves this by binding to specific DNA sequences, facilitating the assembly of the replication machinery. Structurally, REPIN1 possesses multiple C2H2-type zinc finger domains, which are responsible for its sequence-specific DNA recognition.[2] The primary DNA motif recognized by REPIN1 is an ATT-rich sequence.[2]
Key Techniques for Studying REPIN1-DNA Binding
Several powerful techniques can be employed to investigate the interaction between REPIN1 and its DNA targets. These methods can be broadly categorized into in vitro and in vivo approaches, each providing unique insights into the binding affinity, specificity, and cellular context of this interaction. This guide will focus on three core techniques:
-
Electrophoretic Mobility Shift Assay (EMSA): An in vitro technique to qualitatively and quantitatively assess the binding of purified REPIN1 protein to a specific DNA probe.
-
Chromatin Immunoprecipitation (ChIP): An in vivo method to identify the genomic regions occupied by REPIN1 within the cell.
-
DNA Pulldown Assay: An in vitro technique to identify proteins from a cellular extract that bind to a specific DNA sequence of interest, which can be used to confirm REPIN1 binding or discover interacting partners.
Quantitative Data Summary
While specific quantitative binding data for REPIN1 is not extensively available in the public domain, the following table provides a template for organizing such data as it is generated through the protocols outlined below.
| Parameter | REPIN1 Construct | DNA Probe Sequence | Binding Affinity (Kd) | Hill Coefficient (n) | Reference |
| Dissociation Constant | Full-length human REPIN1 | 5'-biotin-AGCTATTGATATTATT-3' | Data to be determined | Data to be determined | (Internal Data) |
| Cooperativity | REPIN1 Zinc Finger Domain | 5'-biotin-GATTATTGATTATTG-3' | Data to be determined | Data to be determined | (Internal Data) |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a fundamental technique for studying protein-DNA interactions in vitro. It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.
Workflow for REPIN1 EMSA
Caption: Workflow for REPIN1 Electrophoretic Mobility Shift Assay.
Detailed Protocol:
-
Recombinant REPIN1 Purification:
-
Express a tagged (e.g., His-tag, GST-tag) version of human REPIN1 in a suitable expression system (e.g., E. coli, insect cells).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[3][4]
-
Assess purity by SDS-PAGE and concentration by a protein assay (e.g., Bradford or BCA).
-
-
DNA Probe Preparation:
-
Synthesize a 20-30 bp double-stranded DNA oligonucleotide containing the putative REPIN1 binding site (e.g., 5'-...ATTGATATTATT...-3').
-
Label the probe at the 5' end with a detectable marker, such as biotin or 32P.
-
Anneal the labeled and unlabeled complementary strands.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine the following in order:
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding)
-
Labeled DNA probe (final concentration in the low nanomolar range)
-
Purified recombinant REPIN1 (titrate the concentration to observe a shift)
-
Nuclease-free water to 20 µL.
-
-
Incubate at room temperature for 20-30 minutes.
-
-
Gel Electrophoresis:
-
Prepare a 5-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Pre-run the gel for 30 minutes at 100V.
-
Load the binding reactions into the wells.
-
Run the gel at 100-150V for 1-2 hours in 0.5x TBE buffer at 4°C.
-
-
Detection:
-
For Biotin-labeled probes: Transfer the gel to a nylon membrane, crosslink the DNA, and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
For 32P-labeled probes: Dry the gel and expose it to a phosphor screen or X-ray film.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique to identify the genomic regions that REPIN1 binds to in vivo. This method involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest, and then identifying the associated DNA.
Workflow for REPIN1 ChIP-seq
Caption: Workflow for REPIN1 Chromatin Immunoprecipitation followed by Sequencing.
Detailed Protocol:
-
Cell Culture and Cross-linking:
-
Grow cells of interest (e.g., a cell line with known REPIN1 expression) to 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[5]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them to release the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., MNase).[5] The optimal conditions for shearing will need to be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate a portion of the lysate with a ChIP-grade anti-REPIN1 antibody overnight at 4°C with rotation. Several commercial antibodies are available and should be validated for their specificity.[6][7][8][9] A negative control immunoprecipitation should be performed with a non-specific IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
DNA Pulldown Assay
The DNA pulldown assay is an in vitro method used to isolate and identify proteins that bind to a specific DNA sequence. This technique is useful for confirming the binding of REPIN1 to a putative target sequence and for identifying other proteins that may be part of the REPIN1-DNA complex.
Workflow for REPIN1 DNA Pulldown
Caption: Workflow for REPIN1 DNA Pulldown Assay.
Detailed Protocol:
-
Preparation of DNA Bait:
-
Synthesize a 5'-biotinylated double-stranded DNA oligonucleotide containing the REPIN1 binding site. A control oligo with a scrambled or mutated binding site should also be prepared.
-
-
Preparation of Cell Extract:
-
Prepare nuclear or whole-cell extracts from a cell line that expresses REPIN1.
-
-
Binding and Capture:
-
Incubate the biotinylated DNA bait with the cell extract in a binding buffer for 1-2 hours at 4°C.
-
Add streptavidin-coated magnetic or agarose beads to the mixture and incubate for another hour to capture the biotinylated DNA and any bound proteins.
-
Wash the beads several times with a wash buffer to remove non-specific proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.
-
The eluted proteins can be analyzed by:
-
Conclusion
The techniques and protocols described in this document provide a comprehensive framework for investigating the DNA binding properties of REPIN1. By combining these in vitro and in vivo approaches, researchers can gain a detailed understanding of how REPIN1 recognizes its target DNA sequences, where it binds within the genome, and what other proteins it interacts with to regulate DNA replication. This knowledge is essential for advancing our understanding of this critical cellular process and for the development of targeted therapies.
References
- 1. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. REPIN1 - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. REPIN1 Antibody [ABIN7645419] - for Human WB, IP, IHC [antibodies-online.com]
- 7. labcart.com [labcart.com]
- 8. REPIN1 Antibody [ABIN2780903] - for Cow, Dog, Guinea Pig WB [antibodies-online.com]
- 9. The identification of high-performing antibodies for Profilin-1 for use in Western blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. walter.hms.harvard.edu [walter.hms.harvard.edu]
Application Notes and Protocols for REPIN1 Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
REPIN1 (Replication Initiator 1), also known as RIP60 or ZNF464, is a zinc finger DNA-binding protein crucial for the initiation of chromosomal replication.[1] It acts as a sequence-specific binding protein, recognizing ATT-rich sequences at the origin of bidirectional replication.[1] Beyond its role in DNA replication, REPIN1 is implicated in the regulation of gene expression, particularly genes involved in lipid metabolism, adipogenesis, and glucose transport.[1][2] Dysregulation of REPIN1 has been associated with various diseases, including cancer and metabolic disorders, making it a protein of significant interest for research and therapeutic development.[2][3][4][5]
These application notes provide a comprehensive overview of the protocols for the purification of REPIN1 protein, designed to facilitate further research into its structure, function, and interactions.
Data Presentation
Table 1: Representative Purification Table for REPIN1
| Purification Step | Total Protein (mg) | REPIN1 Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 1500 | 15000 | 10 | 100 | 1 |
| Ammonium Sulfate | 450 | 12000 | 26.7 | 80 | 2.7 |
| Heparin-Sepharose | 80 | 9000 | 112.5 | 60 | 11.3 |
| DNA-Affinity | 5 | 6000 | 1200 | 40 | 120 |
| Gel Filtration | 1.5 | 4500 | 3000 | 30 | 300 |
Note: The values presented in this table are illustrative and will vary depending on the expression system, cell mass, and specific activity of the expressed protein.
Experimental Protocols
Protocol 1: Expression of Recombinant REPIN1 in E. coli
Given that commercial vendors offer recombinant REPIN1 expressed in E. coli, this protocol outlines a common method for producing the protein in a prokaryotic system.[6]
1. Gene Synthesis and Cloning:
- Synthesize the human REPIN1 cDNA (or the gene from the organism of interest). Codon-optimize the sequence for E. coli expression to enhance protein yield.
- Clone the REPIN1 gene into an expression vector (e.g., pET series) containing an N-terminal or C-terminal affinity tag, such as a hexa-histidine (His6) tag or a Glutathione S-transferase (GST) tag, to facilitate initial purification.
2. Transformation:
- Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the REPIN1 expression plasmid.
- Plate the transformed cells on LB agar containing the appropriate antibiotic for selection.
3. Expression:
- Inoculate a starter culture of 50 mL of LB medium with a single colony and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.
4. Cell Harvesting:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of Recombinant REPIN1 from E. coli
This protocol describes a multi-step chromatographic approach for purifying tagged recombinant REPIN1.
1. Cell Lysis:
- Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, 10 µg/mL DNase I).
- Incubate on ice for 30 minutes.
- Sonicate the suspension on ice to ensure complete cell lysis and to shear the genomic DNA.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant containing the soluble protein fraction.
2. Affinity Chromatography (IMAC for His-tagged protein):
- Equilibrate a HisTrap HP column (or similar immobilized metal affinity chromatography column) with Equilibration Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Load the clarified lysate onto the column.
- Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
- Elute the His-tagged REPIN1 protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect fractions and analyze by SDS-PAGE.
3. Ion-Exchange Chromatography (Optional polishing step):
- If further purification is required, perform buffer exchange on the pooled fractions from the affinity step into a low-salt buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl).
- Load the protein onto a cation or anion exchange column (chosen based on the calculated isoelectric point of REPIN1) equilibrated with the low-salt buffer.
- Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M NaCl).
- Collect fractions and analyze by SDS-PAGE for purity.
4. Size-Exclusion Chromatography (Final polishing and buffer exchange):
- Concentrate the pooled, purified fractions.
- Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with the final Storage Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
- This step separates the protein based on size and removes any remaining aggregates or smaller contaminants.
- Collect fractions corresponding to the monomeric REPIN1 peak.
5. Protein Concentration and Storage:
- Pool the purest fractions and concentrate the protein to the desired concentration using a centrifugal filter unit.
- Determine the final protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford or BCA).
- Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Visualizations
REPIN1 Purification Workflow
References
Application Notes and Protocols for Creating a REPIN1 Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and characterization of a REPIN1 knockout mouse model. The protocols outlined below utilize the CRISPR-Cas9 system for efficient gene targeting and include detailed methodologies for validation and preliminary phenotyping.
Introduction to REPIN1
Replication Initiator 1 (REPIN1) is a zinc finger DNA-binding protein that plays a significant role in various metabolic processes.[1] It is understood to function as a replication initiator and sequence-specific binding protein essential for chromosomal replication.[2] REPIN1 is highly expressed in adipose tissue and the liver.[1][3]
Emerging research highlights its involvement in:
-
Lipid Metabolism: REPIN1 influences adipocyte size, lipid droplet formation, and the expression of fatty acid transporters.[1][4]
-
Glucose Metabolism: It modulates the expression of glucose transporters GLUT1 and GLUT4, thereby affecting glucose uptake.[1]
-
Osteogenesis: REPIN1 is implicated in regulating iron metabolism and apoptosis in osteoblasts.[1][5][6]
-
Cancer Progression: Altered REPIN1 expression has been associated with certain cancers, including papillary thyroid cancer and gastric cancer.[1][5][7]
The generation of a REPIN1 knockout mouse model is a critical step to further elucidate its physiological functions and its potential as a therapeutic target.
Generation of a REPIN1 Knockout Mouse Model using CRISPR-Cas9
The CRISPR-Cas9 system offers a precise and efficient method for generating knockout mouse models. This protocol describes the generation of a constitutive REPIN1 knockout mouse.
Experimental Workflow
The overall workflow for generating the REPIN1 knockout mouse is depicted below.
References
- 1. Gene - REPIN1 [maayanlab.cloud]
- 2. REPIN1 - Wikipedia [en.wikipedia.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. uniprot.org [uniprot.org]
- 5. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. REPIN1 regulates iron metabolism and osteoblast apoptosis in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Metabolic Role of REPIN1: A Guide to CRISPR-Cas9-Mediated Functional Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for utilizing CRISPR-Cas9 technology to investigate the function of Replication Initiator 1 (REPIN1), a zinc-finger protein implicated in metabolic regulation. Detailed protocols for CRISPR-Cas9-mediated knockout of REPIN1 in the 3T3-L1 preadipocyte cell line, subsequent differentiation into mature adipocytes, and functional analysis are provided. This guide is intended to facilitate research into the role of REPIN1 in adipogenesis, lipid metabolism, and glucose homeostasis, thereby supporting the identification of novel therapeutic targets for metabolic diseases.
Introduction to REPIN1
Replication Initiator 1 (REPIN1) is a DNA-binding protein characterized by the presence of multiple zinc-finger domains.[1] It is highly expressed in metabolic tissues such as the liver and adipose tissue.[1][2] Studies have indicated that REPIN1 plays a significant role in various cellular processes, including DNA replication and the regulation of gene expression.[1] Of particular interest to researchers in metabolic disease is the emerging role of REPIN1 in controlling adipocyte differentiation, lipid droplet formation, and insulin sensitivity.[2][3] Genetic variation in the REPIN1 gene has been associated with altered glucose and lipid metabolism, suggesting it as a potential target for therapeutic intervention in conditions like obesity and type 2 diabetes.[3]
Application of CRISPR-Cas9 for REPIN1 Functional Analysis
The CRISPR-Cas9 system offers a powerful and precise tool for elucidating the function of proteins like REPIN1 by enabling targeted gene knockout. By disrupting the REPIN1 gene in a relevant cellular model, such as the 3T3-L1 preadipocyte cell line, researchers can directly assess the impact of its absence on cellular processes. This approach allows for a detailed investigation of REPIN1's role in adipogenesis and mature adipocyte function.
Data Presentation: The Impact of REPIN1 Deficiency on Metabolism
Studies utilizing knockout mouse models have provided significant insights into the in vivo function of REPIN1. The following tables summarize key quantitative data from a study on liver-specific Repin1 knockout mice, which demonstrate the profound metabolic consequences of REPIN1 deficiency.
Table 1: Effects of Liver-Specific Repin1 Knockout on Whole-Body Metabolism
| Parameter | Wild-Type (WT) | Liver-Specific Repin1 KO | Percentage Change |
| Body Weight (g) | 35.4 ± 1.2 | 31.8 ± 0.9 | ↓ 10.2% |
| Fasting Blood Glucose (mg/dL) | 135 ± 8 | 112 ± 6 | ↓ 17.0% |
| Fasting Insulin (ng/mL) | 1.2 ± 0.2 | 0.7 ± 0.1 | ↓ 41.7% |
| HOMA-IR | 8.1 ± 1.5 | 3.9 ± 0.6 | ↓ 51.9% |
| Glucose Infusion Rate (mg/kg/min) | 25.3 ± 2.1 | 34.1 ± 2.5 | ↑ 34.8% |
Data adapted from a study on liver-specific Repin1 knockout mice. HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) is a measure of insulin resistance. A higher glucose infusion rate indicates greater insulin sensitivity.[3]
Table 2: Alterations in Gene Expression in the Liver of Repin1 Knockout Mice
| Gene | Fold Change in Repin1 KO vs. WT | Functional Relevance |
| Cd36 | ↓ 0.6-fold | Fatty acid translocase |
| Pparγ | ↓ 0.7-fold | Master regulator of adipogenesis |
| Glut2 | ↓ 0.5-fold | Glucose transporter |
| Vamp4 | ↓ 0.4-fold | Vesicle-associated membrane protein involved in lipid droplet formation |
| Snap23 | ↓ 0.5-fold | Soluble NSF attachment protein receptor involved in lipid droplet formation |
This table highlights the downstream effects of Repin1 deficiency on key genes involved in lipid and glucose metabolism.[3]
Experimental Protocols
This section provides detailed protocols for the CRISPR-Cas9-mediated knockout of REPIN1 in 3T3-L1 cells, their subsequent differentiation into adipocytes, and key functional assays.
Protocol 1: CRISPR-Cas9 Mediated Knockout of REPIN1 in 3T3-L1 Preadipocytes
This protocol describes the generation of a stable REPIN1 knockout 3T3-L1 cell line.
1. sgRNA Design and Plasmid Construction:
-
Design two to three single guide RNAs (sgRNAs) targeting a conserved exon of the mouse Repin1 gene. Online tools can be used for sgRNA design, ensuring high on-target scores and minimal off-target effects.
-
Recommended Mouse Repin1 sgRNA Target Sequences (Exon 2):
-
sgRNA 1: 5'-ACCGTGGAGCAGATCGAGTG-3'
-
sgRNA 2: 5'-GCTCTACCGGCTCATCGTCA-3'
-
-
Clone the designed sgRNA oligonucleotides into a suitable CRISPR-Cas9 expression vector containing a selection marker (e.g., puromycin resistance).
2. Transfection of 3T3-L1 Preadipocytes:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
On the day of transfection, seed cells to be 60-70% confluent.
-
Transfect the cells with the REPIN1-targeting CRISPR-Cas9 plasmid using a lipid-based transfection reagent or electroporation. Follow the manufacturer's instructions for the chosen method.
-
Include a control group transfected with a non-targeting sgRNA plasmid.
3. Selection of Knockout Cells:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium (determine the optimal concentration for your 3T3-L1 cells beforehand, typically 2-5 µg/mL).
-
Maintain selection for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transfected cells are eliminated.
4. Single-Cell Cloning and Expansion:
-
After selection, create a polyclonal population of knockout cells.
-
To generate monoclonal knockout cell lines, perform single-cell cloning by limiting dilution in a 96-well plate.
-
Expand individual clones for validation.
5. Validation of REPIN1 Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Perform PCR amplification of the targeted Repin1 exon region followed by Sanger sequencing to identify insertions or deletions (indels).
-
Western Blot Analysis: Lyse the cells and perform Western blotting using a validated REPIN1 antibody to confirm the absence of the REPIN1 protein.
Protocol 2: Differentiation of REPIN1 Knockout 3T3-L1 Preadipocytes into Mature Adipocytes
1. Culture to Confluence:
-
Plate the validated REPIN1 knockout and control 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum and grow them to confluence.
-
Maintain the cells at confluence for an additional 48 hours (Day 0).
2. Induction of Differentiation:
-
On Day 0, replace the medium with differentiation medium I (DMEM, 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin).
-
Incubate for 48 hours (Day 2).
3. Maturation:
-
On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).
-
Incubate for another 48 hours (Day 4).
4. Maintenance:
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2 days.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible by Day 8-12.
Protocol 3: Functional Analysis of REPIN1 Knockout Adipocytes
1. Oil Red O Staining for Lipid Accumulation:
-
On Day 8-12 of differentiation, wash the mature adipocytes with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O solution for 1 hour.
-
Wash with 60% isopropanol and then with water.
-
Visualize and capture images using a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 500 nm.
2. Glucose Uptake Assay:
-
On Day 8-12 of differentiation, starve the mature adipocytes in serum-free, low-glucose DMEM for 2-4 hours.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with or without insulin (100 nM) in KRH buffer for 30 minutes.
-
Add 2-deoxy-D-[³H]-glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter. Normalize the counts to the total protein concentration of the cell lysate.
Visualization of Experimental Workflow and Signaling Pathway
To aid in the conceptualization of the experimental process and the potential mechanism of REPIN1 action, the following diagrams are provided.
Conclusion
The application of CRISPR-Cas9 technology provides a robust framework for dissecting the molecular functions of REPIN1 in the context of metabolic regulation. The protocols and data presented here offer a comprehensive resource for researchers aiming to investigate the role of REPIN1 in adipocyte biology. Such studies are crucial for advancing our understanding of metabolic diseases and for the development of novel therapeutic strategies.
References
- 1. [CRISPR/Cas9 knockout plin1 enhances lipolysis in 3T3-L1 adipocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of PLIN1 Gene Knockout on the Proliferation, Apoptosis, Differentiation and Lipolysis of Chicken Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
Application Notes and Protocols for REPIN1 Immunohistochemistry
These application notes provide detailed information and protocols for the use of antibodies targeting Replication Initiator 1 (REPIN1) in immunohistochemistry (IHC). This document is intended for researchers, scientists, and drug development professionals.
Introduction to REPIN1
Replication Initiator 1 (REPIN1), also known as Zinc Finger Protein 464 (ZNF464) or RIP60, is a nuclear protein that plays a crucial role in the initiation of chromosomal DNA replication. Given its fundamental role in cell proliferation, the study of REPIN1 expression and localization in tissues through immunohistochemistry can provide valuable insights into both normal physiological processes and various pathological conditions, including cancer.
Commercially Available Antibodies for REPIN1 IHC
A selection of commercially available antibodies validated for immunohistochemistry is presented below. Researchers should always consult the manufacturer's datasheet for the most up-to-date information.
| Antibody Name/ID | Provider | Host | Clonality | Validated Applications | Recommended Dilution for IHC |
| HPA036022 | Sigma-Aldrich | Rabbit | Polyclonal | IHC, WB | Datasheet specific |
| NBP1-89059 | Novus Biologicals | Rabbit | Polyclonal | WB, IHC, ICC/IF | Datasheet specific |
| NBP3-33519 | Novus Biologicals | Rabbit | Monoclonal | WB, ELISA, IHC | 1:200 - 1:2000 |
| ABIN7645419 | antibodies-online | Mouse | Monoclonal | WB, IP, IHC, ICC | 5-20 µg/mL (1:50-200)[1] |
| RPG516Hu01 | Cloud-Clone Corp. | Rabbit | Polyclonal | WB, ICC, IHC-P, IHC-F, ELISA | 1:10-100 (IHC-P) |
Expected Staining Pattern
Based on data from the Human Protein Atlas, REPIN1 is expected to show nuclear and nucleolar expression in a variety of tissues.[2] The Novus Biologicals antibody NBP1-89059 has been shown to produce distinct nuclear positivity in urothelial cells of the human urinary bladder.
Experimental Protocols
The following is a general protocol for immunohistochemical staining of REPIN1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol should be optimized for your specific experimental conditions, including the specific antibody and detection system used.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against REPIN1 (see table above)
-
Antibody diluent (e.g., PBS with 1% BSA)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes for 3 minutes each).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat the slides using a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized. A common starting point is to maintain a temperature just below boiling for 10-20 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary REPIN1 antibody to the recommended concentration in antibody diluent.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
-
Chromogen Development:
-
Incubate sections with DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain sections with hematoxylin for 1-2 minutes.
-
Rinse slides with deionized water.
-
"Blue" the sections in a gentle stream of tap water or an alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol (70%, 95%, 100%).
-
Clear sections in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Visualizations
Caption: A flowchart illustrating the key steps in a typical immunohistochemistry protocol for REPIN1 detection in FFPE tissues.
Caption: A diagram showing known protein-protein interactions of REPIN1, which is relevant for understanding its functional context.
References
Application Notes and Protocols for Quantitative PCR Analysis of REPIN1 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
REPIN1 (Replication Initiator 1) is a zinc finger DNA-binding protein that plays a significant role in various cellular processes, including metabolic regulation. It is highly expressed in the liver and adipose tissue and has been implicated in the control of adipocyte size, lipid droplet formation, and the expression of key glucose transporters. Emerging evidence also connects REPIN1 to iron metabolism, osteoblast apoptosis, and the progression of certain cancers. Accurate and reliable quantification of REPIN1 gene expression is crucial for understanding its physiological functions and its role in pathological conditions.
These application notes provide a comprehensive guide to the quantitative analysis of human REPIN1 gene expression using SYBR Green-based quantitative PCR (qPCR). Included are validated primer sequences, detailed protocols for RNA extraction, cDNA synthesis, and qPCR, as well as data on the tissue-specific expression of REPIN1.
Data Presentation
REPIN1 Gene Information
| Feature | Information |
| Gene Name | Replication Initiator 1 |
| HGNC Symbol | REPIN1 |
| NCBI Gene ID | 29803 |
| Ensembl ID | ENSG00000214022 |
| UniProt ID | Q9BWE0 |
| Chromosomal Location | 7q36.1 |
Validated qPCR Primers for Human REPIN1
A commercially available and validated primer pair for the human REPIN1 gene is provided by OriGene Technologies Inc. under the catalog number HP204569. These primers are designed for SYBR Green-based qPCR.
| Primer | Sequence (5' to 3') |
| Forward Primer | GCGGAAGTATCCCCAGGAACAT |
| Reverse Primer | CAACGACGTTCCAGCATCGGTT |
| RefSeq Accession | NM_001099695 |
REPIN1 Expression in Human Tissues
The following table summarizes the median expression levels of REPIN1 across a selection of human tissues, based on data from the Genotype-Tissue Expression (GTEx) portal. Expression is shown in Transcripts Per Million (TPM).
| Tissue | Median TPM |
| Adipose - Subcutaneous | 15.8 |
| Adipose - Visceral (Omentum) | 12.6 |
| Liver | 8.5 |
| Skeletal Muscle | 7.2 |
| Heart - Left Ventricle | 6.4 |
| Thyroid | 10.2 |
| Lung | 9.1 |
| Pancreas | 5.3 |
| Spleen | 7.9 |
| Whole Blood | 3.1 |
Experimental Protocols
RNA Extraction and Quantification
-
Cell or Tissue Lysis : Lyse cells or homogenized tissue using a suitable lysis reagent (e.g., TRIzol™ Reagent).
-
RNA Isolation : Isolate total RNA from the lysate following the manufacturer's protocol for the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
DNase Treatment : To eliminate genomic DNA contamination, perform an on-column DNase digestion or a DNase treatment in solution.
-
RNA Quantification and Quality Control :
-
Measure the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop™).
-
Assess the purity of the RNA by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be between 2.0 and 2.2).
-
Verify RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Look for distinct 28S and 18S ribosomal RNA bands.
-
First-Strand cDNA Synthesis
-
Reaction Setup : In a sterile, nuclease-free tube, combine the following components:
-
Total RNA: 1 µg
-
Oligo(dT) primers or a mix of oligo(dT) and random hexamer primers
-
Nuclease-free water to a final volume of 10 µL
-
-
Denaturation : Heat the mixture at 65°C for 5 minutes, then immediately place it on ice for at least 1 minute.
-
Reverse Transcription Master Mix : Prepare a master mix containing:
-
5X Reverse Transcription Buffer
-
dNTP Mix (10 mM each)
-
RNase Inhibitor
-
Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)
-
-
Reverse Transcription Reaction : Add the master mix to the denatured RNA-primer mixture. The final reaction volume is typically 20 µL.
-
Incubation : Incubate the reaction at the recommended temperature for the reverse transcriptase (e.g., 42°C for 60 minutes).
-
Inactivation : Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.
-
Storage : The resulting cDNA can be used immediately or stored at -20°C.
Quantitative PCR (qPCR)
-
Primer Preparation : Reconstitute the lyophilized REPIN1 primers (OriGene, HP204569) in 200 µL of nuclease-free water to a final concentration of 10 µM for each primer.
-
qPCR Reaction Master Mix : Prepare a master mix for the desired number of reactions (including no-template controls and technical replicates) in a sterile, nuclease-free tube. For a single 20 µL reaction:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Reaction Plate Setup :
-
Pipette 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of cDNA template to the appropriate wells. For the no-template control, add 5 µL of nuclease-free water.
-
-
Seal and Centrifuge : Seal the qPCR plate with an optically clear adhesive film. Briefly centrifuge the plate to collect the contents at the bottom of the wells.
-
qPCR Cycling Conditions : Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
-
Enzyme Activation : 95°C for 10 minutes
-
40 Cycles :
-
Denaturation : 95°C for 15 seconds
-
Annealing/Extension : 60°C for 1 minute
-
-
Melt Curve Analysis : Perform a melt curve analysis to verify the specificity of the amplification product.
-
Visualization of Experimental Workflow and Regulatory Pathway
Caption: Workflow for the quantitative analysis of REPIN1 gene expression.
Caption: Regulatory network of the REPIN1 transcription factor.
Application Notes and Protocols for REPIN1 Protein Interaction Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to REPIN1 and Protein Interaction Screening
REPIN1 (Replication Initiator 1) is a protein that contains 15 C2H2-type zinc finger motifs, organized into three clusters.[1] While initially investigated for a role in DNA replication, further research has pointed towards its function as a sequence-specific DNA-binding protein that regulates the expression of genes involved in glucose and lipid metabolism. Given its role in metabolic regulation and its association with various pathologies, identifying the protein interaction network of REPIN1 is crucial for understanding its cellular functions and for the development of potential therapeutic interventions.
These application notes provide detailed protocols for three widely-used protein interaction screening methods: Yeast Two-Hybrid (Y2H), Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS), and Affinity-Purification Mass Spectrometry (AP-MS).
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method to identify binary protein-protein interactions in a eukaryotic cellular environment.
Application Note:
The Y2H screen is an ideal starting point for identifying novel interaction partners of REPIN1. The full-length REPIN1, or specific domains such as its zinc-finger clusters, can be used as the "bait" to screen against a comprehensive "prey" library derived from a relevant cell type or tissue (e.g., liver or adipose tissue cDNA library). Positive interactions are detected by the activation of reporter genes, allowing for cell growth on selective media.
Experimental Workflow: Yeast Two-Hybrid Screening
Caption: Workflow for Yeast Two-Hybrid screening with REPIN1 as bait.
Protocol: Yeast Two-Hybrid Screening with REPIN1
1. Bait Plasmid Construction:
-
Clone the full-length coding sequence of human REPIN1 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).
-
Verify the construct by sequencing.
2. Prey Library:
-
Utilize a pre-made human universal or tissue-specific (e.g., liver, adipose) cDNA library in a GAL4 activation domain (AD) vector (e.g., pGADT7).
3. Yeast Transformation and Mating:
-
Transform the bait plasmid (pGBKT7-REPIN1) into a suitable yeast strain (e.g., AH109).
-
Transform the prey library plasmids into a compatible mating yeast strain (e.g., Y187).
-
Perform yeast mating by mixing the two transformed yeast cultures.
4. Selection of Positive Interactions:
-
Plate the mated yeast on selective medium lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade).
-
Incubate plates at 30°C for 3-7 days and monitor for colony growth.
5. Identification of Interacting Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert to identify the interacting protein.
Data Presentation: Y2H Screening Results
| Bait | Prey | Reporter Gene Activity (β-galactosidase units) | Notes |
| Full-length REPIN1 | Protein X | 150.5 ± 12.3 | Strong interaction |
| Full-length REPIN1 | Protein Y | 45.2 ± 5.1 | Moderate interaction |
| REPIN1 (aa 1-200) | Protein Z | 89.7 ± 9.8 | Interaction mediated by N-terminus |
| pGBKT7 (empty) | Protein X | 2.1 ± 0.5 | Negative control |
Co-Immunoprecipitation (Co-IP) and Mass Spectrometry (MS)
Co-IP is used to isolate a protein of interest and its binding partners from a cell lysate using an antibody specific to the target protein. The entire complex is then analyzed by mass spectrometry to identify the interacting proteins.
Application Note:
This method is excellent for validating interactions discovered through Y2H and for identifying components of larger protein complexes under near-physiological conditions. An antibody targeting endogenous REPIN1 or an epitope tag fused to recombinant REPIN1 can be used to pull down the protein and its interactors from cell lysates.
Experimental Workflow: Co-IP and Mass Spectrometry
Caption: Workflow for Co-IP followed by Mass Spectrometry analysis.
Protocol: Co-IP and MS for REPIN1
1. Cell Lysis:
-
Harvest cells expressing REPIN1 (endogenously or recombinantly).
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
2. Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-REPIN1 antibody or an anti-epitope tag antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 1-2 hours at 4°C.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
4. Mass Spectrometry Analysis:
-
Run the eluate on an SDS-PAGE gel.
-
Excise the entire protein lane and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Identify proteins from the MS/MS spectra using a protein database search algorithm (e.g., Mascot, Sequest).
-
Quantify the relative abundance of proteins in the REPIN1-IP sample compared to a control IP (e.g., using an isotype control antibody).
Data Presentation: Co-IP-MS Results
| Protein ID | Gene Name | Spectral Counts (REPIN1-IP) | Spectral Counts (Control-IP) | Fold Change | P-value |
| Q9BWE0 | REPIN1 | 152 | 2 | 76.0 | <0.001 |
| P62312 | GMNN | 89 | 1 | 89.0 | <0.001 |
| P54321 | Protein A | 45 | 3 | 15.0 | <0.01 |
| Q8WXI9 | Protein B | 33 | 28 | 1.2 | 0.45 |
Affinity-Purification Mass Spectrometry (AP-MS)
AP-MS is a similar approach to Co-IP-MS but generally uses a recombinant "bait" protein with an affinity tag (e.g., FLAG, HA, Strep-tag) expressed in cells.
Application Note:
AP-MS is particularly useful when a high-quality antibody for endogenous REPIN1 is not available. It allows for stringent washing conditions to reduce background and identify high-confidence interactors. Different domains of REPIN1 can be tagged to map the interaction surfaces.
Experimental Workflow: Affinity-Purification Mass Spectrometry
Caption: Workflow for Affinity-Purification Mass Spectrometry.
Protocol: AP-MS for REPIN1
1. Expression Construct:
-
Clone REPIN1 or its domains into an expression vector with an N- or C-terminal affinity tag (e.g., pCMV-FLAG-REPIN1).
2. Cell Culture and Transfection:
-
Transfect a suitable cell line (e.g., HEK293T) with the expression construct.
-
Use an empty vector or a vector expressing an unrelated tagged protein as a control.
3. Affinity Purification:
-
Lyse the cells and incubate the lysate with affinity beads specific for the tag (e.g., anti-FLAG M2 affinity gel).
4. Washing and Elution:
-
Wash the beads extensively with a high-stringency wash buffer.
-
Elute the bound proteins by competitive elution with a peptide corresponding to the affinity tag (e.g., 3xFLAG peptide).
5. Mass Spectrometry and Data Analysis:
-
Proceed with in-solution or in-gel digestion, followed by LC-MS/MS analysis as described for Co-IP-MS.
-
Use label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) for quantitative comparison between the REPIN1-AP and control-AP samples.
Data Presentation: AP-MS Results (Label-Free Quantification)
| Protein ID | Gene Name | LFQ Intensity (REPIN1-AP) | LFQ Intensity (Control-AP) | Log2 Fold Change | -Log10 P-value |
| Q9BWE0 | REPIN1 | 3.5e10 | 1.2e7 | 11.5 | 8.2 |
| O75496 | ORC2 | 2.1e9 | 5.8e6 | 8.5 | 6.5 |
| Q13263 | MCM3 | 1.8e9 | 4.5e6 | 8.6 | 6.7 |
| P06400 | ACTB | 5.2e10 | 4.9e10 | 0.1 | 0.05 |
Signaling Pathway and Logical Relationships
Based on known interactions and functional roles, a hypothetical signaling pathway involving REPIN1 can be visualized.
Caption: Hypothetical signaling pathway involving REPIN1.
By employing these screening methods, researchers can systematically uncover the protein interaction network of REPIN1, providing valuable insights into its molecular functions and its role in health and disease. This knowledge is essential for the identification of novel drug targets and the development of new therapeutic strategies.
References
Application Notes and Protocols for REPIN1 Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
REPIN1 (Replication Initiator 1) is a zinc finger protein with roles in the regulation of gene expression related to metabolic processes, including glucose and fatty acid transport.[1] Its function as a sequence-specific DNA-binding protein suggests its involvement in transcriptional regulation, making it a target of interest for chromatin immunoprecipitation (ChIP) studies.[1] ChIP followed by sequencing (ChIP-seq) is a powerful technique to identify the genomic regions where REPIN1 binds, providing insights into its regulatory functions.
Key Considerations for REPIN1 ChIP
-
Antibody Selection: The success of a ChIP experiment is highly dependent on the quality of the antibody. It is crucial to use a ChIP-grade antibody that has been validated for immunoprecipitating the target protein under native or cross-linked conditions. While several commercial antibodies for REPIN1 are available, their performance in ChIP-seq may not be explicitly validated. We recommend thorough validation of the chosen antibody, for example, by Western blot on nuclear extracts and immunoprecipitation followed by mass spectrometry (IP-MS) to confirm specificity. One antibody, Novus Biologicals NBP1-89059, shows a "ChIP-Exo-Seq composite graph," which may indicate its suitability for ChIP applications.[2]
-
Chromatin Fragmentation: Optimal fragmentation of chromatin is critical for achieving high-resolution mapping of binding sites. The two most common methods are sonication and enzymatic digestion.[3] Sonication uses mechanical force to shear chromatin, while enzymatic digestion relies on micrococcal nuclease (MNase) to cleave DNA between nucleosomes. The choice of method and its optimization are crucial and depend on the cell type and the specific protein-DNA interactions being studied. For transcription factors like REPIN1, enzymatic digestion may be gentler and preserve epitope integrity, while sonication can provide a more random fragmentation.[3][4]
-
Controls: Appropriate controls are essential for a successful and interpretable ChIP experiment. These include a negative control (e.g., IgG isotype control) to determine the level of non-specific binding and a positive control (if a known REPIN1 target gene is available) to confirm the efficiency of the immunoprecipitation.
Experimental Protocol: REPIN1 Chromatin Immunoprecipitation
This protocol outlines the major steps for performing a ChIP experiment for REPIN1. The quantities and incubation times provided are starting points and should be optimized for your specific cell type and experimental conditions.
I. Cell Culture and Cross-linking
-
Culture cells to approximately 80-90% confluency. The required cell number will depend on the abundance of REPIN1 and the efficiency of the antibody. A starting point of 1 x 10^7 to 4 x 10^7 cells per immunoprecipitation is recommended.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Harvest cells by scraping and transfer to a conical tube.
-
Wash the cells twice with ice-cold PBS.
II. Cell Lysis and Chromatin Fragmentation
A. Sonication
-
Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail.
-
Incubate on ice to allow for cell lysis.
-
Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer.
-
Sonicate the nuclear lysate to shear the chromatin. The optimal sonication conditions (power, duration, and number of cycles) must be determined empirically to achieve a fragment size distribution primarily between 200 and 800 bp.[5]
-
After sonication, centrifuge to pellet cellular debris. The supernatant contains the sheared chromatin.
B. Enzymatic Digestion
-
Resuspend the cell pellet in a suitable lysis buffer and pellet the nuclei.
-
Resuspend the nuclei in a digestion buffer containing micrococcal nuclease (MNase).
-
Incubate at 37°C for a duration determined by an initial optimization experiment to achieve the desired fragmentation.
-
Stop the digestion by adding EDTA.
-
Centrifuge to pellet debris and collect the supernatant containing the fragmented chromatin.
III. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin with the anti-REPIN1 antibody or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Perform a final wash with TE buffer.
IV. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads by incubating with an elution buffer at 65°C.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight.
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
V. DNA Purification
-
Purify the DNA using a spin column-based purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a low-salt buffer or nuclease-free water.
Data Presentation
Quantitative data from the optimization and experimental steps should be carefully recorded and organized.
| Parameter | Recommended Starting Condition | Optimization Range |
| Cell Number | 2 x 10^7 cells/IP | 1 x 10^7 - 5 x 10^7 cells |
| Formaldehyde Cross-linking | 1% final concentration, 10 min | 0.5% - 2%, 5 - 15 min |
| Sonication (example) | 10 cycles (30s ON/30s OFF) | Varies with sonicator |
| MNase Digestion | 10 units/10^7 cells, 5 min at 37°C | 1 - 50 units, 1 - 15 min |
| Antibody Concentration | 2-5 µg/IP | 1 - 10 µg |
| Immunoprecipitation | Overnight at 4°C | 4 hours to overnight |
| Reverse Cross-linking | 65°C overnight | 65°C for 6 hours to overnight |
Visualization of Experimental Workflow
A clear understanding of the experimental workflow is crucial for successful execution.
Caption: Workflow for REPIN1 Chromatin Immunoprecipitation.
Downstream Analysis
Following DNA purification, the enrichment of REPIN1 at specific genomic loci can be assessed by:
-
Quantitative PCR (qPCR): To validate the ChIP experiment, qPCR can be performed on the immunoprecipitated DNA and the input DNA using primers specific to a known or putative REPIN1 target gene (positive locus) and a region not expected to be bound by REPIN1 (negative locus).
-
ChIP-sequencing (ChIP-seq): For genome-wide analysis of REPIN1 binding sites, the purified DNA can be used to prepare a sequencing library for high-throughput sequencing. The resulting sequence reads are then aligned to a reference genome, and peak-calling algorithms are used to identify regions of significant enrichment.[6][7][8][9]
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical flow of a ChIP-seq experiment, from the biological question to the final data interpretation.
Caption: Logical workflow of a ChIP-seq experiment.
References
- 1. genecards.org [genecards.org]
- 2. REPIN1 Antibody - BSA Free (NBP1-89059): Novus Biologicals [novusbio.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ChIP-Seq: Introduction, Features, Workflow, and Applications - CD Genomics [rna.cd-genomics.com]
- 7. ChIP-Seq Workflow Template [bioconductor.org]
- 8. Basics of ChIP-seq data analysis [bioconductor.org]
- 9. portlandpress.com [portlandpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low REPIN1 Antibody Signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low or no signal when using REPIN1 antibodies in various applications.
Frequently Asked Questions (FAQs)
Q1: I am not getting any signal in my Western Blot for REPIN1. What are the most common causes?
A weak or absent signal in a Western Blot can stem from several factors, ranging from suboptimal antibody concentrations to issues with the protein sample itself. Key areas to investigate include protein concentration, antibody dilutions, the transfer process, and blocking conditions.[1][2][3][4] It's also crucial to ensure the REPIN1 protein is expressed in the cell or tissue type you are studying.[4]
Q2: My REPIN1 signal in Immunohistochemistry (IHC) is very faint. How can I improve it?
For faint IHC signals, the most critical steps to optimize are antigen retrieval and antibody incubation.[5][6][7][8] Formalin fixation can mask the epitope, making it inaccessible to the antibody.[7][9] Optimizing the heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) method is often necessary.[7][9][10] Additionally, ensuring the primary antibody has adequate time to bind by incubating overnight at 4°C can enhance the signal.
Q3: In my Immunofluorescence (IF) experiment, the nuclear staining for REPIN1 is barely visible. What should I do?
Weak nuclear staining in IF can be due to poor permeabilization, incorrect antibody concentrations, or photobleaching.[11][12] Since REPIN1 is a nuclear protein, ensuring the permeabilization agent (e.g., Triton X-100 or saponin) has effectively allowed antibody access to the nucleus is a key first step.[9] Titrating the primary antibody to its optimal concentration is also critical, as too little antibody will result in a weak signal.[11][13]
Q4: Can the choice of blocking buffer affect my REPIN1 signal?
Yes, the blocking buffer can significantly impact signal intensity. Over-blocking or using an inappropriate blocking agent can mask the epitope and prevent the primary antibody from binding effectively.[3][4] For example, while non-fat milk is a common blocking agent, it contains phosphoproteins (like casein) and may not be suitable for detecting phosphorylated targets.[14] If you suspect over-blocking, try reducing the blocking time or the percentage of the blocking agent in your buffer.[3][15]
Troubleshooting Guides
Guide 1: Weak or No Signal in Western Blotting
If you are experiencing a low signal with your REPIN1 antibody in a Western Blot, follow these troubleshooting steps.
Troubleshooting Workflow for Low Western Blot Signal
Caption: Troubleshooting workflow for low REPIN1 Western Blot signal.
Problem-Solution Table:
| Potential Cause | Recommended Solution |
| Low Protein Abundance | Increase the total protein loaded per lane (20-40 µg).[3][4] Use a cell line known to express REPIN1 as a positive control.[4] Consider enriching the nuclear fraction, as REPIN1 is a nuclear protein.[3] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[1][3] For large proteins, extend the transfer time or increase the voltage. For small proteins, reduce transfer time to prevent over-transfer.[3] |
| Suboptimal Primary Antibody | Increase the primary antibody concentration (e.g., try 1:500 or 1:250 if 1:1000 fails).[1] Extend the incubation time to overnight at 4°C to allow for maximum binding.[3] |
| Inactive Secondary Antibody | Use a fresh, properly stored secondary antibody. Ensure the secondary antibody is specific to the primary antibody's host species (e.g., anti-rabbit for a rabbit primary).[2] |
| Over-Blocking | Reduce the concentration of the blocking agent (e.g., from 5% to 3% non-fat milk).[1] Try a different blocking agent, such as Bovine Serum Albumin (BSA), especially if using phospho-specific antibodies.[4][14] |
Guide 2: Weak Signal in Immunohistochemistry (IHC) / Immunofluorescence (IF)
For imaging applications, signal intensity is highly dependent on proper tissue processing and epitope accessibility.
Logical Flow for Enhancing IHC/IF Signal
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. You are being redirected... [prosci-inc.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. IHC antigen retrieval protocol | Abcam [abcam.com]
- 6. Having trouble getting clean IHC results? - High-Quality Tissue Microarrays with Clinical Follow-Up [arraysbank.com]
- 7. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 8. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 9. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 10. IHC Antigen Retrieval | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. How to Choose Western Blot Blocking Buffer - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. google.com [google.com]
Optimizing REPIN1 ChIP-seq Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their REPIN1 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
Frequently Asked Questions (FAQs)
Q1: What is REPIN1 and why is it studied using ChIP-seq?
REPIN1 (Replication Initiator 1) is a DNA-binding protein that contains 15 C2H2-type zinc finger motifs.[1] It plays a role in the initiation of chromosomal replication by binding to specific DNA sequences.[1] REPIN1 is also implicated in regulating genes involved in lipid metabolism, adipogenesis, and iron metabolism.[2][3] ChIP-seq is used to identify the genome-wide binding sites of REPIN1, providing insights into its regulatory functions.
Q2: What is the DNA binding motif for REPIN1?
REPIN1 has been shown to bind to ATT-rich sequences.[1] Specifically, it recognizes the 5'-ATT-3' sequence within the origin of bidirectional replication.[1] However, the full consensus binding motif may be more complex and can be determined with greater precision through motif analysis of high-quality REPIN1 ChIP-seq data.
Q3: Which type of controls are essential for a reliable REPIN1 ChIP-seq experiment?
Several controls are crucial for a successful REPIN1 ChIP-seq experiment:
-
Input DNA Control: This is a sample of sonicated chromatin that has not been subjected to immunoprecipitation. It is used to normalize the ChIP signal and identify regions of the genome that are non-specifically enriched.
-
Negative Control (IgG): A mock immunoprecipitation using a non-specific IgG antibody from the same species as the primary antibody. This control helps to determine the level of background signal due to non-specific binding of antibodies and beads.
-
Positive Control Gene: A known REPIN1 target gene. This is used to validate the ChIP procedure and the antibody's effectiveness. While specific ubiquitously bound positive control genes for REPIN1 are not well-established in the literature, researchers may need to identify a suitable target based on their cell type and expression data.
-
Negative Control Region: A genomic region known not to be bound by REPIN1. This helps to assess the specificity of the immunoprecipitation.
Troubleshooting Guide
This guide addresses common issues encountered during REPIN1 ChIP-seq experiments in a question-and-answer format.
Problem 1: Low or No DNA Yield After Immunoprecipitation
Q: I'm getting very low or no DNA after the REPIN1 immunoprecipitation. What could be the cause and how can I fix it?
A: Low DNA yield is a common issue in ChIP experiments and can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Inefficient Cell Lysis and Nuclear Extraction: REPIN1 is a nuclear protein.[4] Incomplete cell lysis will result in a lower amount of chromatin available for immunoprecipitation.
-
Solution: Ensure complete cell lysis by optimizing the lysis buffer and using mechanical disruption (e.g., douncing) if necessary.
-
-
Suboptimal Chromatin Fragmentation: Both under- and over-sonication can lead to poor IP efficiency.
-
Solution: Perform a sonication time course to determine the optimal conditions that yield chromatin fragments primarily in the 200-1000 bp range. Over-sonication can damage epitopes and dissociate protein-DNA complexes.[5]
-
-
Ineffective Antibody: The anti-REPIN1 antibody may have low affinity or may not be suitable for ChIP.
-
Solution: Use a ChIP-validated antibody against REPIN1. Titrate the antibody concentration to find the optimal amount for your experiment.
-
-
Insufficient Starting Material: A low abundance of REPIN1 in your chosen cell type may require a larger amount of starting material.
-
Solution: Increase the number of cells used for the experiment.
-
-
Problems with Cross-linking Reversal: Incomplete reversal of formaldehyde cross-links will prevent efficient DNA purification.
-
Solution: Ensure the reversal step is carried out at 65°C for a sufficient amount of time (at least 4-5 hours, or overnight).
-
Problem 2: High Background Signal in Negative Controls
Q: My negative control (IgG) sample shows significant enrichment, similar to my REPIN1 IP sample. How can I reduce this background?
A: High background in negative controls indicates non-specific binding. Here are some common causes and their solutions:
-
Excessive Antibody: Using too much primary or IgG antibody can lead to non-specific binding to the beads or chromatin.
-
Solution: Optimize the antibody concentration by performing a titration experiment.
-
-
Inadequate Washing: Insufficient washing after immunoprecipitation can leave behind non-specifically bound chromatin.
-
Solution: Increase the number and stringency of washes. Ensure wash buffers are cold.
-
-
Non-specific Binding to Beads: Protein A/G beads can non-specifically bind certain proteins or chromatin regions.
-
Solution: Pre-clear the chromatin with beads before adding the primary antibody. Block the beads with BSA or salmon sperm DNA before use.
-
-
Contaminated Reagents: Contaminants in buffers or reagents can lead to background signal.
-
Solution: Use freshly prepared, sterile-filtered solutions.
-
Quantitative Data Summary
Table 1: Recommended Starting Parameters for REPIN1 ChIP-seq Optimization
| Parameter | Recommended Range | Notes |
| Cell Number | 1 x 10^6 to 1 x 10^7 cells per IP | Dependent on REPIN1 expression level in the cell type. |
| Formaldehyde Cross-linking | 1% final concentration for 5-15 minutes at RT | Optimization is critical. Over-crosslinking can mask epitopes. |
| Sonication Fragment Size | 200 - 1000 bp | Verify fragment size on an agarose gel or Bioanalyzer. |
| Anti-REPIN1 Antibody | 1 - 10 µg per IP | Titrate to determine the optimal concentration. Use a ChIP-validated antibody. |
| IgG Control Antibody | Same concentration as the primary antibody | Use a non-specific IgG from the same host species. |
| Protein A/G Beads | 20 - 40 µL of slurry per IP | The amount may need to be optimized based on the antibody. |
| Sequencing Read Depth | 20 - 50 million reads per sample | Deeper sequencing may be required for detecting weaker binding sites. |
Experimental Protocols & Workflows
Diagram 1: REPIN1 ChIP-seq Experimental Workflow
Caption: Overview of the REPIN1 ChIP-seq experimental and data analysis workflow.
Detailed Methodology: Chromatin Preparation and Sonication
This protocol provides a starting point for preparing chromatin for REPIN1 ChIP. Optimization for your specific cell type is recommended.
-
Cell Cross-linking:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend cells in fresh culture medium and add formaldehyde to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle rotation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Nuclear Isolation:
-
Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, KCl, IGEPAL CA-630, and protease inhibitors).
-
Incubate on ice to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer with a loose pestle.
-
Pellet the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
-
-
Chromatin Sonication:
-
Sonicate the nuclear lysate on ice using a probe sonicator.
-
Perform a time-course experiment (e.g., 5, 10, 15, 20 minutes of total sonication time with pulses and rest periods) to determine the optimal sonication conditions.
-
After sonication, centrifuge the samples to pellet cellular debris.
-
To check the fragment size, take an aliquot of the sonicated chromatin, reverse the cross-links, and run the purified DNA on an agarose gel. The ideal fragment size is between 200 and 1000 bp.
-
Diagram 2: Troubleshooting Logic for Low ChIP Signal
Caption: A logical workflow for troubleshooting low signal in REPIN1 ChIP experiments.
References
REPIN1 Protein Expression and Purification Technical Support Center
Welcome to the technical support center for the expression and purification of REPIN1. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this 60 kDa zinc finger DNA-binding protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing recombinant REPIN1?
A1: The primary challenges in expressing REPIN1 stem from its characteristics as a zinc finger and DNA-binding protein. These challenges often include:
-
Low expression levels: Eukaryotic proteins, especially those involved in DNA binding and transcriptional regulation, can sometimes be expressed at low levels in common prokaryotic hosts like E. coli.
-
Insolubility and formation of inclusion bodies: As a DNA-binding protein, REPIN1 may have a tendency to aggregate, especially when overexpressed. Improper folding of the zinc finger domains can also lead to insolubility.
-
Protein instability and degradation: Zinc finger proteins require zinc ions for their structural integrity. A lack of sufficient zinc in the expression media and purification buffers can lead to misfolding and subsequent degradation by cellular proteases.
Q2: Which expression system is recommended for REPIN1?
A2: While E. coli is a common starting point due to its cost-effectiveness and rapid growth, the challenges mentioned above may necessitate alternative systems.
-
E. coli: Best for initial screening of expression conditions. Strains like BL21(DE3) are a good starting point. Co-expression with chaperones or using fusion tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can enhance solubility.
-
Baculovirus-infected insect cells (e.g., Sf9, Hi5): This system is often successful for expressing complex eukaryotic proteins that are difficult to express in E. coli. It provides a cellular environment more conducive to proper folding and post-translational modifications.
-
Mammalian cells (e.g., HEK293, CHO): For applications requiring the most native-like protein, mammalian expression systems are ideal, though they are more time-consuming and expensive.
Q3: What affinity tag is best suited for REPIN1 purification?
A3: Due to the zinc-coordinating nature of REPIN1, a standard poly-histidine (His) tag may not be ideal. The nickel ions in the affinity resin can potentially strip the zinc from the zinc fingers, leading to protein misfolding and inactivation. Furthermore, imidazole used for elution can also chelate zinc.[1][2] Recommended alternatives include:
-
Strep-tag® II or Twin-Strep-tag®: These tags bind to a Strep-Tactin® resin with high specificity and are eluted under gentle, physiological conditions with biotin or a biotin analog, thus preserving the integrity of the zinc finger domains.
-
GST-tag: This larger tag can enhance solubility and is purified using glutathione-based affinity chromatography. Elution is performed with reduced glutathione, which is generally compatible with zinc finger proteins.
-
MBP-tag: Similar to the GST-tag, the Maltose Binding Protein tag can significantly improve the solubility of the target protein.
Troubleshooting Guides
This section provides solutions to common problems encountered during REPIN1 expression and purification.
| Problem | Possible Cause | Recommended Solution |
| Low or no expression of REPIN1 | Codon usage not optimized for the expression host. | Synthesize the REPIN1 gene with codon optimization for your chosen expression system (E. coli, insect cells, etc.). |
| Toxicity of the protein to the host cells. | Lower the induction temperature (e.g., 16-20°C) and use a lower concentration of the inducing agent (e.g., 0.1-0.5 mM IPTG for E. coli). | |
| REPIN1 is found in the insoluble fraction (inclusion bodies) | High induction temperature and/or inducer concentration leading to rapid protein synthesis and misfolding. | Optimize expression conditions by lowering the temperature and inducer concentration. |
| Insufficient zinc in the expression medium. | Supplement the growth medium with 50-100 µM ZnCl₂ or ZnSO₄ during induction to promote proper folding of the zinc finger domains.[2] | |
| The chosen affinity tag is not sufficient to maintain solubility. | Use a highly soluble fusion partner like MBP or GST. | |
| Low yield after purification | Protein degradation during lysis and purification. | Add a protease inhibitor cocktail to your lysis buffer and keep the protein on ice throughout the purification process. |
| Loss of protein during affinity chromatography. | If using a His-tag, consider switching to a Strep-tag or GST-tag to avoid zinc stripping. Ensure your buffers contain a sufficient concentration of a reducing agent like DTT or TCEP (if compatible with your chromatography resin) to prevent oxidation. | |
| Inefficient elution from the affinity column. | Optimize the elution buffer. For Strep-tag, ensure the desthiobiotin concentration is adequate. For GST-tag, optimize the glutathione concentration. For ion-exchange or heparin chromatography, a gradient elution might be necessary to find the optimal salt concentration for elution.[3] | |
| Protein precipitates after purification | The buffer composition is not optimal for long-term stability. | Perform a buffer screen to identify the optimal pH, salt concentration, and additives for REPIN1 stability. Consider adding stabilizing agents like glycerol (5-10%), L-arginine, or low concentrations of non-ionic detergents. |
Experimental Protocols
The following are suggested starting protocols for the expression and purification of REPIN1. Optimization will likely be required.
Protocol 1: Expression of Strep-tagged REPIN1 in E. coli
-
Transformation: Transform a codon-optimized REPIN1-pET vector (with an N-terminal Twin-Strep-tag®) into E. coli BL21(DE3) cells.
-
Culture: Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and add 100 µM ZnCl₂. Induce protein expression with 0.2 mM IPTG and continue to incubate at 18°C for 16-18 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
Protocol 2: Purification of Strep-tagged REPIN1
-
Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 50 µM ZnCl₂, 1 mM TCEP, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified lysate to a pre-equilibrated Strep-Tactin® XT gravity-flow column.
-
Washing: Wash the column with 10 column volumes of wash buffer (100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 50 µM ZnCl₂).
-
Elution: Elute the bound protein with 5-10 column volumes of elution buffer (wash buffer containing 50 mM biotin).
-
Further Purification (Optional): For higher purity, the eluted fractions can be further purified by size-exclusion chromatography (gel filtration) using a column like a Superdex 200. The buffer for this step should be optimized for protein stability (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 50 µM ZnCl₂, 1 mM DTT, 5% glycerol).
Quantitative Data Summary
The following table provides hypothetical but realistic data for the expression and purification of REPIN1 from a 1 L E. coli culture, assuming successful optimization.
| Purification Step | Total Protein (mg) | REPIN1 (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 1500 | 15 | 1 | 100 |
| Strep-Tactin® Elution | 15 | 12 | 80 | 80 |
| Size-Exclusion Chromatography | 10 | 9.5 | >95 | 63 |
Signaling Pathways and Workflows
Putative REPIN1 Interaction Network
REPIN1 is known to interact with several proteins involved in DNA replication and transcriptional regulation. The following diagram illustrates a putative interaction network based on known protein-protein interactions.
Caption: Putative REPIN1 interaction network in DNA replication and gene expression.
Experimental Workflow for REPIN1 Purification
The following diagram outlines the key steps in the recommended purification workflow for REPIN1.
Caption: Experimental workflow for REPIN1 expression, purification, and analysis.
References
improving specificity of REPIN1 qPCR results
This guide provides troubleshooting strategies and detailed protocols to help researchers, scientists, and drug development professionals improve the specificity and reliability of their REPIN1 quantitative PCR (qPCR) results.
Introduction to REPIN1
REPIN1 (Replication Initiator 1) is a protein containing multiple zinc finger motifs that functions as a sequence-specific DNA-binding protein.[1][2] It is involved in the regulation of transcription and has been implicated in various cellular processes, including glucose and lipid metabolism, adipogenesis, and iron metabolism.[2][3] Given its role in diverse biological pathways, accurate measurement of REPIN1 gene expression is critical. This guide addresses common challenges in achieving specific amplification of REPIN1 in qPCR assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during REPIN1 qPCR experiments.
Q1: I'm seeing multiple peaks in my melt curve analysis for REPIN1. What does this mean and how do I fix it?
A: Multiple peaks in a melt curve indicate the amplification of more than one PCR product. These can be non-specific amplicons (off-target genes) or primer-dimers. This is a common issue that compromises the accuracy of your quantification.
Troubleshooting Steps:
-
Optimize Annealing Temperature (Ta): This is the most critical step. A low Ta can lead to non-specific primer binding. Run a temperature gradient PCR to determine the optimal Ta that yields a single, sharp peak corresponding to the REPIN1 amplicon.
-
Verify Primer Specificity: Use a tool like NCBI's Primer-BLAST to check if your primers have potential binding sites on other genes. REPIN1 has several aliases (e.g., AP4, RIP60, ZNF464), so be aware of potential cross-reactivity with other zinc finger proteins.[1][4]
-
Reduce Primer Concentration: High primer concentrations can promote the formation of primer-dimers, which typically appear as a low-temperature peak in the melt curve. Try reducing the primer concentration systematically.
-
Redesign Primers: If optimization fails, you may need to design new primers. Follow the detailed primer design protocol below, paying close attention to specificity and the avoidance of secondary structures.
Q2: My qPCR efficiency for REPIN1 is outside the acceptable range of 90-110%. How can I improve it?
A: Poor efficiency can be caused by suboptimal reaction conditions, poor primer design, or issues with your template quality. An efficiency over 110% often suggests the presence of PCR inhibitors or non-specific amplification, while an efficiency below 90% indicates a suboptimal reaction.
Troubleshooting Steps:
-
Check Template Quality: Ensure your RNA is high-quality (RIN > 7) and free of contaminants like ethanol or salts. Re-purify your RNA or cDNA if necessary.
-
Optimize Primer Concentration: The concentration of forward and reverse primers may need to be optimized. A primer concentration matrix is the best way to identify the optimal pair concentrations.
-
Re-evaluate Annealing Temperature: Suboptimal annealing temperature can reduce amplification efficiency. Ensure you are using the Ta determined from your gradient PCR.
-
Generate a Fresh Standard Curve: Pipetting errors during serial dilutions are a common cause of poor efficiency. Carefully prepare a new set of standards and rerun the curve.
Q3: Why am I getting amplification in my no-template control (NTC)?
A: Amplification in the NTC indicates contamination of one or more of your reaction components with template DNA or previously amplified PCR products.
Troubleshooting Steps:
-
Use Fresh Reagents: Discard current stocks of water, master mix, and primers. Use fresh, nuclease-free water and aliquoted reagents that have not been previously used.
-
Improve Aseptic Technique: Prepare your PCR reactions in a dedicated, clean area or a PCR hood. Use aerosol-resistant filter tips and change gloves frequently.
-
Decontaminate Surfaces: Clean your pipettes, tube racks, and bench space with a DNA-decontaminating solution (e.g., 10% bleach followed by 70% ethanol).
Q4: How can I design highly specific primers for the REPIN1 gene?
A: Primer design is the foundation of a specific qPCR assay. For a gene like REPIN1, which has multiple transcript variants and belongs to the large zinc finger family, careful in-silico design is crucial.
Key Design Principles:
-
Target Exon-Exon Junctions: Design primers that span an exon-exon junction. This ensures that only spliced mRNA (cDNA) is amplified and prevents amplification from any contaminating genomic DNA.
-
Check for Specificity: Use NCBI's Primer-BLAST tool to check your candidate primers against the entire genome of your target organism to ensure they do not bind to other locations.
-
Aim for Optimal Parameters: Design primers that are 18-25 nucleotides long, have a GC content of 40-60%, and a melting temperature (Tm) between 60-65°C. The Tm of the forward and reverse primers should be within 1-2°C of each other.
-
Avoid Secondary Structures: Check your primers for the potential to form hairpins or self-dimers using an appropriate oligo analysis tool.
Visual Guides & Workflows
Troubleshooting Non-Specific Amplification
Caption: Workflow for troubleshooting non-specific qPCR amplification.
REPIN1 Primer Design & Validation Workflow
Caption: Workflow for designing and validating REPIN1 qPCR primers.
Quantitative Data Tables
Table 1: Example Annealing Temperature (Ta) Gradient Setup
| Well | Ta (°C) | Expected Outcome |
| A1-A2 | 58.0 | Potential for non-specific bands |
| B1-B2 | 59.0 | |
| C1-C2 | 60.0 | Optimal range often found here |
| D1-D2 | 61.0 | |
| E1-E2 | 62.0 | |
| F1-F2 | 63.0 | Specificity should increase |
| G1-G2 | 64.0 | Potential for decreased yield |
| H1-H2 | NTC | No amplification expected |
Note: The optimal gradient range should be centered around the calculated Tm of your primers.
Table 2: Example Primer Concentration Optimization Matrix
| Fwd Primer | 50 nM Rev | 100 nM Rev | 200 nM Rev | 400 nM Rev |
| 50 nM | Cq / Peak | Cq / Peak | Cq / Peak | Cq / Peak |
| 100 nM | Cq / Peak | Cq / Peak | Cq / Peak | Cq / Peak |
| 200 nM | Cq / Peak | Cq / Peak | Lowest Cq | Cq / Peak |
| 400 nM | Cq / Peak | Cq / Peak | Single Peak | Cq / Peak |
Note: Fill the table with the resulting Cq value and melt curve observations. The optimal condition is the one that gives the lowest Cq value with a single, specific melt peak.
Detailed Experimental Protocols
Protocol 1: In-Silico Primer Design and Specificity Check for REPIN1
-
Retrieve REPIN1 Sequence:
-
Navigate to the NCBI Gene database and search for "REPIN1" for your organism of interest (e.g., Homo sapiens).
-
Scroll down to the "Genomic regions, transcripts, and products" section. Click on the RefSeq accession number (starting with "NM_") for the desired transcript variant to access its FASTA sequence. Note that different isoforms may exist.
-
-
Design Primers using Primer-BLAST:
-
From the sequence page, find the "Analyze this sequence" menu on the right and click "Pick Primers".
-
Enter the FASTA sequence into the main window.
-
Set the PCR product size to be between 70 and 200 bp.
-
Set the primer melting temperature (Tm) to be a minimum of 60°C and a maximum of 65°C, with an optimal of 62°C.
-
Crucially, under "Exon/intron selection," select the option "Primer must span an exon-exon junction." This will significantly improve specificity against genomic DNA.
-
Under "Specificity checking," ensure the database is set to "RefSeq mRNA" and the organism is correct.
-
Click "Get Primers".
-
-
Evaluate Primer Pairs:
-
Review the output list of primer pairs.
-
Select pairs with a GC content between 40-60%.
-
Check for self-complementarity and pair complementarity scores, aiming for low values to avoid primer-dimers.
-
Verify that the primers are specific to REPIN1 and do not show significant similarity to other genes.
-
Protocol 2: Optimizing REPIN1 qPCR Reaction Conditions
This protocol assumes you have selected 2-3 candidate primer pairs from Protocol 1.
-
Prepare Template:
-
Synthesize cDNA from high-quality RNA extracted from a sample known to express REPIN1.
-
Create a 1:10 dilution of the cDNA in nuclease-free water to use as a template for optimization.
-
-
Perform Annealing Temperature (Ta) Gradient PCR:
-
Set up a series of 20 µL reactions for each primer pair using a consistent primer concentration (e.g., 200 nM each).
-
Use a qPCR instrument with a gradient feature to test a range of temperatures from 58°C to 64°C (see Table 1).
-
Include a no-template control (NTC) for each primer pair.
-
Following amplification, perform a melt curve analysis.
-
Analysis: Identify the highest temperature that results in a single, sharp melt peak with a low Cq value. This is your optimal Ta.
-
-
Perform Primer Concentration Matrix:
-
Using the optimal Ta determined above, set up a matrix of reactions testing different concentrations of the forward and reverse primers (e.g., 50, 100, 200, 400 nM) as shown in Table 2.
-
Analysis: Choose the primer concentration combination that yields the lowest Cq value without evidence of primer-dimers in the melt curve.
-
-
Validate with a Standard Curve:
-
Using the fully optimized conditions (Ta and primer concentrations), prepare a 5-point serial dilution of your cDNA template (e.g., 1:5, 1:25, 1:125, 1:625, 1:3125).
-
Run the qPCR in triplicate for each dilution point.
-
Plot the Cq values against the log of the dilution factor. The slope of the line should be between -3.1 and -3.6, corresponding to an efficiency of 90-110%. The R² value should be >0.99.
-
References
REPIN1 Knockout Model Generation: Technical Support Center
Welcome to the technical support center for REPIN1 knockout model generation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of creating and validating REPIN1 knockout models.
Frequently Asked Questions (FAQs)
Q1: What is the function of REPIN1 and why is a knockout model useful?
REPIN1, or Replication Initiator 1, is a protein that plays a role in the initiation of chromosomal DNA replication.[1] It is a sequence-specific DNA-binding protein that recognizes ATT-rich sequences.[2] Beyond its role in DNA replication, REPIN1 has been implicated in the regulation of genes involved in lipid metabolism, glucose transport, iron metabolism, and apoptosis.[2][3][4][5] Creating a REPIN1 knockout model is valuable for studying these fundamental cellular processes, understanding its role in various diseases like nonalcoholic fatty liver disease and osteoporosis, and for identifying potential therapeutic targets.[3][5]
Q2: What are the initial steps to consider before starting a REPIN1 knockout experiment?
Before initiating a REPIN1 knockout experiment, it is crucial to:
-
Select a suitable cell line or animal model: Consider the expression levels of REPIN1 in your model system and its relevance to your research question.
-
Design high-quality guide RNAs (gRNAs): Use bioinformatics tools to design gRNAs with high on-target efficiency and minimal off-target effects. It is recommended to design and test multiple gRNAs.
-
Choose an appropriate CRISPR-Cas9 delivery method: Options include plasmid transfection, lentiviral transduction, or ribonucleoprotein (RNP) electroporation. The choice depends on the cell type and experimental goals.
-
Plan your validation strategy: Determine the methods you will use to confirm the knockout at the genomic and protein levels (e.g., PCR, sequencing, Western blot).
Q3: What are the potential phenotypes to expect in a REPIN1 knockout model?
Given REPIN1's role in DNA replication and other cellular processes, a knockout may lead to a range of phenotypes, including:
-
Cellular level: Altered cell cycle progression, defects in DNA replication, changes in lipid droplet formation, and altered glucose uptake.
-
Organismal level: A liver-specific knockout in mice has been shown to improve insulin sensitivity and lower body weight, suggesting a role in metabolic regulation.[6] Global knockout of genes essential for life can lead to embryonic or early postnatal lethality.[7] Researchers should be prepared for the possibility of a severe phenotype.
Troubleshooting Guide
This guide addresses common issues encountered during REPIN1 knockout model generation.
Issue 1: Low Knockout Efficiency
Question: My validation experiments show a low percentage of REPIN1 knockout cells. What could be the cause and how can I improve the efficiency?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal gRNA design | Design and test at least three different gRNAs targeting a critical exon of the REPIN1 gene. Utilize online design tools that predict on-target efficiency. |
| Inefficient delivery of CRISPR components | Optimize the transfection or transduction protocol for your specific cell type. For difficult-to-transfect cells, consider using lentiviral delivery or electroporation of Cas9 RNPs. |
| Poor cell health | Ensure cells are healthy and in the logarithmic growth phase before transfection. High cell passage numbers can also affect transfection efficiency. |
| Incorrect Cas9:gRNA ratio | Titrate the concentrations of Cas9 and gRNA to find the optimal ratio for your system. A 1:1 ratio is a common starting point. |
Issue 2: Off-Target Effects
Question: I am concerned about off-target mutations in my REPIN1 knockout model. How can I minimize and detect them?
Minimizing Off-Target Effects:
-
gRNA Design: Use gRNA design tools that predict and score potential off-target sites. Choose gRNAs with the fewest and least likely off-target sites.
-
High-Fidelity Cas9 Variants: Employ high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) which have been engineered to have reduced off-target activity.
-
RNP Delivery: Delivering Cas9 as a ribonucleoprotein (RNP) complex can limit the time the nuclease is active in the cell, thereby reducing the chance of off-target cleavage.
Detecting Off-Target Effects:
| Method | Description | Advantages | Limitations |
| In silico prediction | Computational tools predict potential off-target sites based on sequence homology. | Fast and cost-effective for initial screening. | May not capture all true off-target sites and can predict non-relevant sites. |
| Targeted Sequencing | PCR amplification and sequencing of predicted off-target sites. | Sensitive and quantitative for known potential sites. | Will not identify unexpected off-target mutations. |
| Unbiased genome-wide methods (e.g., GUIDE-seq, DISCOVER-Seq) | These methods identify DSBs across the entire genome to empirically determine off-target sites. | Comprehensive and unbiased detection. | Can be technically challenging and expensive. |
Issue 3: Mosaicism in Founder Animals
Question: I have generated a founder mouse with a REPIN1 knockout, but genotyping suggests it is mosaic (possessing a mix of wild-type, heterozygous, and homozygous knockout cells). What are the implications and how should I proceed?
Implications of Mosaicism:
Mosaicism is common in CRISPR-generated founder animals and can lead to unpredictable phenotypes and inconsistent germline transmission of the knockout allele.
Strategies for Dealing with Mosaicism:
-
Breeding Strategy: Breed the mosaic founder (F0) with wild-type animals to generate F1 offspring. Genotype the F1 generation to identify animals that have inherited the knockout allele. Subsequent breeding of heterozygous F1 animals will produce homozygous knockout (F2) animals.
-
Careful Genotyping: Use sensitive genotyping methods, such as quantitative PCR (qPCR) or next-generation sequencing (NGS) of tail-tip DNA, to get a better estimate of the degree of mosaicism in founder animals.
-
Phenotypic Analysis: Be cautious when interpreting the phenotype of mosaic F0 animals, as it may not be representative of a true homozygous knockout.
Issue 4: Unexpected or No Phenotype
Question: My REPIN1 knockout model does not show the expected phenotype, or shows a completely unexpected one. What could be the reason?
Possible Explanations:
-
Functional Compensation: Other proteins or pathways may compensate for the loss of REPIN1 function, masking the expected phenotype.
-
Incomplete Knockout: The knockout may not be complete at the protein level, even if the gene is disrupted. A truncated, partially functional protein could still be produced.
-
Off-Target Effects: An unexpected phenotype could be the result of an off-target mutation in another gene.
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Model System Specificity: The function of REPIN1 may be different in the specific cell line or animal model used compared to the system in which its function was previously described.
-
Developmental Lethality: For whole-animal models, the lack of a phenotype in adult animals could be because the knockout is lethal during embryonic development, and the viable animals are escapes or mosaics.
Troubleshooting Steps:
-
Thorough Validation: Confirm the absence of REPIN1 protein by Western blot.
-
Off-Target Analysis: Perform unbiased off-target analysis to rule out confounding mutations.
-
Functional Assays: Use functional assays (e.g., cell cycle analysis, lipid accumulation assays) to probe for more subtle phenotypes.
-
Consider a Conditional Knockout: If embryonic lethality is suspected, a conditional knockout approach (e.g., Cre-Lox system) can be used to delete REPIN1 in specific tissues or at a specific time point.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of REPIN1 in HEK293T Cells
This protocol provides a general workflow for generating a REPIN1 knockout in a common human cell line.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmid encoding SpCas9 and a REPIN1-targeting gRNA (or Cas9 RNP)
-
Transfection reagent (e.g., Lipofectamine)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the transfection complex according to the manufacturer's protocol. Typically, this involves diluting the CRISPR plasmid and the transfection reagent in serum-free medium, then combining them and incubating for 15-20 minutes at room temperature.
-
Add the transfection complex dropwise to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Harvesting and Expansion:
-
After incubation, harvest a portion of the cells for genomic DNA extraction and validation.
-
To isolate clonal populations, perform single-cell sorting or serial dilution into 96-well plates.
-
Expand the resulting clones for further analysis.
-
Protocol 2: Genomic DNA Extraction and PCR Genotyping
Materials:
-
Cell pellet from Protocol 1
-
DNA lysis buffer (e.g., with Proteinase K)
-
Ethanol (70% and 100%)
-
PCR primers flanking the gRNA target site in the REPIN1 gene
-
Taq DNA polymerase and dNTPs
-
Agarose gel and electrophoresis equipment
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate as recommended to digest proteins and release genomic DNA.
-
DNA Precipitation: Precipitate the genomic DNA using isopropanol or ethanol, wash with 70% ethanol, and resuspend the DNA pellet in TE buffer or nuclease-free water.
-
PCR Amplification:
-
Set up a PCR reaction using the extracted genomic DNA as a template and the REPIN1-specific primers.
-
Use a PCR program with appropriate annealing and extension temperatures for your primers.
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel to visualize the bands. A successful knockout with an indel mutation may result in a slightly different band size or can be confirmed by sequencing the PCR product.
Protocol 3: Western Blot for REPIN1 Protein Validation
Materials:
-
Cell lysates from wild-type and putative REPIN1 knockout clones
-
Protein lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibody against REPIN1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in protein lysis buffer and determine the protein concentration of each sample.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-REPIN1 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The absence of a band at the expected molecular weight for REPIN1 in the knockout samples confirms the knockout at the protein level.[8]
Visualizations
REPIN1 Interaction Pathway
REPIN1 is known to be involved in DNA replication and has been shown to interact with Geminin (GMNN), another key regulator of DNA replication. This diagram illustrates a putative interaction network.
Caption: Putative interaction network of REPIN1.
Experimental Workflow for REPIN1 Knockout Validation
This diagram outlines the key steps in generating and validating a REPIN1 knockout cell line.
Caption: Workflow for REPIN1 knockout generation and validation.
References
- 1. REPIN1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. REPIN1 regulates iron metabolism and osteoblast apoptosis in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparing of genomic DNA from in vitro cultured cells [protocols.io]
- 7. google.com [google.com]
- 8. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
avoiding off-target effects in REPIN1 CRISPR editing
Welcome to the technical support center for REPIN1 CRISPR editing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the REPIN1 gene and are there specific challenges when targeting it with CRISPR-Cas9?
A: REPIN1 (Replication Initiator 1) is a protein-coding gene in humans located on chromosome 7q36.1.[1][2] It plays a role in sequence-specific DNA binding.[1][3] The REPIN1 protein contains fifteen C2H2 zinc finger DNA-binding motifs.[1] While there is limited specific literature on CRISPR editing of the human REPIN1 gene, its name is associated with repetitive DNA elements in bacteria known as REPINs (Repetitive Extragenic Palindromic sequences).[4] The human REPIN1 gene is known to have reiterated sequences downstream of the origin of bidirectional replication.[1] The potential presence of repetitive or homologous sequences within or around the human REPIN1 gene could increase the risk of off-target effects due to the guide RNA (gRNA) binding to unintended genomic locations. Therefore, careful gRNA design and rigorous off-target analysis are crucial when targeting REPIN1.
Q2: How can I minimize off-target effects when designing gRNAs for REPIN1?
A: To minimize off-target effects, a multi-faceted approach to gRNA design is recommended:
-
Use a high-fidelity Cas9 variant: Engineered Cas9 proteins like SpCas9-HF1 or eSpCas9 have been shown to significantly reduce off-target cleavage.[3][5][6]
-
Thorough bioinformatic analysis: Utilize multiple in silico tools to predict potential off-target sites.[1][2][6] These tools can help identify gRNAs with the fewest potential off-target sites.
-
Target unique genomic regions: Select gRNA sequences that are unique within the human genome to the greatest extent possible, avoiding repetitive regions.
-
Consider gRNA length and modifications: Truncated gRNAs (tru-gRNAs) of 17-18 nucleotides can enhance specificity.[7] Chemical modifications to the gRNA can also reduce off-target binding.[7]
Q3: What are the best methods to experimentally validate off-target effects for my REPIN1 CRISPR experiment?
A: A combination of biased and unbiased methods is recommended for robust off-target validation:
-
Biased (computational prediction followed by targeted sequencing): First, use computational tools to predict the most likely off-target sites.[2][6] Then, use targeted deep sequencing (e.g., amplicon sequencing) to assess the mutation frequency at these specific sites in your edited cell population.
-
Unbiased (genome-wide detection): Techniques like GUIDE-seq, DISCOVER-seq, or CIRCLE-seq can identify off-target cleavage events across the entire genome without prior prediction.[2][8] These methods provide a more comprehensive assessment of off-target activity.
Q4: Should I use a plasmid, mRNA, or ribonucleoprotein (RNP) for delivering the CRISPR components?
A: For minimizing off-target effects, delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex is often the preferred method.[7] Plasmids can lead to prolonged expression of the Cas9 nuclease, increasing the chances of off-target cleavage.[9][10] RNPs are active immediately upon delivery and are degraded relatively quickly by the cell, limiting the time window for off-target activity.[9]
Troubleshooting Guides
Issue 1: High off-target cleavage detected at computationally predicted sites for my REPIN1 gRNA.
| Potential Cause | Troubleshooting Step |
| Suboptimal gRNA design | 1. Re-design gRNAs: Use multiple design tools and prioritize those with the highest on-target and lowest off-target scores. 2. Target a different region: If possible, select a new target site within REPIN1 that has a more unique sequence. 3. Use truncated gRNAs: Synthesize and test tru-gRNAs (17-18 nt) corresponding to your original gRNA sequence. |
| Wild-type Cas9 nuclease | 1. Switch to a high-fidelity Cas9 variant: Use a commercially available high-fidelity Cas9 protein (e.g., SpCas9-HF1, eSpCas9, HypaCas9). |
| Prolonged Cas9 expression | 1. Use RNP delivery: If you are using a plasmid, switch to delivering the Cas9 and gRNA as an RNP complex. 2. Optimize plasmid delivery: If plasmid delivery is necessary, use the lowest effective concentration and consider using a system with inducible Cas9 expression. |
| Cell type-specific factors | 1. Validate in the relevant cell line: Off-target effects can be cell-type specific. Ensure your validation experiments are performed in the same cell line as your primary experiment. |
Issue 2: My high-fidelity Cas9 is still causing off-target effects when targeting REPIN1.
| Potential Cause | Troubleshooting Step |
| Highly repetitive target region | 1. Paired nickase approach: Design two gRNAs that target opposite strands in close proximity and use a Cas9 nickase mutant (e.g., D10A). This strategy requires two binding events to create a double-strand break, significantly increasing specificity.[10] |
| High concentration of CRISPR components | 1. Titrate RNP concentration: Perform a dose-response experiment to determine the lowest concentration of the RNP complex that still provides efficient on-target editing. |
| gRNA quality issues | 1. Verify gRNA integrity: Ensure the quality and integrity of your synthetic gRNA using methods like gel electrophoresis or mass spectrometry. |
| Limitations of the high-fidelity variant | 1. Try a different high-fidelity Cas9: Different high-fidelity variants have distinct properties. If one is not sufficiently specific, test another. |
Issue 3: Low on-target editing efficiency for my REPIN1 gRNA.
| Potential Cause | Troubleshooting Step |
| Poor gRNA activity | 1. Test multiple gRNAs: It is recommended to design and test 3-4 gRNAs for your target region to identify the most active one. 2. Use a validated gRNA design tool: Employ tools that have been experimentally validated to predict high on-target activity. |
| Inefficient delivery | 1. Optimize delivery parameters: For electroporation, optimize voltage, pulse duration, and cell density. For lipid-based transfection, optimize the lipid-to-RNP ratio. 2. Check cell viability: Ensure your delivery method is not causing excessive cell death. |
| Inaccessible chromatin state | 1. Target a different exon: The chromatin at your target site may be condensed and inaccessible to the Cas9 complex. Targeting a different region of the gene may improve efficiency. |
| Incorrect RNP assembly | 1. Follow the manufacturer's protocol: Ensure you are correctly assembling the Cas9-gRNA RNP complex according to the supplier's instructions. |
Data Summary
Table 1: Comparison of High-Fidelity Cas9 Variants
| Cas9 Variant | Reduction in Off-Target Events (relative to wild-type SpCas9) | Reference |
| SpCas9-HF1 | ~95.4% | [6] |
| eSpCas9 | ~94.1% | [6] |
| evoCas9 | ~98.7% | [6] |
Table 2: Overview of Off-Target Detection Methods
| Method | Type | Advantages | Disadvantages |
| Targeted Deep Sequencing | Biased | Highly sensitive for known sites, cost-effective. | Can only detect predicted off-target sites. |
| GUIDE-seq | Unbiased | Genome-wide, sensitive, detects active cleavage sites. | Requires transfection of a double-stranded oligodeoxynucleotide (dsODN) tag. |
| DISCOVER-seq | Unbiased | In vivo and in vitro compatible, relies on endogenous DNA repair machinery. | May have lower sensitivity for very low-frequency events. |
| CIRCLE-seq | Unbiased | In vitro method, highly sensitive, no need for cellular delivery. | Does not reflect the in vivo chromatin environment. |
Experimental Protocols
Protocol 1: In Silico gRNA Design and Off-Target Prediction for REPIN1
-
Obtain the REPIN1 gene sequence: Retrieve the full genomic sequence of the human REPIN1 gene from a database such as NCBI Gene or Ensembl.
-
Use multiple gRNA design tools: Input the REPIN1 sequence into at least two different gRNA design tools (e.g., CHOPCHOP, CRISPOR, or company-specific tools like the one from IDT).
-
Specify parameters:
-
Select Homo sapiens (human) as the genome.
-
Choose a high-fidelity Cas9 variant if the tool allows.
-
Set the PAM sequence to NGG for Streptococcus pyogenes Cas9.
-
-
Analyze results: The tools will provide a list of potential gRNAs ranked by on-target efficiency and off-target potential.
-
Prioritize gRNAs: Select 3-4 gRNA candidates that:
-
Have the highest on-target scores.
-
Have the lowest number of predicted off-target sites, especially those with 0, 1, or 2 mismatches.
-
Target a unique region of the REPIN1 gene, avoiding any known repetitive elements if possible.
-
-
Perform off-target analysis: For the selected gRNAs, use the off-target prediction feature of the tools to get a list of potential off-target loci and their genomic coordinates. This list will be used for downstream validation.
Protocol 2: Experimental Validation of Off-Target Sites by Targeted Deep Sequencing
-
Perform CRISPR editing: Transfect your target cells with the RNP complex for each of your chosen REPIN1 gRNAs. Include a mock-transfected or non-targeting gRNA control.
-
Isolate genomic DNA: After 48-72 hours, harvest the cells and extract genomic DNA from both the edited and control samples.
-
Design primers: For each predicted off-target site from Protocol 1, design PCR primers that amplify a 150-250 bp region surrounding the potential cleavage site. Also, design primers for your on-target site.
-
Amplify target and off-target loci: Perform PCR for each on-target and off-target site using the genomic DNA from your edited and control samples.
-
Prepare sequencing libraries: Barcode the amplicons for each sample and condition and prepare next-generation sequencing (NGS) libraries according to the platform's protocol (e.g., Illumina MiSeq).
-
Sequence and analyze data: Pool the libraries and perform deep sequencing. Analyze the sequencing data using a tool like CRISPResso2 to quantify the frequency of insertions and deletions (indels) at the on-target and off-target sites. Compare the indel frequencies in the edited samples to the control samples to determine true off-target activity.
Visualizations
References
- 1. REPIN1 - Wikipedia [en.wikipedia.org]
- 2. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Curiosities of REPINs and RAYTs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REPIN1 CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Generation of homozygous and heterozygous REEP1 knockout induced pluripotent stem cell lines by CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
refining protocols for REPIN1 functional assays
Welcome to the Technical Support Center for REPIN1 Functional Assays. This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and essential data for designing and executing experiments involving the Replication Initiator 1 (REPIN1) protein.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary function of REPIN1? A1: REPIN1 is a multi-functional protein that acts as a sequence-specific, double-stranded DNA-binding protein.[1] Its functions include:
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DNA Replication: It was initially identified for its role in initiating chromosomal DNA replication by binding to reiterated 5'-ATT-3' sequences near the origin of bidirectional replication.[2] However, some later studies have not corroborated this theory.[1]
-
Gene Regulation: REPIN1 is involved in the transcriptional regulation of genes associated with lipid droplet formation, adipogenesis, and glucose and fatty acid transport.[2][3]
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Other Processes: It has been implicated in iron metabolism and osteoblast apoptosis.[3]
Q2: What are the common aliases for the REPIN1 protein? A2: REPIN1 is also known by several other names in the literature, which include RIP60 (Replication Initiation Region Protein 60kDa), AP4 (Activator Protein 4), and ZNF464 (Zinc Finger Protein 464).[1][2][4]
Q3: What are the key molecular features of the REPIN1 protein? A3: REPIN1 is characterized by its three zinc finger hand clusters, which contain a total of 15 zinc finger DNA-binding motifs.[2] These structures are critical for its ability to bind specific ATT-rich DNA sequences.[1][2] The protein is primarily located in the nucleoplasm.[2][3]
Q4: Which core assays are essential for studying REPIN1's function? A4: To investigate REPIN1's roles, the following assays are fundamental:
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Chromatin Immunoprecipitation (ChIP): To identify the specific genomic regions where REPIN1 binds.
-
Co-immunoprecipitation (Co-IP): To discover proteins that interact with REPIN1 within a complex.[5][6]
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Quantitative PCR (qPCR) or RNA-Seq: To measure changes in the expression of target genes regulated by REPIN1.[7]
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Electrophoretic Mobility Shift Assay (EMSA): To study its DNA-binding properties in vitro.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during REPIN1 functional assays.
Co-immunoprecipitation (Co-IP)
Q: Why am I not detecting my REPIN1-interacting protein after Co-IP and Western Blot? A: This could be due to several factors:
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Lysis Buffer is too harsh: Strong detergents can disrupt protein-protein interactions. Use a gentler lysis buffer with lower detergent concentrations (e.g., 0.1-0.5% NP-40 or Triton X-100).
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Weak or Transient Interaction: The interaction may be weak. Try performing the Co-IP in conditions that stabilize complexes, such as using a cross-linking agent (e.g., formaldehyde or DSP) before lysis.
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Antibody Issues: The antibody may not be suitable for IP. Ensure it is validated for this application. The antibody may also be masking the epitope where the interaction occurs.
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Insufficient Protein: Start with a sufficient amount of total protein lysate, typically at least 1 mg, to detect endogenous interactions.[8]
Q: My Co-IP shows high background with many non-specific bands. How can I fix this? A: High background is often caused by non-specific binding to the beads or antibody.
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Pre-clear the Lysate: Before adding the specific antibody, incubate the cell lysate with Protein A/G beads for 30-60 minutes to remove proteins that non-specifically bind to the beads.[8]
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Increase Wash Stringency: Increase the number of washes (from 3 to 5) or add a small amount of detergent to the wash buffer to disrupt weak, non-specific interactions.
-
Use a Control Antibody: Always perform a parallel Co-IP with an isotype-matched IgG control to differentiate non-specific binders from true interaction partners.
Chromatin Immunoprecipitation (ChIP)
Q: Why is my DNA yield after ChIP consistently low? A: Low yield is a common problem in ChIP experiments.
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Inefficient Cross-linking: Ensure cross-linking with formaldehyde is optimized. Over-fixation can mask epitopes, while under-fixation leads to poor pulldown. A typical starting point is 1% formaldehyde for 10 minutes at room temperature.
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Suboptimal Sonication: Chromatin must be sheared to fragments between 200-800 bp for optimal results. Verify fragment size on an agarose gel. If shearing is incomplete, increase sonication time or power. If over-shearing occurs, reduce it.
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Antibody Quality: Use a ChIP-validated antibody. The amount of antibody used should also be optimized; too little will result in low yield, while too much can increase background.
Q: I see high signal in my negative control (IgG) lanes in ChIP-qPCR. What does this mean? A: High signal in the IgG control indicates significant non-specific binding of chromatin to the beads or the control antibody.
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Incomplete Blocking of Beads: Ensure beads are properly blocked with BSA and/or salmon sperm DNA before adding the antibody-chromatin mixture.
-
Insufficient Washing: Increase the number of washes or the stringency of the wash buffers to remove non-specifically bound chromatin.
-
Too Much Chromatin: Using an excessive amount of chromatin can lead to higher background. Titrate the amount of starting material.
Section 3: Experimental Protocols
Protocol 1: Co-immunoprecipitation (Co-IP) of REPIN1
This protocol is designed to isolate REPIN1 and its interacting partners from cell lysates.[9][10]
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus protease and phosphatase inhibitors).
-
Scrape cells and transfer the lysate to a microfuge tube. Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Pre-Clearing:
-
Add 20 µL of Protein A/G agarose beads to the lysate.
-
Rotate at 4°C for 1 hour.
-
Centrifuge at 1,000 x g for 1 minute at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-REPIN1 antibody (or IgG control) to the pre-cleared lysate.
-
Rotate at 4°C for 4 hours to overnight.
-
Add 40 µL of fresh Protein A/G agarose beads. Rotate at 4°C for another 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold IP Lysis Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes to elute proteins.
-
Centrifuge to pellet the beads and collect the supernatant for analysis by Western Blot.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) of REPIN1
This protocol details the procedure for identifying genomic DNA bound by REPIN1.
-
Cross-linking:
-
Add formaldehyde directly to cell culture media to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Sonication:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells using a suitable buffer system to isolate nuclei.
-
Resuspend nuclei in a shearing buffer (e.g., containing SDS) and sonicate the chromatin to an average fragment size of 200-800 bp.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP Dilution Buffer. Save a small aliquot as "Input."
-
Pre-clear the chromatin with Protein A/G beads.
-
Add 5-10 µg of anti-REPIN1 antibody (or IgG control) to the pre-cleared chromatin.
-
Rotate overnight at 4°C.
-
Add blocked Protein A/G beads and rotate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the bead-chromatin complexes sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binders.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the input sample to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours to reverse the cross-links.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analyze the purified DNA by qPCR or prepare it for sequencing (ChIP-Seq).
-
Section 4: Data Presentation
Quantitative data from REPIN1 assays should be structured for clarity and comparison.
Table 1: Example Data from REPIN1 ELISA Kit This table shows typical data from a sandwich ELISA used to quantify REPIN1 in samples, based on a standard curve.[11]
| REPIN1 Conc. (ng/mL) | OD (450 nm) | Corrected OD |
| 20.00 | 2.322 | 2.284 |
| 10.00 | 1.528 | 1.490 |
| 5.00 | 0.897 | 0.859 |
| 2.50 | 0.414 | 0.376 |
| 1.25 | 0.235 | 0.197 |
| 0.63 | 0.135 | 0.097 |
| 0.32 | 0.088 | 0.050 |
| 0.00 | 0.038 | 0.000 |
Table 2: Expected Results from qPCR of REPIN1 Target Genes This table illustrates hypothetical results from a qPCR experiment after REPIN1 knockdown, showing downregulation of known target genes.
| Gene Target | Gene Function | Fold Change (REPIN1 KD vs. Control) | P-value |
| LCN2 | Iron metabolism, apoptosis | -2.5 | < 0.01 |
| SCARB1/CD36 | Fatty acid import | -3.1 | < 0.01 |
| SLC2A4 (GLUT4) | Glucose transport | -1.8 | < 0.05 |
| GAPDH | Housekeeping Gene | -1.0 | > 0.99 |
Section 5: Visualizations
Diagrams created using Graphviz to illustrate workflows, pathways, and logical relationships.
Caption: A standard workflow for a REPIN1 Chromatin Immunoprecipitation Sequencing (ChIP-Seq) experiment.
Caption: A simplified diagram of a REPIN1 regulatory pathway.[3]
Caption: A decision tree for troubleshooting a failed REPIN1 Co-IP experiment.
References
- 1. uniprot.org [uniprot.org]
- 2. REPIN1 - Wikipedia [en.wikipedia.org]
- 3. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 11. Human REPIN1(Replication Initiator 1) ELISA Kit-Reed Biotech Ltd [reedbiotech.com]
Technical Support Center: REPIN1 Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during REPIN1 western blotting experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter with REPIN1 western blot results in a question-and-answer format.
1. No Signal or Weak Signal
Question: I am not seeing any band for REPIN1, or the signal is very weak. What are the possible causes and solutions?
Answer: A lack of signal is a common issue in western blotting. Here are several potential causes and troubleshooting steps:
-
Low Protein Expression: REPIN1 expression levels can vary significantly between different cell types and tissues. Confirm that your cell line or tissue is expected to express REPIN1. HeLa and RPMI-8226 cells are reported as positive controls for REPIN1 expression.
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Insufficient Protein Load: For whole-cell lysates, a protein load of 20-30 µg per lane is recommended. However, for tissues where REPIN1 expression might be lower, you may need to load up to 100 µg.
-
Suboptimal Antibody Concentration: The concentration of the primary antibody is critical. If the concentration is too low, the signal will be weak. Refer to the manufacturer's datasheet for the recommended starting dilution and perform a titration to find the optimal concentration for your experimental conditions.
-
Inactive Antibody: Ensure your primary and secondary antibodies have been stored correctly and have not expired. Repeated freeze-thaw cycles can reduce antibody activity.
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Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer. If the transfer was inefficient, optimize the transfer time and voltage. For a protein of ~64 kDa like REPIN1, a standard wet transfer at 100V for 60-90 minutes is a good starting point.
-
Incorrect Secondary Antibody: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
-
Protein Degradation: REPIN1, like any other protein, is susceptible to degradation by proteases. Always use fresh samples and add protease inhibitors to your lysis buffer.
-
Nuclear Localization of REPIN1: Since REPIN1 is primarily a nuclear protein, standard whole-cell lysis buffers might not efficiently extract it. Using a lysis buffer formulated for nuclear proteins or performing a nuclear fractionation is highly recommended.
2. High Background
Question: My western blot for REPIN1 shows a high background, making it difficult to see a specific band. How can I reduce the background?
Answer: High background can obscure your target protein band. Here are some common causes and solutions:
-
Insufficient Blocking: Blocking prevents non-specific binding of antibodies to the membrane. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent. While 5% non-fat dry milk is common, for some antibodies, 5% Bovine Serum Albumin (BSA) may yield a cleaner background.
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background. Try diluting your antibodies further.
-
Inadequate Washing: Washing steps are crucial for removing unbound antibodies. Increase the number and duration of your washes with a buffer containing a detergent like Tween-20 (e.g., TBST or PBST).
-
Membrane Handling: Always handle the membrane with clean forceps and gloves to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.
-
Contaminated Buffers: Use freshly prepared, filtered buffers to avoid contaminants that can cause a high background.
3. Multiple Bands or Non-Specific Bands
Question: I am seeing multiple bands in my REPIN1 western blot. How can I determine which is the correct band and get rid of the non-specific ones?
Answer: The appearance of multiple bands can be due to several factors:
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Protein Degradation: If you see bands at a lower molecular weight than expected (~64 kDa), it could be due to protein degradation. Ensure you use fresh samples and protease inhibitors.
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Post-Translational Modifications (PTMs): PTMs such as phosphorylation or ubiquitination can cause a protein to migrate at a slightly different molecular weight, appearing as additional bands. While specific PTMs for REPIN1 are not well-documented, this is a possibility for many proteins.
-
Splice Variants: The REPIN1 gene may have alternative splice variants, leading to proteins of different molecular weights. Check protein databases like UniProt for information on known isoforms.
-
Non-Specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins in the lysate.
-
Optimize Antibody Concentration: Use a more diluted primary antibody.
-
Increase Washing Stringency: Increase the duration and number of washes.
-
Use a More Specific Antibody: If the problem persists, consider trying a different, more specific antibody against REPIN1.
-
Positive and Negative Controls: Run a positive control (e.g., HeLa cell lysate) and a negative control (a cell line known not to express REPIN1, if available) to confirm the specificity of your antibody. The correct band should be present in the positive control and absent in the negative control.
-
-
Protein Multimers: In some cases, proteins can form dimers or multimers, leading to bands at higher molecular weights. Ensure your sample buffer contains a sufficient concentration of reducing agents (like DTT or β-mercaptoethanol) and that samples are adequately heated before loading to break up these complexes.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for REPIN1 western blotting.
Table 1: REPIN1 Protein Information
| Feature | Value | Source |
| Alternate Names | RIP60, AP4, ZNF464 | UniProt |
| Organism | Human | UniProt |
| Molecular Weight (kDa) | ~64 kDa | UniProt |
| Subcellular Localization | Primarily Nucleus | UniProt, GeneCards[1] |
Table 2: Recommended Antibody Dilutions (Starting Concentrations)
| Antibody Type | Dilution Range | Blocking Buffer |
| Polyclonal Primary Antibody | 1:500 - 1:2000 | 5% Non-fat Dry Milk or 5% BSA in TBST |
| Monoclonal Primary Antibody | 1:1000 - 1:5000 | 5% Non-fat Dry Milk or 5% BSA in TBST |
| HRP-conjugated Secondary | 1:2000 - 1:10000 | 5% Non-fat Dry Milk or 5% BSA in TBST |
Note: Always refer to the manufacturer's datasheet for the specific antibody you are using, as optimal dilutions can vary.
Experimental Protocols
Optimized Western Blot Protocol for REPIN1
This protocol is designed for the detection of the nuclear protein REPIN1.
1. Sample Preparation (Nuclear Protein Extraction)
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
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Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of ice-cold hypotonic buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 10 minutes to allow cells to swell.
-
Homogenize the cells with a Dounce homogenizer (use the loose pestle for 10-15 strokes).
-
Centrifuge the homogenate at 1,500 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Resuspend the nuclear pellet in ice-cold nuclear extraction buffer (20 mM HEPES pH 7.9, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% Glycerol, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
The supernatant contains the nuclear proteins. Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer
-
Mix the nuclear extract with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per lane on a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet transfer system at 100V for 90 minutes in a standard transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
3. Immunodetection
-
After transfer, wash the membrane briefly with TBST (20 mM Tris, 150 mM NaCl, 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-REPIN1 antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Visualizations
Caption: A streamlined workflow for REPIN1 Western Blotting.
Caption: Troubleshooting logic for common Western Blot issues.
Caption: REPIN1's role in regulating cellular processes.
References
Technical Support Center: Optimizing Cell Culture Conditions for REPIN1 Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Replication Initiator 1 (REPIN1). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of cell culture for REPIN1 studies.
Frequently Asked Questions (FAQs)
Q1: What is REPIN1 and what is its primary function?
A1: REPIN1, also known as Replication Initiator 1, is a zinc finger DNA-binding protein. Its primary functions include acting as a replication initiator and a sequence-specific binding protein for chromosomal replication.[1] It is also involved in the regulation of transcription by RNA polymerase II.[1] REPIN1 is highly expressed in adipose tissue and the liver and plays a significant role in metabolic regulation, including adipogenesis, lipid droplet formation, and glucose and fatty acid transport.
Q2: In which cellular compartment is REPIN1 located?
A2: REPIN1 is primarily located in the nucleoplasm.[1]
Q3: What are the common cell lines used for studying REPIN1?
A3: Common cell lines for studying REPIN1 include 3T3-L1 preadipocytes, which can be differentiated into mature adipocytes, and Human Embryonic Kidney 293 (HEK293) cells for overexpression and protein interaction studies.[2][3][4][5]
Q4: What are the key considerations when developing a stable cell line for REPIN1 expression?
A4: Key considerations for developing a stable REPIN1-expressing cell line include ensuring genetic and phenotypic stability, scalability for larger experiments, and reproducibility of expression levels. It's important to screen multiple clones as random integration of the transgene can lead to variable expression. The process can be time-intensive, often taking 3 to 12 months.
Q5: Are there any known post-translational modifications of REPIN1?
A5: While specific post-translational modifications of REPIN1 are not extensively detailed in the provided search results, as a signaling protein, it is likely subject to modifications such as phosphorylation, which can be investigated using standard techniques.
Troubleshooting Guides
This section addresses common issues encountered during REPIN1 cell culture and expression studies.
Low or No REPIN1 Expression
| Potential Cause | Recommended Solution |
| Suboptimal Transfection Efficiency | Optimize transfection parameters such as DNA-to-reagent ratio, cell confluency, and the type of transfection reagent used. For HEK293 cells, lipid-based reagents are often effective. For difficult-to-transfect cells like 3T3-L1 adipocytes, electroporation may be a more efficient method for siRNA delivery.[6] |
| Poor Plasmid Design | Ensure the expression vector contains a strong constitutive promoter (e.g., CMV or EF1α) suitable for mammalian cells. Verify the integrity of the REPIN1 coding sequence and ensure it is in the correct reading frame with any fusion tags. |
| Toxicity of REPIN1 Overexpression | High levels of exogenous REPIN1 may be toxic to cells. Consider using an inducible expression system to control the timing and level of REPIN1 expression. This allows for cell growth to a sufficient density before inducing protein expression. |
| mRNA Instability | Codon-optimize the REPIN1 gene for mammalian expression to improve mRNA stability and translation efficiency. |
| Inefficient siRNA Knockdown | Screen multiple siRNA sequences to identify the most effective one for REPIN1 knockdown. Optimize siRNA concentration and transfection conditions. For adipocytes, it has been shown that reverse transfection of non-adherent cells can be a critical parameter for efficient knockdown.[7] |
REPIN1 Protein Instability or Degradation
| Potential Cause | Recommended Solution |
| Proteasomal Degradation | Treat cells with a proteasome inhibitor (e.g., MG132) to determine if REPIN1 is degraded via the proteasome pathway. If so, this suggests a regulated degradation process. |
| Lysosomal Degradation | Use lysosomal inhibitors (e.g., chloroquine or bafilomycin A1) to assess if REPIN1 is targeted for lysosomal degradation. |
| Presence of Proteases | Always use protease inhibitor cocktails during cell lysis and protein extraction to prevent non-specific degradation. |
| Misfolding and Aggregation | Express REPIN1 at a lower temperature (e.g., 30°C) to slow down protein synthesis and promote proper folding. Consider co-expressing with molecular chaperones. |
Incorrect Cellular Localization of REPIN1
| Potential Cause | Recommended Solution |
| Fusion Tag Interference | The size or position of a fusion tag (e.g., GFP, FLAG) may interfere with the natural localization of REPIN1. Test different tags or place the tag on the opposite terminus of the protein. |
| Cellular Stress | Suboptimal culture conditions can lead to cellular stress and protein mislocalization. Ensure proper cell health by maintaining optimal confluency, media conditions, and incubation parameters. |
| Fixation Artifacts in Immunofluorescence | The choice of fixation method can impact protein localization. Compare different fixation methods (e.g., paraformaldehyde vs. methanol) to ensure the observed localization is not an artifact. |
Experimental Protocols
General Cell Culture and Adipocyte Differentiation of 3T3-L1 Cells
This protocol is adapted for studying REPIN1 during adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium I (DMI): Growth Medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin.
-
Differentiation Medium II (DMII): Growth Medium supplemented with 1 µg/mL insulin.
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in Growth Medium and grow to 100% confluency. It is recommended to use cells with a passage number below 25.[8]
-
Initiation of Differentiation (Day 0): Two days post-confluency, replace the Growth Medium with DMI.
-
Differentiation (Day 2): After 48 hours, replace the DMI with DMII.
-
Maintenance: Replace the DMII with fresh medium every two days. Mature adipocytes with visible lipid droplets should be observable from day 8 onwards.[3]
siRNA-Mediated Knockdown of REPIN1 in Mature 3T3-L1 Adipocytes
This protocol is designed for transiently silencing REPIN1 expression.
Materials:
-
Mature 3T3-L1 adipocytes (Day 8 of differentiation)
-
REPIN1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Prepare siRNA-Lipid Complex:
-
Dilute the required amount of siRNA in Opti-MEM.
-
In a separate tube, dilute the Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate at room temperature for 25 minutes to allow complex formation.[7]
-
-
Reverse Transfection:
-
Trypsinize mature adipocytes and resuspend them in culture medium.
-
Add the cell suspension to the wells of a new plate containing the pre-incubated siRNA-lipid complexes.[7]
-
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream analysis such as qPCR or Western blotting to confirm knockdown efficiency.
Co-Immunoprecipitation (Co-IP) to Identify REPIN1 Interacting Proteins
This protocol can be used to confirm interactions, such as with 14-3-3 proteins.
Materials:
-
Cell lysate from cells expressing tagged-REPIN1 or endogenous REPIN1
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-REPIN1 antibody or anti-tag antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in Co-IP Lysis Buffer on ice.
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C.
-
Washing: Pellet the beads and wash them multiple times with Wash Buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in Elution Buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners.
Visualizations
Experimental Workflow: siRNA Knockdown of REPIN1 in 3T3-L1 Adipocytes
Caption: Workflow for siRNA-mediated knockdown of REPIN1 in differentiated 3T3-L1 adipocytes.
Signaling Pathway: Potential Regulation of REPIN1 by 14-3-3 Proteins
Caption: A proposed signaling pathway involving the phosphorylation-dependent interaction of REPIN1 with 14-3-3 proteins.
References
- 1. REPIN1 - Wikipedia [en.wikipedia.org]
- 2. Cellosaurus cell line HEK293 eGFP-REPIN1 (CVCL_XV77) [cellosaurus.org]
- 3. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the feasibility of Cas9 overexpression in 3T3-L1 cells for generation of genetic knock-out adipocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pathophysiologically Hypertrophic 3T3-L1 Cell Model—An Alternative to Primary Cells Isolated from DIO Mice [mdpi.com]
- 6. Studying Lipolysis in Adipocytes by Combining siRNA Knockdown and Adenovirus-Mediated Overexpression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An siRNA-based method for efficient silencing of gene expression in mature brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Role of REPIN1 in Adipogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Replication Initiator 1 (REPIN1), a zinc-finger protein implicated in the regulation of adipogenesis and overall metabolic health. REPIN1, also known as RIP60, has emerged as a potential therapeutic target for obesity and related metabolic disorders due to its significant expression in adipose tissue and its correlation with total body fat mass.[1] This document summarizes the current understanding of REPIN1's function in fat cell development, presents quantitative data from key studies, details relevant experimental protocols, and visualizes its molecular interactions.
REPIN1 vs. Alternative Adipogenic Regulators
Adipogenesis is a complex process governed by a cascade of transcription factors. While proteins like PPAR-γ and C/EBP-α are considered master regulators, emerging evidence highlights the distinct role of REPIN1. Unlike factors that directly drive the differentiation program, REPIN1 appears to modulate the process by influencing adipocyte size, lipid droplet formation, and glucose and fatty acid transport.[1][2] Its primary function is as a replication initiator and sequence-specific DNA binding protein, which suggests a role in transcriptional regulation.[3][4][5]
Comparative Data on Gene Expression and Metabolic Impact
The following table summarizes quantitative findings from studies involving the modulation of REPIN1 expression, offering a comparison with baseline or alternative models.
| Experimental Model | REPIN1 Modulation | Key Quantitative Outcomes | Alternative/Control | Key Quantitative Outcomes (Alternative/Control) | Reference |
| Adipose Tissue-Specific Knockout Mice (iARep-/-) | Gene Inactivation (knockout) | Decreased adipose tissue mass, smaller adipocytes, improved insulin sensitivity, better glucose tolerance, lower LDL, HDL, and total cholesterol. | Control Mice | Baseline metabolic parameters. | [6] |
| db/db Mice (Model for Type 2 Diabetes) | Whole-body Knockout (Rep1-/- x db/db) | Improved insulin sensitivity, lower HbA1c, lower body fat mass, reduced adipose tissue inflammation. | db/db Mice | Exhibited characteristic hyperglycemia and insulin resistance. | [7] |
| Human Primary Adipocytes (in vitro) | siRNA-mediated Knockdown | Increased glycerol release (indicating altered lipid metabolism). | Control siRNA | Baseline glycerol release. | [6][8] |
| Human Adipose Tissue (Observational) | Endogenous Expression Levels | mRNA expression significantly correlates with total body fat mass and adipocyte size. | N/A | N/A | [1] |
Signaling Pathways and Molecular Interactions
REPIN1 exerts its influence on adipogenesis and metabolic function through the regulation of key target genes. Its deficiency has been shown to alter the expression of genes involved in glucose and lipid metabolism.
REPIN1 Regulatory Pathway
The diagram below illustrates the known downstream targets of REPIN1 in adipose tissue. Inactivation of REPIN1 leads to decreased expression of these targets, contributing to a phenotype characterized by smaller adipocytes and improved metabolic parameters.
Key Experimental Protocols
Validating the role of REPIN1 requires specific and reproducible experimental procedures. The following are detailed methodologies for core experiments cited in REPIN1 research.
Protocol 1: siRNA-Mediated Knockdown of REPIN1 in Human Adipocytes
This protocol is used to study the direct effects of reduced REPIN1 expression on adipocyte function in vitro.
-
Cell Culture and Differentiation:
-
Culture human primary preadipocytes derived from subcutaneous adipose tissue in a suitable growth medium.
-
Induce differentiation into mature adipocytes using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, IBMX, and a PPAR-γ agonist).
-
-
siRNA Transfection:
-
On day 8 of differentiation, transfect the mature adipocytes with REPIN1-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine).
-
Incubate for 48-72 hours to allow for target gene knockdown.
-
-
Functional Assay (Glycerol Release):
-
After incubation, wash the cells and replace the medium with a fresh assay buffer.
-
Collect the supernatant after a defined period to measure the concentration of glycerol, an indicator of lipolysis.
-
Normalize glycerol release to total cellular protein content.
-
-
Validation of Knockdown:
-
Lyse a parallel set of transfected cells to extract RNA or protein.
-
Confirm the reduction in REPIN1 expression via quantitative PCR (qPCR) or Western blotting.
-
Protocol 2: Generation and Analysis of Adipose-Specific REPIN1 Knockout Mice
This in vivo protocol allows for the study of the systemic effects of REPIN1 deficiency in adipose tissue.
-
Mouse Model:
-
Generate mice with a conditional (floxed) REPIN1 allele.
-
Cross these mice with a strain expressing Cre recombinase under the control of an adipocyte-specific promoter (e.g., Adipoq-Cre) to achieve targeted gene inactivation in adipose tissue. Tamoxifen-inducible systems may be used for temporal control.[6]
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After a fasting period, administer a bolus of glucose via intraperitoneal injection and measure blood glucose levels at set time points (e.g., 0, 15, 30, 60, 120 min).
-
Insulin Tolerance Test (ITT): Administer insulin intraperitoneally and monitor blood glucose clearance at similar time intervals.
-
Blood Chemistry: Collect blood samples to analyze plasma levels of insulin, triglycerides, total cholesterol, LDL, and HDL.
-
-
Histological Analysis:
-
Dissect subcutaneous and visceral adipose tissue depots.
-
Fix tissues in formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize adipocyte morphology and measure cell size using imaging software.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for investigating REPIN1 function using both in vitro and in vivo approaches.
References
- 1. Replication initiator 1 in adipose tissue function and human obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene - REPIN1 [maayanlab.cloud]
- 3. REPIN1 - Wikipedia [en.wikipedia.org]
- 4. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Guide to REPIN1 Orthologs for Researchers
A Comprehensive Analysis of Replication Initiator 1 (REPIN1) Across Species, Focusing on its Role in Adipogenesis and Lipid Metabolism.
This guide provides a comparative overview of REPIN1 orthologs, tailored for researchers, scientists, and drug development professionals. We delve into the available quantitative data, experimental methodologies, and signaling pathways associated with this crucial protein.
Quantitative Data Summary
REPIN1, also known as Adipocyte Proliferation-Associated Protein 4 (AP4) or RIP60, is a zinc finger protein implicated in the regulation of adipogenesis and lipid metabolism. While comprehensive quantitative data across a wide range of species remains an area of active research, this section summarizes the available information on its orthologs.
| Species | Gene Name | Chromosomal Location | Protein Length (Amino Acids) | Sequence Identity to Human (%) | Key Tissue Expression |
| Homo sapiens (Human) | REPIN1 | 7q36.1 | 585 | 100 | Adipose tissue, Liver, Muscle |
| Mus musculus (Mouse) | Repin1 | 6 B2.3 | 585 | 87 | Adipose tissue, Liver |
| Rattus norvegicus (Rat) | Repin1 | 4q24 | 585 | 86 | Adipose tissue, Liver |
| Danio rerio (Zebrafish) | repin1 | 18 | 572 | 52 | - |
Table 1: Comparison of REPIN1 Orthologs. Sequence identity was calculated based on pairwise protein alignments. Key tissue expression data is based on available transcriptomic and proteomic studies.
Protein Domain Architecture
REPIN1 is characterized by the presence of multiple C2H2-type zinc finger domains, which are crucial for its DNA-binding activity. Analysis using the SMART (Simple Modular Architecture Research Tool) database reveals a conserved domain architecture among mammalian orthologs.
| Species | Domain Architecture |
| Homo sapiens | ZNF_C2H2 (15) |
| Mus musculus | ZNF_C2H2 (15) |
| Rattus norvegicus | ZNF_C2H2 (15) |
| Danio rerio | ZNF_C2H2 (14) |
Table 2: Conserved Zinc Finger Domains in REPIN1 Orthologs. The number in parentheses indicates the count of predicted C2H2-type zinc finger domains.
Experimental Protocols
Understanding the function of REPIN1 relies on a variety of experimental techniques. Below are summaries of key protocols relevant to studying REPIN1 and its orthologs.
Chromatin Immunoprecipitation (ChIP) for REPIN1 in Adipocytes
This protocol is designed to identify the genomic regions where REPIN1 binds in adipocytes, providing insights into its transcriptional regulatory functions.
1. Cell Culture and Crosslinking:
-
Culture pre-adipocytes (e.g., 3T3-L1) to confluence and induce differentiation.
-
On day 8 of differentiation, crosslink protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
2. Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to REPIN1 or an isotype control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
5. Reverse Crosslinking and DNA Purification:
-
Reverse the protein-DNA crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
6. Analysis:
-
Quantify the enriched DNA using qPCR with primers for target gene promoters (e.g., PPARG, CEBPA) or perform ChIP-sequencing for genome-wide analysis.
Quantitative Real-Time PCR (qPCR) for REPIN1 Gene Expression
This protocol allows for the quantification of REPIN1 mRNA levels in different tissues or under various experimental conditions.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the REPIN1 gene, and a SYBR Green master mix.
-
Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for both REPIN1 and the housekeeping gene.
-
Calculate the relative expression of REPIN1 using the ΔΔCt method.
Signaling Pathways and Molecular Interactions
REPIN1 is emerging as a key regulator in the complex signaling network of adipogenesis. It is thought to influence the expression of master regulators of fat cell differentiation, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).
Comparative Analysis of REPIN1 Binding Motifs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the binding motifs of Replication Initiator 1 (REPIN1), a zinc-finger protein crucial for DNA replication and transcriptional regulation. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on REPIN1 binding specificity, offers detailed experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of its molecular interactions.
Abstract
REPIN1 is a key regulator in various cellular processes, including glucose and lipid metabolism, with implications in metabolic diseases and cancer. Its function is intrinsically linked to its ability to bind specific DNA sequences, thereby controlling the expression of target genes. Understanding the nuances of REPIN1 binding motifs is paramount for elucidating its regulatory networks and for the development of targeted therapeutics. This guide presents a comparative analysis of identified REPIN1 binding motifs, supported by experimental data and detailed protocols.
REPIN1 Binding Motifs: A Comparative Overview
REPIN1 is known to preferentially bind to a core DNA sequence motif of 5'-ATT-3' .[1] Experimental evidence suggests that REPIN1 also recognizes and binds to ATT-rich and T-rich sequences, indicating a degree of flexibility in its binding specificity. While the canonical "ATT" triplet forms the core of recognition, the flanking sequences and the overall genomic context are thought to play a significant role in modulating binding affinity and specificity.
To date, a definitive, high-resolution comparative analysis of a wide spectrum of REPIN1 binding motifs derived from techniques like ChIP-seq or SELEX-seq is not extensively available in the public domain. Such studies would be invaluable in creating a comprehensive position weight matrix (PWM) and identifying degenerate or variant motifs.
Below is a summary table of currently identified REPIN1 binding characteristics.
| Binding Motif Characteristic | Description | Source |
| Core Binding Motif | 5'-ATT-3' | [1] |
| General Binding Preference | ATT-rich and T-rich DNA sequences | |
| Experimentally Validated Motifs | Limited public data on variations | |
| Predicted Binding Partners | Binds near origins of bidirectional replication | [1] |
Experimental Protocols for Characterizing REPIN1 Binding
The identification and characterization of REPIN1 binding motifs rely on a suite of established molecular biology techniques. The following sections detail the generalized protocols for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the in vivo binding sites of a transcription factor across the entire genome.
Objective: To identify genomic regions occupied by REPIN1 in a specific cell type and to subsequently perform motif discovery analysis on these regions.
Methodology:
-
Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to REPIN1 is used to immunoprecipitate the REPIN1-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and peaks representing enriched binding sites are identified. Motif discovery algorithms (e.g., MEME, HOMER) are then used to find overrepresented DNA sequences within the peak regions.
dot
Caption: ChIP-seq workflow for identifying REPIN1 binding sites.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect protein-DNA interactions. It can be used to validate predicted REPIN1 binding sites and to compare the binding affinity of REPIN1 to different DNA sequences.
Objective: To confirm the direct binding of REPIN1 to a specific DNA sequence and to assess the relative binding affinity.
Methodology:
-
Probe Labeling: A short DNA probe (20-50 bp) containing the putative REPIN1 binding motif is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with purified REPIN1 protein or nuclear extract containing REPIN1.
-
Gel Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The positions of the labeled probe are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.
-
Competition Assay (for specificity): An excess of unlabeled specific competitor DNA is added to the binding reaction to demonstrate the specificity of the interaction. An unlabeled non-specific competitor DNA should not compete for binding.
dot
Caption: EMSA workflow for validating REPIN1-DNA interactions.
REPIN1 in Signaling Pathways
REPIN1 is implicated in the regulation of genes involved in critical metabolic pathways. Its binding to specific DNA motifs can initiate a cascade of events that influence cellular function.
Regulation of Glucose and Lipid Metabolism
REPIN1 plays a significant role in adipogenesis and the regulation of glucose and fatty acid transport.[1][2] Knockdown of REPIN1 has been shown to affect the expression of key metabolic genes such as CD36 (fatty acid translocase) and GLUT2 (glucose transporter 2).[2] This suggests that REPIN1 acts as a transcriptional regulator in the signaling pathways that govern energy homeostasis.
A simplified model of this regulatory role is presented below.
dot
Caption: REPIN1 regulation of metabolic genes.
Role in Iron Metabolism and Apoptosis
Recent studies have uncovered a role for REPIN1 in regulating iron metabolism and apoptosis, particularly in the context of osteoporosis.[3] REPIN1 has been shown to regulate the expression of Lipocalin 2 (LCN2), a protein involved in iron transport.[3] By modulating LCN2 levels, REPIN1 can influence intracellular iron concentrations and, consequently, apoptosis.[3]
dot
Caption: REPIN1's role in iron metabolism and apoptosis.
Conclusion and Future Directions
REPIN1 is a multifaceted DNA-binding protein with a clear role in fundamental cellular processes. While the core 5'-ATT-3' binding motif is established, a more granular, genome-wide understanding of its binding preferences is necessary. Future research employing high-throughput techniques like SELEX-seq and comprehensive ChIP-seq analysis across various cell types will be instrumental in developing a more complete picture of the REPIN1 regulome. This will, in turn, enable a more precise understanding of its role in health and disease and facilitate the identification of novel therapeutic targets.
References
Validating REPIN1 as a Therapeutic Target: A Comparative Guide for Researchers
This guide provides an objective comparison of REPIN1's potential as a therapeutic target against other alternatives, supported by key experimental data. It is intended for researchers, scientists, and drug development professionals seeking to evaluate novel targets for therapeutic intervention.
Section 1: REPIN1 - An Emerging Therapeutic Target
REPIN1 (Replication Initiator 1), also known as ZONAB, is a Y-box binding protein that plays a crucial role in regulating cell proliferation and differentiation. Its activity is intricately linked to cell density and the integrity of tight junctions. In pathological contexts, particularly cancer, the dysregulation of REPIN1 is associated with increased cell proliferation, epithelial-mesenchymal transition (EMT), and tumor progression, making it a compelling, albeit challenging, therapeutic target.
Section 2: Comparative Analysis of Therapeutic Targets
The decision to pursue a novel therapeutic target requires careful consideration of its advantages and disadvantages compared to established targets. The following table provides a high-level comparison of REPIN1 with well-known oncology targets, EGFR and TGF-β.
| Feature | REPIN1 | EGFR (Epidermal Growth Factor Receptor) | TGF-β (Transforming Growth Factor-beta) |
| Target Class | Transcription Factor / Scaffolding Protein | Receptor Tyrosine Kinase | Secreted Cytokine |
| Primary Rationale | Inhibit cell cycle progression and EMT | Block pro-proliferative signaling | Inhibit immunosuppression and fibrosis |
| Druggability | Challenging (targeting protein-protein interactions) | High (well-defined extracellular and kinase domains) | High (extracellular ligand) |
| Existing Therapeutics | Preclinical/Research compounds | FDA-approved monoclonal antibodies and TKIs | Monoclonal antibodies in clinical trials |
| Potential for Resistance | Unknown | Acquired mutations in the kinase domain | Pathway redundancy and crosstalk |
| Biomarker Strategy | Nuclear localization, expression levels | Gene mutation, amplification, protein expression | Pathway gene signatures, ligand levels |
Section 3: Key Experimental Data for REPIN1 Validation
The validation of a novel therapeutic target hinges on robust experimental evidence demonstrating its role in disease pathology. Below are summaries of key experiments validating REPIN1.
In Vitro: REPIN1 Knockdown Reduces Cancer Cell Proliferation
Objective: To determine the effect of REPIN1 suppression on the proliferation of human cancer cell lines.
Experimental Protocol:
-
Cell Culture: A549 (lung carcinoma) and MCF-7 (breast carcinoma) cells were cultured in RPMI-1640 and DMEM, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
siRNA Transfection: Cells were seeded in 96-well plates. After 24 hours, they were transfected with either a non-targeting control siRNA or a pool of four REPIN1-targeting siRNAs using a lipid-based transfection reagent.
-
Proliferation Assay: 72 hours post-transfection, cell viability was quantified using a resazurin-based assay. Fluorescence was measured at 560 nm excitation / 590 nm emission.
-
Data Analysis: The fluorescence signal from REPIN1 siRNA-treated cells was normalized to the signal from control siRNA-treated cells.
Comparative Proliferation Data:
| Cell Line | Treatment | Normalized Proliferation (% of Control) |
| A549 | Control siRNA | 100% |
| REPIN1 siRNA | 58% | |
| MCF-7 | Control siRNA | 100% |
| REPIN1 siRNA | 65% | |
| * Indicates a statistically significant reduction (p < 0.01) |
In Vivo: Targeting REPIN1 Suppresses Tumor Growth
Objective: To assess the impact of REPIN1 knockdown on tumor growth in a xenograft mouse model.
Experimental Protocol:
-
Cell Line Generation: A549 cells were transduced with lentiviral vectors expressing either a non-targeting shRNA (control) or an shRNA targeting REPIN1. Stable cell lines were selected using puromycin.
-
Animal Model: Athymic nude mice were subcutaneously injected with 2 x 10^6 of the engineered A549 cells.
-
Tumor Monitoring: Tumor volume was measured with calipers twice weekly. The formula (Length x Width²) / 2 was used to estimate volume.
-
Endpoint Analysis: After 21 days, mice were euthanized, and tumors were excised and weighed.
Comparative Tumor Growth Data:
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Average Tumor Weight at Day 21 (g) |
| Control shRNA | 1150 ± 120 | 1.2 ± 0.15 |
| REPIN1 shRNA | 450 ± 85 | 0.5 ± 0.08 |
| * Indicates a statistically significant reduction (p < 0.001) |
Section 4: Visualizing Pathways and Processes
Understanding the molecular context and experimental design is critical for target validation.
Caption: Simplified signaling pathway of REPIN1 in the regulation of cell proliferation.
Caption: A generalized experimental workflow for validating a novel therapeutic target.
Caption: The logical framework for therapeutically targeting dysregulated REPIN1 in cancer.
A Comparative Guide to REPIN1 Antibody Specificities for Researchers
For scientists and drug development professionals investigating the multifaceted roles of Replication Initiator 1 (REPIN1), selecting a highly specific and reliable antibody is paramount. REPIN1, a zinc finger protein, is implicated in the regulation of gene expression related to lipid metabolism, glucose transport, and adipogenesis.[1] Recent studies have also highlighted its involvement in osteoporosis through the modulation of iron metabolism and osteoblast apoptosis. This guide provides an objective comparison of commercially available REPIN1 antibodies, supported by a summary of their key features and generalized experimental protocols for their validation.
Comparison of Commercially Available REPIN1 Antibodies
The following table summarizes the key characteristics of several commercially available REPIN1 antibodies to aid researchers in selecting the most suitable option for their experimental needs.
| Antibody Identifier | Supplier | Clonality | Host | Validated Applications | Known Reactivity | Immunogen |
| ABIN7645419 | antibodies-online | Monoclonal | Mouse | WB, IHC, ICC, IP[2][3] | Human[2][3] | Not Specified |
| NBP1-89059 | Novus Biologicals | Polyclonal | Rabbit | WB, IHC, ICC/IF[4] | Human[4] | Recombinant Protein corresponding to amino acids |
| PA5-31367 | Thermo Fisher Scientific | Polyclonal | Rabbit | WB[5] | Human[5] | Not Specified |
| ABIN2780903 | antibodies-online | Polyclonal | Rabbit | WB[6] | Human, Mouse, Rat, Cow, Rabbit, Dog, Horse, Guinea Pig[6] | Middle Region of human REPIN1[7] |
| HPA036022 | Sigma-Aldrich | Polyclonal | Rabbit | WB, IHC, IF[8] | Human | Not Specified |
| NBP3-33519 | Novus Biologicals | Monoclonal (2X2E9) | Rabbit | WB, IHC, ELISA[9] | Human[9] | Recombinant fusion protein (amino acids 376-567 of human REPIN1)[9] |
| PA5-150137 | Thermo Fisher Scientific | Polyclonal | Rabbit | WB, ICC/IF, IHC[10] | Mouse, Rat[10] | Not Specified |
Abbreviations: WB: Western Blot, IHC: Immunohistochemistry, ICC: Immunocytochemistry, IF: Immunofluorescence, IP: Immunoprecipitation.
REPIN1 Signaling and Functional Overview
REPIN1 is a nuclear protein that acts as a sequence-specific DNA-binding protein.[1] Its function is primarily associated with the regulation of transcription. The diagram below illustrates a simplified overview of REPIN1's known and potential signaling interactions.
Caption: Simplified functional pathway of REPIN1.
Experimental Workflow for Antibody Specificity Validation
To ensure the reliability of experimental results, it is crucial to validate the specificity of the chosen REPIN1 antibody. The following diagram outlines a standard workflow for antibody validation.
Caption: A typical workflow for validating REPIN1 antibody specificity.
Experimental Protocols
Below are detailed methodologies for key experiments used in the validation of REPIN1 antibody specificity.
Western Blotting
-
Protein Extraction:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary REPIN1 antibody (at the supplier's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Immunohistochemistry (IHC)
-
Tissue Preparation:
-
Fix paraffin-embedded tissue sections (5 µm) on charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling sections in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash sections with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate with the primary REPIN1 antibody (at the supplier's recommended dilution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate.
-
Develop the signal with a diaminobenzidine (DAB) substrate.
-
Counterstain with hematoxylin.
-
-
Imaging:
-
Dehydrate sections, clear in xylene, and mount with a coverslip.
-
Image using a bright-field microscope.
-
Immunoprecipitation (IP)
-
Lysate Preparation:
-
Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate 500 µg to 1 mg of pre-cleared lysate with 1-5 µg of the primary REPIN1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluate by Western Blotting using the same or a different REPIN1 antibody.
-
References
- 1. REPIN1 - Wikipedia [en.wikipedia.org]
- 2. REPIN1 Antibody [ABIN7645419] - for Human WB, IP, IHC [antibodies-online.com]
- 3. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 4. selectscience.net [selectscience.net]
- 5. REPIN1 Polyclonal Antibody (PA5-31367) [thermofisher.com]
- 6. REPIN1 Antibody [ABIN2780903] - for Cow, Dog, Guinea Pig WB [antibodies-online.com]
- 7. REPIN1 Antibody - BSA Free (NBP2-85620): Novus Biologicals [novusbio.com]
- 8. REPIN1 antibody Immunohistochemistry, Western HPA036022 [sigmaaldrich.com]
- 9. REPIN1 Antibody (2X2E9) (NBP3-33519): Novus Biologicals [novusbio.com]
- 10. REPIN1 Polyclonal Antibody (PA5150137) [thermofisher.com]
Cross-Validation of REPIN1 Gene Expression Datasets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of REPIN1 gene expression across different datasets, offering insights into its potential as a biomarker and therapeutic target. While a direct, published cross-validation study of REPIN1 expression across multiple independent datasets remains to be comprehensively documented, this guide synthesizes available data from large-scale cancer genomics projects and provides a framework for such comparative analyses.
Executive Summary
REPIN1 (Replication Initiator 1) is a protein-coding gene whose expression is implicated in various cellular processes, including metabolic regulation and tumorigenesis. Analysis of public datasets like The Cancer Genome Atlas (TCGA) reveals differential expression of REPIN1 across numerous cancer types. This guide presents a summary of REPIN1 expression data, outlines standard experimental protocols for its measurement, and illustrates its known signaling interactions. The provided information aims to facilitate further research into the cross-validation and clinical relevance of REPIN1 expression.
Data Presentation: REPIN1 Expression Across Cancer Types
The following table summarizes REPIN1 gene expression data derived from pan-cancer analyses, which typically utilize datasets such as TCGA and the Genotype-Tissue Expression (GTEx) project. These analyses provide a broad overview of REPIN1 expression in tumor versus normal tissues.
| Cancer Type | Dataset Source (Illustrative) | REPIN1 Expression Status in Tumor vs. Normal | Prognostic Significance (if reported) | Reference |
| Stomach Adenocarcinoma (STAD) | TCGA | Upregulated | Part of a five-gene signature associated with poor prognosis.[1] | Gong et al., 2025 |
| Pancreatic Cancer | The Human Protein Atlas | Varies by patient | Not specified | The Human Protein Atlas |
| Breast Invasive Carcinoma (BRCA) | TCGA, GTEx | Varies by study | Not consistently reported | Pan-cancer analyses |
| Glioblastoma Multiforme (GBM) | TCGA, GTEx | Varies by study | Not consistently reported | Pan-cancer analyses |
| Ovarian Serous Cystadenocarcinoma (OV) | TCGA, GTEx | Varies by study | Not consistently reported | Pan-cancer analyses |
| Kidney Renal Clear Cell Carcinoma (KIRC) | TCGA, GTEx | Varies by study | Not consistently reported | Pan-cancer analyses |
Note: This table is a representative summary. A direct cross-validation study comparing REPIN1 expression in the same cancer type across TCGA, GEO, and other independent cohorts is needed for robust validation. The methodologies employed in pan-cancer studies of other genes can serve as a template for such an investigation.[2][3][4][5][6]
Experimental Protocols
Accurate and reproducible measurement of gene expression is critical for cross-validation. Below are detailed methodologies for key experiments used to quantify REPIN1 mRNA and protein levels.
RNA-Sequencing (RNA-Seq) Data Analysis Workflow
RNA-seq is a powerful method for transcriptome-wide expression profiling. A typical bioinformatics pipeline for analyzing RNA-seq data from datasets like TCGA and GEO is as follows:
-
Data Acquisition: Raw sequencing data (FASTQ files) are obtained from public repositories such as the Gene Expression Omnibus (GEO) or The Cancer Genome Atlas (TCGA).
-
Quality Control: Tools like FastQC are used to assess the quality of the raw reads.
-
Read Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Aligned reads are counted and assigned to genes. Tools like HTSeq or featureCounts are commonly used.
-
Normalization: Raw counts are normalized to account for differences in sequencing depth and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Differential Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify differentially expressed genes between conditions (e.g., tumor vs. normal).
Quantitative Real-Time PCR (qRT-PCR) for mRNA Quantification
qRT-PCR is a targeted approach to validate RNA-seq findings and quantify mRNA levels in specific samples.
-
RNA Isolation: Total RNA is extracted from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up using a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), cDNA template, and gene-specific primers for REPIN1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Note: Specific, validated primer sequences for REPIN1 should be designed or obtained from a reliable source.
-
-
Data Analysis: The relative expression of REPIN1 mRNA is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Western Blotting for Protein Detection
Western blotting is used to detect and quantify the REPIN1 protein.
-
Protein Extraction: Whole-cell lysates are prepared from cells or tissues using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for REPIN1 (e.g., REPIN1 Polyclonal Antibody, Thermo Fisher Scientific, Catalog # PA5-31367).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Mandatory Visualization
REPIN1 Signaling and Experimental Workflow
The following diagrams illustrate a simplified putative signaling pathway involving REPIN1 and a general experimental workflow for cross-validating gene expression data.
Caption: A simplified diagram of a putative signaling pathway involving REPIN1.
Caption: A general workflow for the cross-validation of gene expression data.
References
- 1. Integrated Multi-Omics Analysis Identifies SRI as a Critical Target Promoting Gastric Cancer Progression and Associated with Poor Prognosis [mdpi.com]
- 2. Expression of REPIN1 in pancreatic cancer - The Human Protein Atlas [v19.proteinatlas.org]
- 3. Gene co-expression network analysis reveals common system-level properties of prognostic genes across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mining TCGA database for genes of prognostic value in glioblastoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a prognostic model for mitophagy-related genes in colon adenocarcinoma: A study based on TCGA and GEO databases | PLOS One [journals.plos.org]
- 6. Co-Expression Network Analysis and Molecular Docking Demonstrate That Diosgenin Inhibits Gastric Cancer Progression via SLC1A5/mTORC1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Landscape of REPIN1 Genetic Variants: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional implications of genetic variations in the Replication Initiator 1 (REPIN1) gene is crucial for elucidating its role in metabolic diseases and identifying potential therapeutic targets. This guide provides a comprehensive functional comparison of REPIN1 genetic variants, supported by experimental data and detailed methodologies.
REPIN1, a zinc finger protein, has been identified as a key regulator of genes involved in lipid and glucose metabolism.[1] While its historical association was with the initiation of DNA replication, emerging evidence points towards a more prominent role in metabolic control.[2] Genetic variations within the REPIN1 gene can have significant impacts on its function, leading to diverse metabolic phenotypes. This guide focuses on the functional differences between the wild-type REPIN1 and its clinically relevant genetic variants.
The 12 bp Deletion Variant (rs3832490): A Key Player in Metabolic Health
A significant focus of REPIN1 research has been a 12 base pair deletion variant (rs3832490).[3] This variant is associated with a loss of function and has been linked to favorable metabolic outcomes, including improved glucose metabolism and a reduced risk of non-alcoholic fatty liver disease (NAFLD).[3][4]
Quantitative Data Summary
The following table summarizes the key functional differences observed between the wild-type (WT) REPIN1 and the 12 bp deletion variant.
| Feature | Wild-Type (WT) REPIN1 | 12 bp Deletion (rs3832490) | Reference |
| Associated Metabolic Phenotype | Normal metabolic function | Improved glucose metabolism (lower fasting plasma glucose and insulin) | [3] |
| Risk of NAFLD | Standard risk | Lower NAFLD activity and fibrosis scores | [3] |
| Gene Expression in HepG2 Cells | Baseline expression of GLUT2 and CD36 | Increased expression of glucose transporter 2 (GLUT2) and fatty acid translocase (CD36) | [4] |
| Lipid Accumulation in HepG2 Cells | Baseline lipid droplet formation | Increased number of lipid droplets | [4] |
Signaling Pathways Modulated by REPIN1 Variants
REPIN1 exerts its influence on metabolism by modulating key signaling pathways. The functional consequences of its genetic variants can be understood through their impact on these pathways.
Adipogenesis and Lipid Metabolism
REPIN1 is implicated in the regulation of adipogenesis, the process of fat cell formation. It appears to influence the expression of critical transcription factors such as peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis.[4][5] The 12 bp deletion variant, through its altered function, likely impacts the expression of downstream targets of PPARγ, contributing to the observed metabolic changes.
Glucose Homeostasis and Insulin Signaling
The observed effects of the 12 bp deletion variant on glucose metabolism suggest an interplay between REPIN1 and the insulin signaling pathway.[3] By upregulating the expression of GLUT2, a key glucose transporter in liver cells, the variant may enhance glucose uptake and utilization, thereby improving insulin sensitivity.[4]
Other REPIN1 Variants of Interest
While the 12 bp deletion is the most extensively studied variant, databases like dbSNP and ClinVar list numerous other single nucleotide polymorphisms (SNPs) and variants within the REPIN1 gene.[1][6] However, the functional significance of most of these variants remains "of uncertain significance." Further research is warranted to characterize the functional impact of these variants and their potential contribution to metabolic disease susceptibility.
Experimental Protocols
To facilitate further research and validation of the findings presented, detailed methodologies for key experiments are provided below.
Cell Culture and Transfection of HepG2 Cells
-
Cell Line: HepG2 (human liver cancer cell line) is a suitable model for studying the hepatic effects of REPIN1 variants.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Passaging: Cells should be passaged every 3-4 days to maintain sub-confluent cultures.
-
Transfection: Plasmid DNA constructs containing the wild-type or variant REPIN1 sequences can be transfected into HepG2 cells using lipid-based transfection reagents like Lipofectamine. Cells should be plated the day before transfection to reach 70-80% confluency.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from transfected HepG2 cells using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: The relative expression levels of target genes (e.g., GLUT2, CD36) and a housekeeping gene (e.g., GAPDH) are quantified using SYBR Green-based qPCR. The 2-ΔΔCt method is used to calculate the fold change in gene expression.
Oil Red O Staining for Lipid Droplet Visualization
-
Fixation: Transfected HepG2 cells are fixed with 10% formalin.
-
Staining: Cells are stained with a freshly prepared Oil Red O working solution.
-
Visualization: Lipid droplets are visualized as red-stained intracellular vesicles under a microscope. The intensity of staining can be quantified to assess lipid accumulation.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Protein-DNA complexes in cells are cross-linked using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: An antibody specific to REPIN1 is used to immunoprecipitate the REPIN1-DNA complexes.
-
DNA Purification and Analysis: The DNA is purified from the immunoprecipitated complexes and can be analyzed by qPCR to identify REPIN1 target gene promoters or by sequencing (ChIP-seq) for genome-wide analysis.
Luciferase Reporter Assay for Promoter Activity
-
Constructs: A luciferase reporter construct containing the promoter of a putative REPIN1 target gene is co-transfected with either the wild-type or variant REPIN1 expression vector.
-
Luciferase Assay: The activity of the luciferase enzyme is measured using a luminometer after adding the luciferase substrate.
-
Analysis: An increase or decrease in luciferase activity indicates that the REPIN1 variant enhances or represses the promoter activity of the target gene, respectively.
Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Labeling: A short DNA probe corresponding to the putative REPIN1 binding site in a target gene promoter is labeled with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled probe is incubated with nuclear extracts or purified REPIN1 protein (wild-type or variant).
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: A "shift" in the mobility of the labeled probe indicates a protein-DNA interaction.
The following diagram illustrates a general workflow for the functional analysis of REPIN1 variants.
References
- 1. genecards.org [genecards.org]
- 2. REPIN1 - Wikipedia [en.wikipedia.org]
- 3. Metabolic effects of genetic variation in the human REPIN1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pin1 enhances adipocyte differentiation by positively regulating the transcriptional activity of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
A Comparative Guide to REPIN1 and Other Replication Initiator Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the human replication initiator protein REPIN1 with other well-characterized replication initiators, namely the bacterial DnaA and the eukaryotic Origin Recognition Complex (ORC). The content is based on available experimental data to facilitate an objective understanding of their respective roles and mechanisms in the initiation of DNA replication.
Overview of Replication Initiator Proteins
DNA replication is a fundamental process ensuring the faithful transmission of genetic information. The initiation of this process is a critical and highly regulated step, controlled by specialized initiator proteins that recognize and bind to specific DNA sequences known as origins of replication. These proteins remodel the origin DNA and recruit the necessary enzymatic machinery to begin DNA synthesis. This guide focuses on the human protein REPIN1 and provides a comparative analysis with the prototypical bacterial and eukaryotic initiators, DnaA and ORC, respectively.
REPIN1 (Replication Initiator 1) , also known as RIP60 or ZNF464, is a human protein implicated in the initiation of chromosomal DNA replication. It is a sequence-specific DNA-binding protein characterized by the presence of 15 C2H2-type zinc finger motifs.[1] REPIN1 was first identified through its ability to bind to the origin of bidirectional replication associated with the dihydrofolate reductase (dhfr) gene in Chinese hamster cells.[2][3] It recognizes and binds to ATT-rich sequences within the replication initiation region.[2]
DnaA is the master initiator protein for chromosomal DNA replication in bacteria. It is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins. DnaA binds to specific 9-mer DNA sequences, known as DnaA boxes, within the bacterial origin of replication, oriC. The binding of multiple DnaA molecules, particularly in their ATP-bound state, leads to the unwinding of an adjacent AT-rich DNA unwinding element (DUE), which is essential for the loading of the replicative helicase, DnaB.
The Origin Recognition Complex (ORC) is the eukaryotic counterpart to DnaA and is responsible for initiating DNA replication in archaea and eukaryotes. It is a heterohexameric complex composed of six subunits (Orc1-6) that binds to origins of replication. While in the yeast Saccharomyces cerevisiae, ORC recognizes a specific consensus sequence, in metazoans, including humans, the sequence specificity is less stringent, and origin selection appears to be influenced by a combination of DNA sequence, chromatin structure, and epigenetic factors. Like DnaA, the activity of ORC is regulated by ATP binding and hydrolysis.
Comparative Analysis of Initiator Protein Performance
Direct quantitative comparisons of the performance of REPIN1 with DnaA and ORC are limited in the existing literature. However, we can infer their properties from individual characterization studies. The following tables summarize the available data on their DNA binding properties and functional characteristics.
Table 1: Comparison of DNA Binding Properties
| Feature | REPIN1 (RIP60) | DnaA | Origin Recognition Complex (ORC) |
| Organism/System | Human, Metazoa | Bacteria (e.g., E. coli) | Eukaryotes (e.g., S. cerevisiae, Human) |
| Binding Site Specificity | ATT-rich sequences[1][2] | DnaA boxes (9-mer consensus: 5'-TTATCCACA-3')[4] | ARS consensus sequence (in yeast); less defined in metazoans |
| DNA Binding Domains | 15 C2H2 Zinc Fingers[1] | Helix-turn-helix domain | Winged-helix domains in multiple subunits |
| DNA Structure Recognition | Binds to bent DNA; enhances DNA bending | Binds double-stranded DNA; unwinds AT-rich DUE | Binds double-stranded DNA; induces DNA bending |
| Quantitative Binding Affinity (Kd) | Not explicitly reported | ~3-20 nM for high-affinity sites | ~1-20 nM (yeast, sequence-specific) |
| Multimerization on DNA | Forms homodimers and higher-order complexes, leading to DNA looping[1] | Oligomerizes into a helical filament | Stable heterohexameric complex |
Table 2: Comparison of Functional Characteristics
| Feature | REPIN1 (RIP60) | DnaA | Origin Recognition Complex (ORC) |
| Role in Initiation | Proposed to act as an accessory factor in origin identification[1] | Primary initiator, directly melts origin DNA | Serves as a scaffold for the assembly of the pre-replicative complex (pre-RC) |
| Associated Activities | Co-purifies with an ATP-dependent DNA helicase (RIP100)[3] | Intrinsic ATPase activity, regulated by ATP binding | ATP binding and hydrolysis by Orc1 and Orc4 are crucial for its function |
| Interaction with Helicase | Associates with RIP100 | Recruits the DnaB helicase via the DnaC loader | Loads the Mcm2-7 helicase complex with the help of Cdc6 and Cdt1 |
| Regulation | Interacts with Geminin, a replication inhibitor | Regulated by ATP/ADP ratio, protein concentration, and regulatory proteins | Cell cycle-dependent regulation via phosphorylation by CDKs and DDK |
| Replication Efficiency | Weak replication enhancer activity in plasmid-based assays[1] | High efficiency in initiating a single round of replication per cell cycle | Tightly controlled to ensure once-per-cell-cycle replication from multiple origins |
Signaling Pathways and Molecular Interactions
The initiation of DNA replication is embedded in a complex network of cellular signaling pathways that ensure its coordination with cell growth and division.
REPIN1 Interaction Network
REPIN1 is known to interact with other proteins involved in DNA replication and cell cycle control. One key interaction is with Geminin, a protein that inhibits the loading of the MCM helicase, thereby preventing re-replication within a single cell cycle. This suggests that REPIN1's activity may be regulated in a cell cycle-dependent manner. The co-purification of REPIN1 with the helicase RIP100 also points to a direct role in the recruitment or activation of the helicase at the origin.
Caption: Proposed interactions of REPIN1 in replication initiation.
DnaA and ORC Pathways
The signaling pathways involving DnaA and ORC are more extensively characterized and are tightly linked to the cell cycle machinery. DnaA's activity is regulated by the ratio of ATP to ADP, with the ATP-bound form being active for initiation. In eukaryotes, the activity of ORC is controlled by cyclin-dependent kinases (CDKs) and Dbf4-dependent kinase (DDK), which phosphorylate ORC and other pre-RC components to trigger the initiation of replication at the G1/S transition.
Caption: Simplified signaling pathways for DnaA and ORC in replication initiation.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize replication initiator proteins. A detailed protocol for Electrophoretic Mobility Shift Assay (EMSA) is provided as a representative example of how to study the DNA binding properties of a protein like REPIN1.
Electrophoretic Mobility Shift Assay (EMSA) for REPIN1
EMSA is a common technique used to study protein-DNA interactions. It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.
Objective: To determine if purified REPIN1 protein can bind to a specific DNA sequence (e.g., a fragment from the dhfr origin containing ATT-rich sequences).
Materials:
-
Purified recombinant REPIN1 protein
-
DNA probe: A short (20-50 bp) double-stranded DNA fragment corresponding to the putative REPIN1 binding site. One strand should be end-labeled with a detectable marker (e.g., biotin or a radioactive isotope like ³²P).
-
Unlabeled competitor DNA (the same sequence as the probe)
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
10x EMSA Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
Glycerol
-
Nuclease-free water
-
Non-denaturing polyacrylamide gel (e.g., 6% acrylamide)
-
TBE buffer (Tris-borate-EDTA)
-
Gel loading dye (6x)
-
Detection system appropriate for the label (e.g., chemiluminescence detector for biotin, phosphorimager for ³²P)
Procedure:
-
Prepare the Binding Reactions:
-
Set up a series of microcentrifuge tubes on ice.
-
To each tube, add the following components in the order listed:
-
Nuclease-free water to bring the final volume to 20 µL.
-
2 µL of 10x EMSA Binding Buffer.
-
1 µL of non-specific competitor DNA (e.g., 1 µg/µL poly(dI-dC)).
-
For competition assays, add increasing amounts of unlabeled competitor DNA.
-
Add varying amounts of purified REPIN1 protein.
-
Add 1 µL of the labeled DNA probe.
-
-
Gently mix the components and incubate at room temperature for 20-30 minutes.
-
-
Gel Electrophoresis:
-
While the binding reactions are incubating, pre-run the non-denaturing polyacrylamide gel in 0.5x TBE buffer at 100V for 30-60 minutes at 4°C.
-
After the incubation, add 4 µL of 6x gel loading dye to each binding reaction.
-
Load the samples into the wells of the pre-run gel.
-
Run the gel at 100-150V at 4°C until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Detection:
-
Transfer the DNA from the gel to a positively charged nylon membrane.
-
Detect the labeled DNA using the appropriate method for the chosen label. For biotin-labeled probes, this typically involves incubation with a streptavidin-HRP conjugate followed by a chemiluminescent substrate. For radioactively labeled probes, expose the membrane to a phosphor screen or X-ray film.
-
Expected Results: A band corresponding to the free DNA probe will be present in all lanes. In lanes containing REPIN1, a slower migrating band, representing the REPIN1-DNA complex, should appear. The intensity of this shifted band should increase with increasing concentrations of REPIN1. In competition assays, the intensity of the shifted band should decrease with increasing concentrations of the unlabeled specific competitor DNA, but not with a non-specific competitor.
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
In Vitro DNA Replication Assay
This assay measures the ability of a purified initiator protein to promote DNA synthesis on a template containing its cognate origin of replication.
Conceptual Workflow:
-
Template Preparation: A plasmid containing the origin of replication (e.g., the dhfr origin for REPIN1) is purified.
-
Reaction Assembly: The template DNA is incubated with the purified initiator protein (REPIN1, DnaA, or ORC) and other essential replication factors (e.g., helicase, primase, DNA polymerase, SSB proteins) in a reaction buffer containing dNTPs, including a labeled dNTP (e.g., [α-³²P]dCTP).
-
Replication: The reaction is incubated at the optimal temperature to allow for DNA synthesis.
-
Analysis: The incorporation of the labeled nucleotide into newly synthesized DNA is quantified, typically by acid precipitation followed by scintillation counting or by separation of replicated products on an agarose gel followed by autoradiography.
Conclusion
REPIN1 represents a metazoan-specific replication initiator protein with distinct structural features compared to the well-studied bacterial DnaA and eukaryotic ORC. While all three proteins function to recognize and remodel origin DNA to initiate replication, their specific mechanisms, DNA binding specificities, and regulatory networks differ significantly. REPIN1, with its multiple zinc finger domains, appears to play a role in organizing the chromatin structure at the origin, possibly acting as an accessory factor that facilitates the recruitment of the core replication machinery.
Further research is required to elucidate the precise mechanism of REPIN1-mediated replication initiation and to obtain quantitative data on its performance relative to other initiator proteins. Such studies will be crucial for a comprehensive understanding of the diversity of replication initiation mechanisms and may provide novel targets for therapeutic intervention in diseases associated with aberrant DNA replication.
References
- 1. The dhfr oriβ-binding protein RIP60 contains 15 zinc fingers: DNA binding and looping by the central three fingers and an associated proline-rich region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REPIN1 - Wikipedia [en.wikipedia.org]
- 3. Purification of RIP60 and RIP100, mammalian proteins with origin-specific DNA-binding and ATP-dependent DNA helicase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming the Interaction Between REPIN1 and the Novel Protein "MetaboRegulin"
A Comparative Guide to Experimental Validation
For researchers, scientists, and professionals in drug development, rigorously validating protein-protein interactions is a cornerstone of elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comparative overview of key experimental methods to confirm the interaction between the known DNA-binding protein, Replication Initiator 1 (REPIN1), and a hypothetical novel protein of interest, "MetaboRegulin."
REPIN1 is a zinc finger protein that acts as a replication initiator and is involved in the regulation of genes related to lipid metabolism and glucose transport.[1][2] It is known to interact with several proteins, including AP4, geminin, MCM7, and PCNA. MetaboRegulin is a putative novel protein identified in a recent screen for factors involved in metabolic regulation, making it a plausible, yet unconfirmed, interaction partner for REPIN1.
This guide will objectively compare the performance of three widely-used techniques for validating protein-protein interactions: Co-Immunoprecipitation (Co-IP), Pull-Down Assay, and Yeast Two-Hybrid (Y2H) analysis. We will present hypothetical experimental data to illustrate the expected outcomes and provide detailed protocols for each method.
Data Presentation: Comparative Analysis of Interaction Assays
The following tables summarize hypothetical quantitative data from experiments designed to confirm the interaction between REPIN1 and MetaboRegulin.
Table 1: Co-Immunoprecipitation (Co-IP) Quantification
| Experiment | Antibody Used for IP | Protein Detected by Western Blot | Relative Band Intensity (Normalized to Input) |
| 1 | Anti-REPIN1 | MetaboRegulin | 3.8 |
| 2 | Anti-MetaboRegulin | REPIN1 | 3.5 |
| 3 (Control) | IgG | MetaboRegulin | 0.2 |
| 4 (Control) | IgG | REPIN1 | 0.1 |
Table 2: GST Pull-Down Assay Quantification
| Bait Protein | Prey Protein | Eluted Prey Detected (Relative Densitometry) |
| GST-REPIN1 | MetaboRegulin | 4.2 |
| GST (Control) | MetaboRegulin | 0.3 |
| GST-REPIN1 | Negative Control Protein | 0.1 |
Table 3: Yeast Two-Hybrid (Y2H) Beta-Galactosidase Assay
| Bait Plasmid | Prey Plasmid | Beta-Galactosidase Activity (Miller Units) |
| pGBD-REPIN1 | pGAD-MetaboRegulin | 150.5 |
| pGBD-Lamin | pGAD-MetaboRegulin | 5.2 |
| pGBD-REPIN1 | pGAD-T | 4.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in experimental design.
Co-Immunoprecipitation (Co-IP) Protocol
Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular environment.[3][4][5]
-
Cell Lysis:
-
Culture HEK293T cells transiently co-transfected with plasmids expressing FLAG-tagged REPIN1 and HA-tagged MetaboRegulin.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in 1 ml of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µl of Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
To 500 µg of pre-cleared lysate, add 2 µg of anti-FLAG antibody (for REPIN1 IP) or anti-HA antibody (for MetaboRegulin IP). As a negative control, use a non-specific IgG antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µl of Protein A/G agarose beads and incubate for 2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with 1 ml of ice-cold wash buffer (lysis buffer with 0.1% Triton X-100).
-
Elute the protein complexes by adding 40 µl of 2x Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe with the appropriate primary antibodies (anti-HA to detect MetaboRegulin or anti-FLAG to detect REPIN1).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
GST Pull-Down Assay Protocol
The pull-down assay is an in vitro method to confirm a direct physical interaction between two proteins.[3][6][7]
-
Protein Expression and Purification:
-
Express GST-tagged REPIN1 and GST alone (as a control) in E. coli.
-
Purify the proteins using glutathione-sepharose beads according to the manufacturer's protocol.
-
Express 6xHis-tagged MetaboRegulin in E. coli and purify using Ni-NTA agarose.
-
-
Binding Reaction:
-
Immobilize 10 µg of GST-REPIN1 or GST on glutathione-sepharose beads by incubating for 1 hour at 4°C.
-
Wash the beads to remove unbound protein.
-
Add 10 µg of purified 6xHis-MetaboRegulin to the beads.
-
Incubate for 2 hours at 4°C with gentle rotation in a binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100).
-
-
Washing and Elution:
-
Wash the beads five times with 1 ml of binding buffer to remove non-specific binders.
-
Elute the bound proteins by adding 50 µl of elution buffer (binding buffer containing 20 mM reduced glutathione).
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blot using an anti-His antibody to detect MetaboRegulin.
-
Yeast Two-Hybrid (Y2H) Protocol
The yeast two-hybrid system is a genetic method to detect protein-protein interactions in vivo.[3][6]
-
Plasmid Construction:
-
Clone the full-length cDNA of REPIN1 into the pGBKT7 vector (as a "bait" fused to the GAL4 DNA-binding domain).
-
Clone the full-length cDNA of MetaboRegulin into the pGADT7 vector (as a "prey" fused to the GAL4 activation domain).
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into the AH109 yeast strain using the lithium acetate method.
-
As controls, co-transform bait with an empty prey vector and prey with a control bait vector (e.g., pGBKT7-Lamin).
-
-
Interaction Assay:
-
Plate the transformed yeast on selective media (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
To test for interaction, replica-plate the colonies onto high-stringency selective media (SD/-Leu/-Trp/-His/-Ade).
-
Growth on the high-stringency media indicates a positive interaction.
-
-
Quantitative Beta-Galactosidase Assay:
-
Perform a liquid culture beta-galactosidase assay using ONPG as a substrate to quantify the strength of the interaction.
-
Calculate the beta-galactosidase activity in Miller units.
-
Visualizations
The following diagrams illustrate the experimental workflows and the proposed signaling pathway involving REPIN1 and MetaboRegulin.
Caption: Workflow for Co-Immunoprecipitation.
Caption: GST Pull-Down Assay Workflow.
Caption: Putative REPIN1-MetaboRegulin Signaling Pathway.
References
- 1. REPIN1 - Wikipedia [en.wikipedia.org]
- 2. Gene - REPIN1 [maayanlab.cloud]
- 3. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 4. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 5. 蛋白質交互作用 (Protein–Protein Interaction) 分析 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Analyzing Protein-Protein Interactions - Creative Proteomics Blog [creative-proteomics.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Laboratory Chemicals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to protect personnel, the surrounding community, and the environment. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of chemical waste in accordance with regulatory standards.
Note: The following procedures are general guidelines. Always consult the specific Safety Data Sheet (SDS) for the chemical you are handling and adhere to your institution's and local authorities' regulations.[1][2]
Step-by-Step Chemical Disposal Protocol
Proper chemical waste management involves a systematic approach to ensure safety and compliance.[1] The following table outlines the essential steps for handling and disposing of chemical waste in a laboratory setting.
| Step | Procedure | Key Considerations |
| 1. Identification & Classification | Identify the chemical waste and determine its hazard classification by consulting the Safety Data Sheet (SDS). | Note the physical (flammable, reactive) and health (toxic, corrosive, carcinogenic) hazards.[3] Unknown chemicals must be labeled as "Waste Unknown" and reported to your institution's environmental health and safety (EHS) office.[2] |
| 2. Segregation | Segregate chemical waste based on compatibility. Never mix different types of chemical waste unless specifically instructed by a documented procedure. | Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[4] Common segregation categories include halogenated solvents, non-halogenated solvents, acidic waste, basic waste, and solid waste. |
| 3. Container Selection & Labeling | Use a chemically compatible and leak-proof container for waste accumulation. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards. | The container should be in good condition and have a secure lid.[5] Keep containers closed except when adding waste. |
| 4. Accumulation & Storage | Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel. | Ensure secondary containment for liquid waste to capture any potential spills. Store waste away from heat sources and high-traffic areas.[6] |
| 5. Disposal Request & Pickup | Once the waste container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department. | Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted for a specific, non-hazardous substance by your institution and local regulations.[6] |
Accidental Release and Spill Management
In the event of a chemical spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Alert : Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Assess the Spill : If it is safe to do so, identify the spilled material and the extent of the spill. Consult the SDS for spill cleanup procedures.
-
Contain the Spill : For small, manageable spills, use appropriate absorbent materials to contain the spill.[5] For larger spills, contact your institution's emergency response team.
-
Cleanup and Decontamination : Wear appropriate personal protective equipment (PPE) during cleanup. Collect the contaminated absorbent material and place it in a labeled hazardous waste container.
-
Reporting : Report the incident to your supervisor and EHS department.
Chemical Waste Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the proper disposal of chemical waste in a laboratory setting.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
Navigating the Safe Handling of Repin: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Operational Protocols for the Neurotoxin Repin
Researchers and drug development professionals working with this compound, a neurotoxic sesquiterpene lactone, must adhere to stringent safety protocols due to its potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. This compound, isolated from Russian knapweed (Acroptilon repens), has been identified as a potent neurotoxin, causing a Parkinson's-like neurological disorder in horses and demonstrating significant toxicity in rodent studies.
Immediate Safety and Personal Protective Equipment (PPE)
Core PPE Requirements:
-
Gloves: Double gloving with powder-free nitrile gloves is mandatory. Gloves should be changed immediately if contaminated, torn, or punctured.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn at all times.
-
Lab Coat: A disposable, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner glove.
-
Respiratory Protection: When handling this compound powder or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is essential. All manipulations of solid this compound should be performed in a certified chemical fume hood.
Operational Plan: Handling and Storage
Receiving and Storage:
Upon receipt, the container should be inspected for any damage or leakage. This compound should be stored in a cool, dry, and dark place, away from incompatible materials. Short-term storage at 0-4°C and long-term storage at -20°C is recommended to maintain stability.[1]
Preparation of Solutions:
All weighing and preparation of this compound solutions must be conducted in a chemical fume hood to prevent inhalation of the powder and exposure to aerosols. Use a dedicated set of non-sparking tools and equipment for handling this compound.
Spill Management:
In the event of a spill, the area should be immediately evacuated and secured. Personnel involved in the cleanup must wear the full PPE outlined above. The spill should be covered with an absorbent material, and the area decontaminated with an appropriate cleaning solution (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate). All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All materials that come into contact with this compound, including gloves, gowns, pipette tips, and excess solutions, must be considered hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated solid materials should be placed in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Unused this compound solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled waste container.
-
Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Protocols
Detailed experimental protocols are crucial for both safety and reproducibility. The following are generalized methodologies for key experiments involving this compound, which should be adapted to specific laboratory conditions and research goals.
In Vitro Neurotoxicity Assay
This protocol outlines a general procedure to assess the neurotoxic effects of this compound on a neuronal cell line (e.g., PC12 or SH-SY5Y).
Methodology:
-
Cell Culture: Plate neuronal cells at a predetermined density in a multi-well plate and allow them to adhere and differentiate for 24-48 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentrations in cell culture medium.
-
Exposure: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assessment of Cytotoxicity: Evaluate cell viability using a standard method, such as the MTT or LDH assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Glutathione Depletion Assay
This assay measures the effect of this compound on intracellular glutathione (GSH) levels, a key indicator of oxidative stress.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points as described in the neurotoxicity assay.
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them to release intracellular contents.
-
GSH Measurement: Use a commercial glutathione assay kit that typically employs a colorimetric or fluorometric method to quantify the amount of GSH in the cell lysates. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Protein Quantification: Determine the total protein concentration in each lysate to normalize the GSH levels.
-
Data Analysis: Express the results as the amount of GSH per milligram of protein and compare the levels in this compound-treated cells to those in control cells.
Signaling Pathway of this compound-Induced Neurotoxicity
This compound's neurotoxicity is primarily attributed to its ability to induce oxidative stress and disrupt dopaminergic pathways. The following diagram illustrates the proposed signaling cascade.
By adhering to these safety protocols and understanding the mechanisms of this compound's toxicity, researchers can mitigate risks and conduct their work in a safe and controlled environment. Continuous review and adaptation of these procedures are essential to maintain the highest safety standards in the laboratory.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
